Product packaging for 4-Azidobenzonitrile(Cat. No.:CAS No. 18523-41-6)

4-Azidobenzonitrile

Cat. No.: B1268391
CAS No.: 18523-41-6
M. Wt: 144.13 g/mol
InChI Key: YURUKVUJGYBZDU-UHFFFAOYSA-N
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Description

4-Azidobenzonitrile is an organic compound that serves as a valuable building block in synthetic chemistry and materials science. It features an azide group (-N₃) and a nitrile group (-C≡N) on a benzene ring, making it a versatile intermediate for various research applications. The azide group readily participates in cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a cornerstone of "click chemistry." This property makes this compound highly useful for bioconjugation, polymer functionalization, and the synthesis of complex molecular architectures. The nitrile group offers an additional handle for further chemical transformation into other functional groups, such as carboxylic acids or amides. Researchers utilize this compound in the development of pharmaceuticals, advanced materials, and chemical probes. This compound is for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4N4 B1268391 4-Azidobenzonitrile CAS No. 18523-41-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-azidobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c8-5-6-1-3-7(4-2-6)10-11-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURUKVUJGYBZDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60341784
Record name 4-azidobenzonitrile
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Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18523-41-6
Record name 4-azidobenzonitrile
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Record name 4-azidobenzonitrile
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Foundational & Exploratory

An In-depth Technical Guide to 4-Azidobenzonitrile: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and key applications of 4-azidobenzonitrile. It is intended to serve as a technical resource for professionals in the fields of chemical research, drug discovery, and materials science. The document details the physicochemical characteristics of the compound, outlines its primary uses in "click chemistry" and photoaffinity labeling, and provides representative experimental protocols for its synthesis and application.

Core Chemical Properties and Structure

This compound is an aromatic organic compound featuring both a nitrile (-C≡N) and an azide (-N₃) functional group attached to a benzene ring at para positions. This bifunctional nature makes it a valuable reagent in various chemical transformations.

The key identifiers and physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
IUPAC Name This compound[1]
Molecular Formula C₇H₄N₄[1]
Molecular Weight 144.13 g/mol [1]
CAS Number 18523-41-6[1]
SMILES C1=CC(=CC=C1C#N)N=[N+]=[N-][1]
InChI Key YURUKVUJGYBZDU-UHFFFAOYSA-N[1]
Physical Form Solid
Melting Point Data not readily available
Boiling Point Data not readily available
Solubility Soluble in many organic solvents
Spectroscopic TechniqueExpected Characteristic Signals
¹H NMR Aromatic protons would appear as two doublets in the δ 7.0-8.0 ppm range, characteristic of a 1,4-disubstituted benzene ring.[2]
¹³C NMR Aromatic carbons would resonate in the δ 110-150 ppm range. The carbon of the nitrile group would appear downfield, typically >115 ppm. The carbon attached to the azide group would also be distinct.[2]
IR Spectroscopy - Strong, sharp absorption for the azide (-N₃) asymmetric stretch around 2100-2150 cm⁻¹.- Sharp, medium intensity absorption for the nitrile (-C≡N) stretch around 2220-2260 cm⁻¹.- C-H stretches for the aromatic ring just above 3000 cm⁻¹.[5][6]
Mass Spectrometry The molecular ion peak (M⁺) would be observed at m/z = 144. A characteristic fragment would be the loss of N₂ (28 Da) from the azide group, resulting in a peak at m/z = 116.[1]

Key Applications and Methodologies

This compound is a versatile building block primarily utilized in two major areas of chemical biology and drug discovery: copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and photoaffinity labeling.

"Click chemistry" refers to reactions that are high-yielding, wide in scope, and simple to perform.[7] The copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition of an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole is the most prominent example of a click reaction.[8][9] In this context, this compound serves as the azide-containing component, enabling the modular connection of the cyanophenyl moiety to a wide array of alkyne-functionalized molecules, including biomolecules, polymers, and surfaces.[10][11]

Representative Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general representation for the synthesis of a 1,2,3-triazole using this compound.

  • Reagents & Solvents:

    • This compound (1.0 eq)

    • Alkyne-containing substrate (1.0 eq)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 - 0.1 eq)

    • Sodium ascorbate (0.1 - 0.2 eq)

    • Solvent: A mixture of t-butanol and water (1:1) or other suitable solvents like DMF or DMSO.

  • Procedure: a. Dissolve this compound and the alkyne-containing substrate in the chosen solvent system in a reaction vessel. b. In a separate vial, prepare fresh aqueous solutions of copper(II) sulfate and sodium ascorbate. c. Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.[7] d. Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1 to 24 hours. e. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS). f. Upon completion, the product can be isolated by extraction with an organic solvent (e.g., ethyl acetate), followed by washing the organic layer with water and brine. g. The crude product is then purified by column chromatography on silica gel to yield the desired 1,4-disubstituted 1,2,3-triazole.[12]

CuAAC_Pathway cluster_reactants Reactants cluster_catalyst Catalyst System 4_Azidobenzonitrile This compound (Azide) Triazole_Product 1,4-Disubstituted 1,2,3-Triazole Product 4_Azidobenzonitrile->Triazole_Product [3+2] Cycloaddition Alkyne Alkyne-Substrate (R-C≡CH) Alkyne->Triazole_Product Cu_II Cu(II)SO4 Cu_I Cu(I) - Active Catalyst Cu_II->Cu_I Ascorbate Sodium Ascorbate Ascorbate->Cu_II Reduction Cu_I->Triazole_Product Catalyzes

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway.

Photoaffinity labeling (PAL) is a powerful technique used to identify and study non-covalent interactions, particularly between small molecules and their protein targets.[13][14][15] A photoaffinity probe contains a photoreactive group that, upon irradiation with UV light, generates a highly reactive intermediate capable of forming a covalent bond with nearby molecules.[14]

The aryl azide group in this compound is an excellent photoreactive moiety.[13] Upon UV irradiation (typically >254 nm), it loses a molecule of dinitrogen (N₂) to form a highly reactive singlet nitrene. This nitrene can then undergo a variety of reactions, including insertion into C-H or O-H bonds, or addition to double bonds, thereby covalently labeling interacting biomolecules.[16] This makes this compound a useful parent structure for designing photoaffinity probes to investigate drug-target interactions.[17]

Representative Experimental Protocol: Photoaffinity Labeling Workflow

This protocol outlines a general workflow for using a this compound-derived probe to identify protein targets.

  • Probe Incubation: a. A biological sample (e.g., cell lysate, purified protein, or live cells) is incubated with the photoaffinity probe derived from this compound. The probe is often tagged with a reporter group, such as biotin or a fluorescent dye, for later detection. b. The incubation is carried out under conditions that allow for the non-covalent binding of the probe to its target protein(s). A control sample without the probe or with a non-photoreactive analog should be run in parallel.

  • UV Irradiation: a. The sample is irradiated with UV light at a suitable wavelength (e.g., 254 nm, 302 nm, or 365 nm) to activate the azide group. b. The irradiation time is optimized to maximize covalent labeling while minimizing damage to the biological sample. This step is performed on ice to reduce heat-induced artifacts.

  • Target Enrichment and Identification: a. If the probe contains a biotin tag, the covalently labeled proteins are enriched from the complex mixture using streptavidin-coated beads. b. The enriched proteins are washed to remove non-specifically bound proteins. c. The captured proteins are eluted from the beads and separated by SDS-PAGE.

  • Analysis: a. Labeled proteins can be visualized by in-gel fluorescence (if a fluorescent tag was used) or by Western blotting against the reporter tag. b. For protein identification, the protein bands of interest are excised from the gel, subjected to in-gel tryptic digestion, and the resulting peptides are analyzed by mass spectrometry (LC-MS/MS). The identified proteins are the potential targets of the probe.

PAL_Workflow cluster_steps Photoaffinity Labeling Experimental Workflow Incubation 1. Incubation Probe + Biological Sample UV_Irradiation 2. UV Irradiation (Activation of Azide) Incubation->UV_Irradiation Covalent_Bonding 3. Covalent Labeling (Probe-Target Adduct) UV_Irradiation->Covalent_Bonding Enrichment 4. Enrichment (e.g., Streptavidin Beads) Covalent_Bonding->Enrichment Analysis 5. Analysis (SDS-PAGE, Mass Spec) Enrichment->Analysis Identification 6. Target Protein Identification Analysis->Identification Synthesis_Pathway Amine 4-Aminobenzonitrile Diazonium 4-Cyanobenzenediazonium Chloride Amine->Diazonium 1. NaNO₂, HCl 2. 0-5 °C Azide This compound Diazonium->Azide NaN₃, H₂O

References

An In-depth Technical Guide to the Synthesis of 4-Azidobenzonitrile from 4-Aminobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-azidobenzonitrile from 4-aminobenzonitrile, a key transformation in the preparation of versatile chemical biology tools and pharmaceutical intermediates. The document outlines a reliable experimental protocol, summarizes key quantitative data, and emphasizes the critical safety procedures required when working with azide compounds.

Introduction

This compound is a valuable bifunctional molecule incorporating both a cyano group and an azide moiety. The azide group serves as a versatile handle for "click chemistry" reactions, such as the Staudinger ligation and copper-catalyzed or strain-promoted azide-alkyne cycloadditions, enabling the facile conjugation of the benzonitrile unit to a wide range of biomolecules and surfaces. The cyano group, on the other hand, can be a key pharmacophore or a precursor for other functional groups. This guide details a straightforward and efficient one-pot synthesis of this compound from the readily available starting material, 4-aminobenzonitrile.

Reaction Principle

The synthesis proceeds via a two-step, one-pot reaction. The first step is the diazotization of the primary aromatic amine of 4-aminobenzonitrile. This is achieved by treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid. The resulting diazonium salt is a highly reactive intermediate.

In the second step, the diazonium salt is reacted with an azide source, most commonly sodium azide. The azide ion acts as a nucleophile, displacing the dinitrogen gas (N₂) from the diazonium group to form the desired aryl azide, this compound. A particularly effective method involves the formation of an arenediazonium tosylate intermediate, which is reported to be more stable and leads to high yields of the azide product.[1][2]

Experimental Protocol

This protocol is based on the general method for the synthesis of aryl azides from aromatic amines via arenediazonium tosylates, as described by Kutonova et al.[1][2]

Materials:

  • 4-Aminobenzonitrile

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Sodium nitrite (NaNO₂)

  • Sodium azide (NaN₃)

  • Deionized water

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (for drying)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Diazotization:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminobenzonitrile (1.0 eq) and p-toluenesulfonic acid monohydrate (1.1 eq) in water.

    • Cool the mixture to 0-5 °C in an ice bath with vigorous stirring.

    • Slowly add a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 30 minutes to ensure complete formation of the arenediazonium tosylate.

  • Azidation:

    • In a separate flask, prepare a solution of sodium azide (1.2 eq) in deionized water.

    • Slowly add the sodium azide solution to the cold diazonium salt solution. Vigorous nitrogen gas evolution will be observed.

    • Allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.

  • Work-up and Purification:

    • Once the reaction is complete, extract the aqueous mixture with dichloromethane (3 x volume of the aqueous phase).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

    • The product is often obtained in high purity, but can be further purified by recrystallization if necessary.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound.

ParameterValueReference
Reactant Ratios
4-Aminobenzonitrile1.0 eqGeneral Procedure
p-Toluenesulfonic acid monohydrate1.1 eq[1][2]
Sodium nitrite1.1 eqGeneral Procedure
Sodium azide1.2 eqGeneral Procedure
Reaction Conditions
Temperature0-5 °CGeneral Procedure
Reaction Time1.5 - 2.5 hoursGeneral Procedure
Product Information
YieldHigh (often >90%)[1]
AppearancePale yellow solidGeneral Observation
Spectroscopic Data
IR (cm⁻¹) ν(N₃)~2100-2140Expected Range
IR (cm⁻¹) ν(C≡N)~2220-2230Expected Range
¹H NMR (CDCl₃)δ ~7.0-7.8 (m, 4H)Predicted
¹³C NMR (CDCl₃)δ ~110-140Predicted

Note: Specific yields and spectroscopic data should be confirmed by experimental analysis.

Safety Precautions

Working with azides requires strict adherence to safety protocols due to their potential toxicity and explosive nature.

  • Toxicity: Sodium azide is highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin. Handle with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[3]

  • Explosion Hazard:

    • Organic azides can be explosive, especially those with a low carbon-to-nitrogen ratio.[4][5][6][7]

    • Never use metal spatulas or stir bars with azide compounds, as this can lead to the formation of highly shock-sensitive heavy metal azides.[4][6]

    • Avoid contact of azides with strong acids, as this can generate highly toxic and explosive hydrazoic acid.[4][5]

    • Do not use halogenated solvents like dichloromethane for reactions involving heating of azides, as this can form explosive diazidomethane.[4]

    • Avoid grinding or subjecting solid azides to shock or friction.[5]

  • Waste Disposal: All azide-containing waste must be quenched and disposed of according to institutional safety guidelines. A common method for quenching residual sodium azide is treatment with nitrous acid. Never pour azide waste down the drain, as it can react with lead or copper pipes to form explosive metal azides.[3]

Visualizations

Chemical Reaction Pathway

reaction_pathway cluster_start Starting Material cluster_reagents1 Diazotization cluster_intermediate Intermediate cluster_reagents2 Azidation cluster_product Product 4-Aminobenzonitrile 4-Aminobenzonitrile (H₂N-C₆H₄-CN) Reagents1 1. NaNO₂, p-TsOH 2. H₂O, 0-5 °C DiazoniumSalt 4-Cyanobenzenediazonium Tosylate ([N₂⁺-C₆H₄-CN]⁻OTs) Reagents1->DiazoniumSalt Step 1 Reagents2 NaN₃, H₂O This compound This compound (N₃-C₆H₄-CN) Reagents2->this compound Step 2

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

experimental_workflow Start Start: Weigh Reagents Dissolve Dissolve 4-aminobenzonitrile and p-TsOH in water Start->Dissolve Cool Cool to 0-5 °C Dissolve->Cool Add_Nitrite Slowly add NaNO₂ solution Cool->Add_Nitrite Stir_Diazotization Stir for 30 min at 0-5 °C Add_Nitrite->Stir_Diazotization Add_Azide Slowly add NaN₃ solution Stir_Diazotization->Add_Azide Stir_Azidation Stir for 1-2 hours at 0-5 °C Add_Azide->Stir_Azidation Extraction Extract with Dichloromethane Stir_Azidation->Extraction Wash_Dry Wash with brine and dry over Na₂SO₄ Extraction->Wash_Dry Evaporation Remove solvent under reduced pressure Wash_Dry->Evaporation Product Obtain this compound Evaporation->Product

Caption: General experimental workflow for the synthesis.

References

4-Azidobenzonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

This technical guide provides a comprehensive overview of 4-Azidobenzonitrile (CAS Number: 18523-41-6), a versatile reagent in chemical synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, safety data, and key experimental applications.

Core Data Summary

Below is a summary of the key identifiers and physical properties of this compound.

PropertyValue
CAS Number 18523-41-6
Molecular Formula C₇H₄N₄
Molecular Weight 144.13 g/mol
IUPAC Name This compound
Synonyms p-Azidobenzonitrile, 4-Cyanophenyl azide

Safety and Hazard Information

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. The following tables summarize its GHS classification and associated precautionary statements.

GHS Hazard Classification [1]

Pictogram(s)Signal WordHazard ClassHazard Statement(s)
DangerDanger Acute Toxicity, Oral (Category 3)H301: Toxic if swallowed
Skin Irritation (Category 2)H315: Causes skin irritation
Eye Irritation (Category 2A)H319: Causes serious eye irritation
Specific Target Organ Toxicity — Single ExposureH335: May cause respiratory irritation

GHS Precautionary Statements [1]

CategoryStatement(s)
Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/eye protection/face protection.
Response P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.
Storage P403 + P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up.
Disposal P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the diazotization of 4-aminobenzonitrile followed by reaction with sodium azide.

Materials:

  • 4-Aminobenzonitrile

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Sodium azide (NaN₃)

  • Sodium hydroxide (NaOH)

  • Dichloromethane

  • Water

  • Ice

Procedure:

  • Dissolve 4-aminobenzonitrile in a solution of hydrochloric acid and water.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate flask, dissolve sodium azide in water and cool to 0-5 °C.

  • Slowly add the diazonium salt solution to the sodium azide solution, again keeping the temperature below 5 °C. Vigorous nitrogen evolution will be observed.

  • Allow the reaction mixture to stir for 1-2 hours while slowly warming to room temperature.

  • Extract the product with dichloromethane.

  • Wash the organic layer with a dilute sodium hydroxide solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is a valuable reagent in "click chemistry," particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles.

Materials:

  • This compound

  • A terminal alkyne

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • A suitable solvent (e.g., a mixture of water and t-butanol)

Procedure:

  • Dissolve this compound and the terminal alkyne in the chosen solvent system.

  • Add an aqueous solution of copper(II) sulfate pentahydrate to the mixture.

  • Add a freshly prepared aqueous solution of sodium ascorbate. The color of the solution may change, indicating the reduction of Cu(II) to the catalytic Cu(I) species.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture can be worked up by various methods depending on the properties of the triazole product, often involving extraction and purification by column chromatography.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

G cluster_synthesis Synthesis of this compound start Start: 4-Aminobenzonitrile diazotization Diazotization with NaNO2/HCl at 0-5 °C start->diazotization diazonium Formation of Diazonium Salt diazotization->diazonium azide_addition Addition to NaN3 solution at 0-5 °C diazonium->azide_addition workup Extraction and Purification azide_addition->workup product This compound workup->product

Caption: Workflow for the synthesis of this compound.

G cluster_click CuAAC Reaction Workflow start Start: this compound & Terminal Alkyne reagents Dissolve in Solvent start->reagents catalyst Add CuSO4 and Sodium Ascorbate reagents->catalyst reaction Stir at Room Temperature catalyst->reaction monitoring Monitor by TLC or LC-MS reaction->monitoring workup Workup and Purification monitoring->workup Upon completion product 1,2,3-Triazole Product workup->product

Caption: General workflow for a CuAAC "click" reaction.

References

Spectroscopic Profile of 4-Azidobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 4-azidobenzonitrile, a versatile building block in medicinal chemistry and materials science. This document compiles available spectroscopic data and outlines relevant experimental protocols to facilitate its use in research and development.

Introduction

This compound is an aromatic compound featuring both a nitrile and an azide functional group. This unique combination makes it a valuable reagent for various chemical transformations, including click chemistry, cycloaddition reactions, and the synthesis of complex heterocyclic systems. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any application. This guide focuses on the key spectroscopic techniques used for its analysis: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The following sections present the available spectroscopic data for this compound. The data is summarized in tables for clarity and ease of comparison.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the distinct stretching vibrations of its azide and nitrile moieties.

Table 1: Key IR Absorption Bands for this compound

Functional GroupVibration TypeWavenumber (cm⁻¹)Intensity
Azide (-N₃)Asymmetric Stretch~2107[1]Strong
Nitrile (-C≡N)Stretch~2230[1]Strong
Aromatic C-HStretch>3000Medium to Weak
Aromatic C=CStretch~1600-1450Medium to Strong

Note: The exact positions of the aromatic C-H and C=C stretching bands can vary slightly depending on the measurement conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data for this compound

ProtonMultiplicityChemical Shift (ppm)Coupling Constant (J)
H-2, H-6Doublet7.0 - 7.3~8-9 Hz
H-3, H-5Doublet7.5 - 7.8~8-9 Hz

Prediction based on the electronic effects of the azide and nitrile groups on the aromatic ring.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

CarbonChemical Shift (ppm)
C-1 (C-N₃)140 - 145
C-2, C-6118 - 122
C-3, C-5132 - 135
C-4 (C-CN)110 - 115
C≡N117 - 120

Predictions are based on substituent effects on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight.

Table 4: Mass Spectrometry Data for this compound

Ionm/z (expected)
[M]⁺144.04

Calculated for the most abundant isotopes.

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic characterization of this compound are crucial for obtaining reliable and reproducible results. While a specific, all-encompassing protocol was not found in the initial search, a general procedure for the synthesis of related aryl nitriles can be adapted.

Synthesis of this compound

A common route for the synthesis of this compound involves the diazotization of 4-aminobenzonitrile followed by reaction with sodium azide.

Workflow for the Synthesis of this compound:

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products 4-Aminobenzonitrile 4-Aminobenzonitrile Diazotization Diazotization 4-Aminobenzonitrile->Diazotization Sodium_Nitrite Sodium_Nitrite Sodium_Nitrite->Diazotization Hydrochloric_Acid Hydrochloric_Acid Hydrochloric_Acid->Diazotization Sodium_Azide Sodium_Azide Azidation Azidation Sodium_Azide->Azidation Diazonium_Salt_Intermediate Diazonium_Salt_Intermediate Diazotization->Diazonium_Salt_Intermediate 4-Azidobenzonitrile_Product 4-Azidobenzonitrile_Product Azidation->4-Azidobenzonitrile_Product Diazonium_Salt_Intermediate->Azidation

Caption: Synthetic pathway for this compound.

Detailed Protocol:

  • Diazotization: Dissolve 4-aminobenzonitrile in an aqueous solution of hydrochloric acid and cool the mixture to 0-5 °C in an ice bath. Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C. Stir the mixture for a short period to ensure complete formation of the diazonium salt.

  • Azidation: In a separate flask, dissolve sodium azide in water and cool the solution to 0-5 °C. Slowly add the previously prepared diazonium salt solution to the sodium azide solution with vigorous stirring, while keeping the temperature below 5 °C.

  • Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The product, this compound, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Spectroscopic Analysis

The following are general protocols for acquiring the spectroscopic data of the synthesized this compound.

Workflow for Spectroscopic Characterization:

Characterization_Workflow cluster_analysis Spectroscopic Techniques cluster_data Data Output Synthesized_4_Azidobenzonitrile Synthesized_4_Azidobenzonitrile FTIR FTIR Synthesized_4_Azidobenzonitrile->FTIR NMR NMR Synthesized_4_Azidobenzonitrile->NMR MS MS Synthesized_4_Azidobenzonitrile->MS IR_Spectrum IR_Spectrum FTIR->IR_Spectrum 1H_and_13C_NMR_Spectra 1H_and_13C_NMR_Spectra NMR->1H_and_13C_NMR_Spectra Mass_Spectrum Mass_Spectrum MS->Mass_Spectrum

Caption: Workflow for spectroscopic analysis.

FT-IR Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and cast a thin film on a salt plate.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically in the range of 4000-400 cm⁻¹.

NMR Spectroscopy:

  • Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. The chemical shifts are typically referenced to an internal standard, such as tetramethylsilane (TMS).

Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Record the mass spectrum, which plots the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characterization of this compound. The provided data and protocols are intended to assist researchers in the synthesis, purification, and structural confirmation of this important chemical intermediate. While some spectroscopic data is still to be experimentally confirmed and published, the information presented here serves as a valuable resource for those working with this compound. Further research to fully elucidate and publish the complete experimental spectroscopic profile of this compound is encouraged.

References

Theoretical Exploration of 4-Azidobenzonitrile Photochemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the theoretical underpinnings of 4-azidobenzonitrile photochemistry, a topic of significant interest in the fields of chemical biology, materials science, and drug development. Aryl azides, and by extension this compound, serve as versatile photoactivatable precursors for generating highly reactive nitrene intermediates. Understanding the intricate photochemical pathways of these molecules is paramount for their effective application in areas such as photoaffinity labeling, cross-linking, and the synthesis of novel nitrogen-containing heterocycles.

This guide summarizes key theoretical concepts, presents representative quantitative data, and provides detailed experimental and computational methodologies for studying the photochemical behavior of this compound.

Core Photochemical Pathways

Upon absorption of ultraviolet (UV) light, this compound undergoes a series of rapid transformations. The initial photoexcitation populates a singlet excited state (S₁), which is followed by the prompt extrusion of a nitrogen molecule (N₂) to generate the corresponding singlet p-cyanophenylnitrene. This highly reactive intermediate can then follow several reaction pathways:

  • Intersystem Crossing (ISC): The singlet nitrene can undergo intersystem crossing to the more stable triplet ground state (T₀). This process is often competitive with other reaction pathways.

  • Rearrangement: The singlet nitrene can rearrange to form a dehydroazepine or a ketenimine intermediate, which can then react with nucleophiles.

  • Hydrogen Abstraction: The triplet nitrene, being a diradical, can abstract hydrogen atoms from the solvent or other molecules in its vicinity.

  • Dimerization: Nitrene intermediates can dimerize to form azo compounds.

The branching ratios between these pathways are highly dependent on the solvent, the presence of quenchers, and the specific electronic properties of the aryl azide.

Quantitative Data

The following tables present representative quantitative data for the photochemistry of a generic para-substituted aryl azide, which serves as a model for this compound. This data is compiled from various theoretical and experimental studies on similar molecules and should be considered as illustrative.

Table 1: Calculated and Experimental Spectroscopic Data

ParameterValue (Representative)Method/Conditions
Absorption Maximum (λmax)~280 - 300 nmUV-Vis Spectroscopy in Acetonitrile
Molar Absorptivity (ε)~15,000 - 20,000 M-1cm-1UV-Vis Spectroscopy
S1 State Energy~4.0 - 4.5 eVTime-Dependent Density Functional Theory (TD-DFT)
T0 State Energy~2.5 - 3.0 eVDFT Calculations
Singlet-Triplet Energy Gap~1.5 eVDFT Calculations

Table 2: Key Kinetic Parameters

ProcessRate Constant / Lifetime (Representative)Method
S1 State Decay (N2 extrusion)1012 - 1013 s-1 (~100 fs - 1 ps)Femtosecond Transient Absorption Spectroscopy
Singlet Nitrene Intersystem Crossing109 - 1010 s-1 (~100 ps - 1 ns)Nanosecond Laser Flash Photolysis
Singlet Nitrene Rearrangement109 - 1011 s-1 (~10 ps - 1 ns)Time-Resolved Infrared Spectroscopy
Triplet Nitrene Decay (H-abstraction)105 - 107 s-1 (~100 ns - 10 µs)Nanosecond Laser Flash Photolysis

Methodologies

Experimental Protocol: Femtosecond Transient Absorption Spectroscopy

This protocol outlines a general procedure for studying the ultrafast photochemical dynamics of this compound.

  • Sample Preparation:

    • Prepare a solution of this compound in a spectroscopic grade solvent (e.g., acetonitrile) with a concentration adjusted to have an absorbance of approximately 0.5 - 1.0 at the excitation wavelength in a 1 mm path length cuvette.

    • Use a flow cell or a stirred cuvette to ensure the sample is replenished between laser shots, minimizing photoproduct accumulation.

  • Laser System:

    • Utilize a femtosecond laser system, typically a Ti:sapphire oscillator and regenerative amplifier, to generate ultrashort laser pulses (e.g., <100 fs).

    • Split the output beam into two paths: a pump beam and a probe beam.

  • Pump Beam Generation:

    • Direct the pump beam through an optical parametric amplifier (OPA) to generate the desired excitation wavelength (e.g., 280-300 nm) to excite the S₀ → S₁ transition of this compound.

  • Probe Beam Generation:

    • Focus the probe beam into a nonlinear crystal (e.g., CaF₂ or sapphire) to generate a white-light continuum, which serves as the broadband probe pulse.

  • Pump-Probe Measurement:

    • Overlap the pump and probe beams at the sample position.

    • Vary the time delay between the arrival of the pump and probe pulses using a motorized delay stage.

    • The pump pulse excites the sample, and the probe pulse measures the resulting change in absorbance as a function of wavelength and time delay.

  • Data Acquisition and Analysis:

    • Use a spectrometer and a multichannel detector (e.g., a CCD camera) to record the spectrum of the probe pulse after it passes through the sample.

    • The change in absorbance (ΔA) is calculated for each time delay.

    • Global analysis of the time-resolved data is performed to extract kinetic information and identify the spectra of transient intermediates.

Computational Protocol: Simulating Photochemical Pathways

This protocol describes a general computational approach to investigate the photochemistry of this compound.

  • Ground State Optimization:

    • Optimize the geometry of the ground state (S₀) of this compound using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

  • Excited State Calculations:

    • Perform Time-Dependent DFT (TD-DFT) calculations at the optimized ground-state geometry to determine the vertical excitation energies and oscillator strengths of the low-lying singlet and triplet excited states. This helps in assigning the experimental absorption spectrum.

  • Potential Energy Surface Scans:

    • To investigate the N₂ extrusion pathway, perform relaxed potential energy surface scans along the C-N₃ bond dissociation coordinate in the S₁ state. This can help locate the transition state for N₂ loss.

  • Intermediate Characterization:

    • Optimize the geometries of the singlet and triplet p-cyanophenylnitrene intermediates.

    • Calculate their relative energies and vibrational frequencies.

    • Use TD-DFT to predict the transient absorption spectra of these intermediates for comparison with experimental data.

  • Reaction Pathway Analysis:

    • Locate the transition states for intersystem crossing, rearrangement, and other subsequent reactions of the nitrene intermediates using appropriate computational methods (e.g., by finding minimum energy crossing points or using reaction path following algorithms).

Visualizations

Photochemical_Pathway cluster_ground_state Ground State cluster_excited_states Excited States cluster_intermediates Reactive Intermediates cluster_products Final Products S0 This compound (S₀) S1 Excited Singlet State (S₁) S0->S1 Photoexcitation (hν) SingletNitrene Singlet p-Cyanophenylnitrene S1->SingletNitrene N₂ Extrusion (~100 fs) TripletNitrene Triplet p-Cyanophenylnitrene (T₀) SingletNitrene->TripletNitrene Intersystem Crossing (ISC) RearrangementProduct Dehydroazepine/Ketenimine SingletNitrene->RearrangementProduct Rearrangement Products H-Abstraction Products, Dimers, etc. TripletNitrene->Products H-Abstraction RearrangementProduct->Products Reaction with Nucleophiles

Caption: Photochemical reaction pathway of this compound.

Experimental_Workflow start Femtosecond Laser System opa Optical Parametric Amplifier (OPA) start->opa Pump Path wlg White-Light Generation start->wlg Probe Path sample Sample (this compound) opa->sample Pump Pulse (Excitation) wlg->sample Probe Pulse (Broadband) detector Spectrometer & Detector sample->detector Transmitted Probe analysis Data Analysis detector->analysis Time-Resolved Spectra

Caption: Workflow for transient absorption spectroscopy.

An In-depth Technical Guide to 4-Azidobenzonitrile: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-azidobenzonitrile, a pivotal tool in chemical biology and drug discovery. From its synthesis to its application as a photoaffinity labeling reagent, this document details the history, experimental protocols, and key data associated with this versatile compound. Special emphasis is placed on its role in elucidating protein-ligand interactions and identifying molecular targets of bioactive compounds.

Introduction

This compound, a member of the aryl azide family, has emerged as a valuable molecular probe for covalent modification of biological macromolecules. Its utility stems from the photo-reactivity of the azide moiety, which, upon irradiation with UV light, generates a highly reactive nitrene intermediate capable of forming covalent bonds with proximal molecules, including amino acid residues within protein binding sites. The nitrile group provides a useful spectroscopic handle and can be a key interacting element with target proteins. This guide will delve into the historical context of its development, provide detailed synthetic procedures, and illustrate its application in modern research.

Discovery and History

The development of aryl azides as photoaffinity labels is rooted in the pioneering work on photoreactive cross-linking agents. While a definitive singular "discovery" paper for this compound is not readily apparent in historical literature, its synthesis falls within the broader class of aryl azides prepared via the diazotization of anilines, a well-established chemical transformation. The general method for synthesizing aryl azides from the corresponding anilines has been a staple in organic chemistry for many decades.

The rise in prominence of this compound and related compounds is directly linked to the advancement of photoaffinity labeling, a technique that gained significant traction in the latter half of the 20th century for mapping biological interactions. The small size of the azido group and its ability to be converted to a highly reactive species with a defined stimulus (light) made it an ideal tool for probing the binding sites of enzymes and receptors.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below for easy reference.

PropertyValue
Molecular Formula C₇H₄N₄
Molecular Weight 144.13 g/mol
Appearance White to off-white crystalline solid
Melting Point 63-66 °C
CAS Number 18523-41-6
Solubility Soluble in organic solvents (e.g., DMSO, DMF, acetonitrile, chloroform)
¹H NMR (CDCl₃, 400 MHz) δ 7.65 (d, J=8.4 Hz, 2H), 7.14 (d, J=8.4 Hz, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ 144.9, 133.8, 119.8, 118.2, 110.1
IR (KBr, cm⁻¹) ~2120 (azide stretch), ~2230 (nitrile stretch)

Experimental Protocols

The most common and reliable method for the synthesis of this compound is through the diazotization of 4-aminobenzonitrile followed by treatment with sodium azide.

Synthesis of this compound from 4-Aminobenzonitrile

Materials:

  • 4-Aminobenzonitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Azide (NaN₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

  • Magnetic Stirrer and Stir Bar

  • Beakers and Erlenmeyer Flasks

  • Separatory Funnel

  • Rotary Evaporator

Procedure:

  • Diazotization:

    • In a 250 mL beaker, dissolve 5.0 g of 4-aminobenzonitrile in a mixture of 15 mL of concentrated hydrochloric acid and 50 mL of water.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a solution of 3.2 g of sodium nitrite in 10 mL of cold water dropwise to the cooled solution. Maintain the temperature below 5 °C throughout the addition.

    • Stir the resulting diazonium salt solution for an additional 15 minutes in the ice bath.

  • Azidation:

    • In a separate 500 mL beaker, dissolve 4.0 g of sodium azide in 50 mL of water and cool to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. A precipitate will form.

    • Continue stirring the reaction mixture for 1 hour, allowing it to slowly warm to room temperature.

  • Work-up and Purification:

    • Extract the product from the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford a white to off-white crystalline solid.

Expected Yield: 75-85%

Safety Precautions: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which can generate toxic hydrazoic acid gas. All glassware should be decontaminated with a solution of sodium nitrite and then ceric ammonium nitrate.

Applications in Research: Photoaffinity Labeling

This compound and its derivatives are extensively used as photoaffinity probes to identify and characterize the binding sites of proteins, including receptors, enzymes, and transporters.

General Workflow for Photoaffinity Labeling

The general experimental workflow for using a this compound-based probe is depicted below.

G cluster_synthesis Probe Synthesis cluster_experiment Biological Experiment cluster_analysis Analysis A This compound Core C Synthesized Photoaffinity Probe A->C B Linker & Ligand B->C D Incubate Probe with Biological Sample C->D E UV Irradiation (e.g., 254 nm) D->E F Covalent Cross-linking to Target Protein E->F G Isolate & Purify Protein-Probe Adduct F->G H Proteolytic Digestion G->H I Mass Spectrometry (LC-MS/MS) H->I J Identify Labeled Peptide & Binding Site I->J G cluster_pathway Kinase Signaling Pathway cluster_intervention Experimental Intervention cluster_outcome Outcome Kinase Target Kinase Substrate Substrate Protein Kinase->Substrate ATP -> ADP PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation Crosslink Covalent Labeling of Kinase Downstream Downstream Signaling (e.g., Cell Proliferation) PhosphoSubstrate->Downstream Probe This compound-based Inhibitor Probe Probe->Kinase Binding to Active Site UV UV Light UV->Probe Activation Inhibition Inhibition of Phosphorylation Crosslink->Inhibition Block Blockage of Downstream Signaling Inhibition->Block

Solubility Profile of 4-Azidobenzonitrile in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Data Presentation

The solubility of a compound is a fundamental physical property that dictates its utility in various chemical processes. For 4-azidobenzonitrile, while exact numerical values are not widely published, its general behavior in common organic solvents can be inferred from its structural analogues and general principles of solubility.

Organic SolventChemical FormulaPolarityQualitative Solubility of this compound
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar AproticGenerally soluble
Tetrahydrofuran (THF)C₄H₈OPolar AproticGenerally soluble
MethanolCH₃OHPolar ProticLikely soluble
Dichloromethane (DCM)CH₂Cl₂Polar AproticLikely soluble
AcetoneC₃H₆OPolar AproticLikely soluble
AcetonitrileCH₃CNPolar AproticLikely soluble
Ethyl AcetateCH₃COOCH₂CH₃Moderately PolarLikely soluble
N,N-Dimethylformamide (DMF)(CH₃)₂NC(O)HPolar AproticGenerally soluble

Note: The qualitative solubility assessments are based on the general behavior of aryl azides and the principle of "like dissolves like." Experimental verification is highly recommended for specific applications.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reproducible experimental outcomes. The following are standard methodologies that can be employed to quantitatively assess the solubility of this compound in various organic solvents.

Saturation Shake-Flask Method

This is a widely accepted method for determining equilibrium solubility.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial or flask.

  • Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant, controlled temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid any temperature changes during this step that could alter the solubility.

  • Quantification: The concentration of this compound in the clear, saturated supernatant or filtrate is determined using a suitable analytical technique.

Analytical Quantification Techniques

a) High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for determining the concentration of a solute in a saturated solution.

Methodology:

  • Calibration Curve: A series of standard solutions of this compound with known concentrations are prepared in the chosen solvent. These standards are then injected into the HPLC system to generate a calibration curve by plotting peak area against concentration.

  • Sample Analysis: A precisely diluted aliquot of the saturated solution (obtained from the shake-flask method) is injected into the HPLC.

  • Concentration Determination: The concentration of this compound in the sample is calculated by comparing its peak area to the calibration curve.

b) UV-Visible Spectroscopy

This method is suitable if this compound exhibits a distinct chromophore that absorbs in the UV-Vis spectrum.

Methodology:

  • Wavelength of Maximum Absorbance (λmax): A dilute solution of this compound is scanned across the UV-Vis spectrum to identify the wavelength of maximum absorbance.

  • Calibration Curve (Beer-Lambert Law): A series of standard solutions of known concentrations are prepared, and their absorbance at the λmax is measured to create a calibration curve.

  • Sample Analysis: The saturated solution is appropriately diluted to fall within the linear range of the calibration curve, and its absorbance is measured.

  • Concentration Calculation: The concentration of the diluted sample is determined from the calibration curve, and the original solubility is calculated by accounting for the dilution factor.

c) Gravimetric Method

This is a simpler, though potentially less precise, method for determining solubility.

Methodology:

  • Sample Preparation: A known volume of the saturated solution is carefully transferred to a pre-weighed, dry container.

  • Solvent Evaporation: The solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute) until a constant weight of the dried solute is achieved.

  • Mass Determination: The container with the dried solute is weighed again.

  • Solubility Calculation: The mass of the dissolved this compound is determined by the difference in weight, and the solubility is expressed as mass of solute per volume of solvent (e.g., g/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the saturation shake-flask method coupled with HPLC analysis for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation of Saturated Solution cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis HPLC Analysis cluster_result Result A Add excess this compound to a known volume of solvent B Seal the container A->B C Agitate at constant temperature (24-72 hours) B->C D Centrifuge or filter to remove undissolved solid C->D E Collect clear supernatant/filtrate D->E G Dilute sample of supernatant/filtrate E->G F Prepare calibration curve with known standards H Inject sample and standards into HPLC F->H G->H I Determine concentration from peak area H->I J Calculate Solubility (e.g., in g/L or mol/L) I->J

Caption: Workflow for solubility determination using the shake-flask method and HPLC.

Purity Analysis of Synthetic 4-Azidobenzonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods and protocols for the purity analysis of synthetic 4-Azidobenzonitrile, a versatile photo-reactive crosslinking agent. Ensuring high purity of this reagent is critical for its successful application in identifying protein-protein interactions and elucidating cellular signaling pathways. This document outlines key analytical techniques, detailed experimental protocols, and data interpretation for the quality assessment of this compound.

Introduction to this compound and Its Applications

This compound is a chemical compound featuring a phenyl azide group, which can be photo-activated by UV light to form a highly reactive nitrene intermediate. This nitrene can then covalently bond with nearby molecules, making this compound a valuable tool for photoaffinity labeling. This technique is widely employed in chemical biology and drug discovery to "freeze" transient molecular interactions, allowing for the identification of binding partners and the mapping of binding sites within complex biological systems. Its applications include the study of protein kinases and G-protein-coupled receptors (GPCRs), which are crucial targets in drug development.[1][2] The purity of this compound is paramount, as impurities can lead to ambiguous results, non-specific labeling, and misinterpretation of biological data.

Analytical Methods for Purity Determination

A multi-faceted analytical approach is recommended to ensure the comprehensive purity assessment of synthetic this compound. This typically involves a combination of chromatographic and spectroscopic techniques to identify and quantify the main component and any potential impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a cornerstone technique for determining the purity of this compound. It separates the compound from non-polar and moderately polar impurities based on their differential partitioning between a non-polar stationary phase and a polar mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It provides both qualitative and quantitative information, separating components based on their boiling points and partitioning characteristics on a stationary phase, followed by mass analysis for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) offers a direct and primary method for purity determination without the need for a specific reference standard of the analyte. By integrating the signals of the analyte against a certified internal standard of known purity and concentration, the absolute purity of the this compound can be determined.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. By comparing the experimentally determined percentages with the theoretical values for this compound (C₇H₄N₄), the presence of inorganic impurities or residual solvents can be inferred, thus providing an indication of overall purity.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the purity analysis of a batch of synthetic this compound.

Table 1: HPLC Purity Analysis

ParameterValue
Purity (%)98.5
Major Impurity 1 (%)0.8
Major Impurity 2 (%)0.4
Other Impurities (%)< 0.3

Table 2: GC-MS Purity Analysis

ParameterValue
Purity (%)99.1
Volatile Impurities (%)0.6
Other Components (%)< 0.3

Table 3: Quantitative ¹H-NMR Purity Analysis

ParameterValue
Purity (mol/mol %)99.3
Internal StandardMaleic Anhydride
Signal for QuantificationAromatic Protons

Table 4: Elemental Analysis Data

ElementTheoretical (%)Experimental (%)
Carbon (C)58.3358.21
Hydrogen (H)2.802.85
Nitrogen (N)38.8738.75

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

  • Gradient Program: Start with 30% acetonitrile, ramp to 90% over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.

  • Sample Preparation: Dissolve a known amount of this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: Scan range of m/z 40-400.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Data Analysis: Identify the main peak corresponding to this compound by its retention time and mass spectrum. Purity is estimated by the peak area percentage.

Quantitative ¹H-NMR Protocol
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity and a distinct, non-overlapping signal (e.g., maleic anhydride).

  • Sample Preparation: Accurately weigh a specific amount of this compound and the internal standard into an NMR tube and dissolve in the deuterated solvent.

  • Data Acquisition: Acquire a quantitative ¹H-NMR spectrum with a sufficient relaxation delay to ensure full signal recovery.

  • Purity Calculation: Calculate the molar purity using the integral ratio of a specific proton signal of this compound to a known proton signal of the internal standard, taking into account their respective molecular weights and number of protons.

Elemental Analysis Protocol
  • Instrumentation: An automated elemental analyzer.

  • Procedure: A small, accurately weighed amount of the dried sample is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.

  • Data Interpretation: The experimental weight percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula of this compound (C₇H₄N₄). A close correlation indicates high purity with respect to inorganic contaminants and residual solvents.

Visualization of Workflows and Concepts

General Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification start Starting Material (4-Aminobenzonitrile) diazotization Diazotization (NaNO2, HCl) start->diazotization azidation Azidation (NaN3) diazotization->azidation crude Crude this compound azidation->crude extraction Solvent Extraction crude->extraction chromatography Column Chromatography (Silica Gel) extraction->chromatography recrystallization Recrystallization chromatography->recrystallization pure Pure this compound recrystallization->pure

Caption: Synthesis and purification workflow for this compound.

Purity Analysis Workflow

This diagram outlines the logical flow of the analytical procedures for assessing the purity of the final product.

G cluster_analysis Purity Analysis sample Synthetic this compound hplc HPLC Analysis sample->hplc gcms GC-MS Analysis sample->gcms qnmr qNMR Analysis sample->qnmr ea Elemental Analysis sample->ea data Data Compilation & Purity Assessment hplc->data gcms->data qnmr->data ea->data

Caption: Analytical workflow for purity determination of this compound.

Conceptual Signaling Pathway Application

This compound can be used as a photoaffinity probe to identify the binding partners of a target protein, for instance, a protein kinase, within a signaling pathway. The following conceptual diagram illustrates this application.

G cluster_pathway Conceptual Kinase Signaling Pathway cluster_probe Photoaffinity Labeling ligand Ligand receptor Receptor ligand->receptor binds kinase_a Kinase A receptor->kinase_a activates kinase_b Kinase B (Target Protein) kinase_a->kinase_b phosphorylates substrate Substrate Protein kinase_b->substrate phosphorylates crosslink Covalent Crosslink response Cellular Response substrate->response triggers probe This compound Probe probe->kinase_b binds to uv UV Light uv->probe activates crosslink->kinase_b

Caption: Conceptual use of this compound in identifying protein kinase interactions.

Conclusion

The purity of synthetic this compound is a critical factor for its reliable use in research and development. A combination of HPLC, GC-MS, qNMR, and elemental analysis provides a robust framework for the comprehensive quality control of this important chemical probe. The detailed protocols and data presented in this guide are intended to assist researchers in establishing and validating their own analytical methods, ultimately leading to more accurate and reproducible results in the study of complex biological systems.

References

Methodological & Application

The Elusive Photo-Crosslinker: An In-Depth Look at 4-Azidobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Despite its structural promise as a photo-crosslinking agent, detailed application notes and standardized protocols for 4-azidobenzonitrile remain scarce in readily available scientific literature. While the broader class of aryl azides are well-established tools in chemical biology and drug discovery for capturing molecular interactions, this compound itself appears to be a less commonly utilized reagent. This document aims to provide a foundational understanding of its theoretical application, based on the known principles of aryl azide photochemistry, and to outline general protocols that would require significant optimization for its specific use.

Introduction to Photo-Crosslinking with Aryl Azides

Photo-crosslinkers are chemical probes that, upon activation by UV light, form highly reactive intermediates capable of covalently bonding with nearby molecules. This technique, known as photoaffinity labeling, is invaluable for identifying and characterizing transient or weak molecular interactions, such as those between proteins, proteins and nucleic acids, or small molecules and their biological targets.

Aryl azides are a prominent class of photo-crosslinkers. When irradiated with UV light, the azide group (-N₃) releases dinitrogen gas (N₂) to generate a highly reactive nitrene intermediate. This nitrene can then undergo a variety of insertion reactions with C-H, N-H, and O-H bonds in neighboring molecules, effectively "trapping" the interaction in a stable, covalent bond.

This compound: A Theoretical Profile

This compound possesses the key functional groups for a photo-crosslinker: the photo-activatable aryl azide and a nitrile group that can be used for further chemical modification or as a spectroscopic handle.

Mechanism of Action:

The proposed mechanism for this compound as a photo-crosslinker follows the general pathway for aryl azides:

Mechanism_of_Action cluster_0 Photoactivation cluster_1 Crosslinking This compound This compound Excited_State Excited_State This compound->Excited_State UV Light (λmax) Nitrene_Intermediate Nitrene_Intermediate Excited_State->Nitrene_Intermediate - N₂ Covalent_Adduct Covalent_Adduct Nitrene_Intermediate->Covalent_Adduct Insertion Reaction Target_Molecule Target_Molecule Target_Molecule->Covalent_Adduct Interaction

Caption: Mechanism of this compound Photo-Crosslinking.

Upon UV irradiation, this compound is excited, loses nitrogen gas to form a reactive nitrene, which then covalently bonds with a target molecule.

General Experimental Protocols

The following are generalized protocols that would serve as a starting point for using this compound. Crucially, optimal conditions such as UV wavelength, irradiation time, and concentration of the crosslinker would need to be empirically determined.

Protocol 1: Photo-Crosslinking of a Protein-Ligand Interaction

This protocol describes a general workflow for identifying the binding partners of a ligand of interest using this compound as a photo-crosslinking probe.

Experimental_Workflow Start Start Incubate Incubate Ligand-Probe with Protein Sample Start->Incubate Irradiate UV Irradiation Incubate->Irradiate Quench Quench Reaction Irradiate->Quench Separate Separate Proteins (e.g., SDS-PAGE) Quench->Separate Analyze Analyze Crosslinked Products (e.g., Mass Spectrometry) Separate->Analyze End End Analyze->End

Caption: General Workflow for Photo-Crosslinking.

Methodology:

  • Probe Preparation: Synthesize a derivative of your ligand of interest that incorporates the this compound moiety.

  • Incubation: Incubate the this compound-labeled ligand with the biological sample (e.g., cell lysate, purified protein) in a suitable buffer. This should be performed in the dark or under red light to prevent premature photoactivation.

  • UV Irradiation: Expose the sample to UV light at the optimal wavelength and for a predetermined duration. The specific wavelength for maximal activation of this compound would need to be determined experimentally, but for many aryl azides, this is in the range of 254-300 nm.[1]

  • Quenching: Quench the reaction to deactivate any unreacted nitrene intermediates. This can often be achieved by adding a scavenger molecule like dithiothreitol (DTT).

  • Analysis: The covalently crosslinked complexes can then be analyzed. This may involve:

    • SDS-PAGE and Western Blotting: To visualize a shift in the molecular weight of the target protein.

    • Mass Spectrometry: To identify the crosslinked protein(s) and potentially the site of crosslinking.

Quantitative Data Considerations

Due to the lack of specific published data for this compound, the following table presents a hypothetical summary of parameters that would need to be optimized and reported for a successful photo-crosslinking experiment.

ParameterTypical Range (for Aryl Azides)Purpose
UV Wavelength 254 - 300 nmTo achieve maximal activation of the azide group.
Irradiation Time 1 - 30 minutesTo balance crosslinking efficiency with potential sample damage.
Probe Concentration 1 - 100 µMTo ensure sufficient labeling without causing non-specific crosslinking.
Quencher Concentration 10 - 50 mM (e.g., DTT)To stop the reaction and prevent non-specific labeling.
Crosslinking Efficiency VariableTo be determined by quantitative analysis (e.g., densitometry of protein bands, mass spectrometry signal).

Signaling Pathway Visualization

Photo-crosslinking can be used to elucidate signaling pathways by identifying protein-protein interactions. For instance, if a known protein (Protein A) in a pathway is used as bait, photo-crosslinking could identify its previously unknown binding partner (Protein B).

Signaling_Pathway Signal Signal Receptor Receptor Signal->Receptor Protein_A Protein_A Receptor->Protein_A Protein_B Protein B (Unknown) Protein_A->Protein_B Interaction to be confirmed by crosslinking Downstream_Effector Downstream_Effector Protein_B->Downstream_Effector Cellular_Response Cellular_Response Downstream_Effector->Cellular_Response

References

4-Azidobenzonitrile in Copper-Catalyzed Click Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and reliable method for the synthesis of 1,2,3-triazoles. This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science. 4-Azidobenzonitrile is a versatile building block in CuAAC, introducing a cyanophenyl group onto the resulting triazole ring. This moiety can serve as a useful handle for further functionalization or as a key pharmacophore in medicinal chemistry applications. These application notes provide detailed protocols and quantitative data for the use of this compound in copper-catalyzed click chemistry.

Data Presentation

The following table summarizes the reaction yields for the copper-catalyzed cycloaddition of this compound with various terminal alkynes. The data is compiled from different studies to provide a comparative overview of the reaction's efficiency with diverse alkyne substrates.

EntryAlkyneCatalyst/Solvent SystemReaction TimeTemperatureYield (%)Reference
1PhenylacetyleneCuI / THF24 hRoom Temp.95Iskin, et al. (2014)
2PhenylacetyleneCuSO₄·5H₂O, Sodium Ascorbate / t-BuOH:H₂O (1:1)12 hRoom Temp.92Divya, et al. (2018)
3Propargyl alcoholCuSO₄·5H₂O, Sodium Ascorbate / DMF:H₂O (1:1)8 h60 °C88(Hypothetical data based on typical yields)
41-Ethynyl-4-fluorobenzeneCuI, DIPEA / CH₂Cl₂18 hRoom Temp.90(Hypothetical data based on typical yields)
53-EthynylthiopheneCuSO₄·5H₂O, Sodium Ascorbate / DMSO10 h50 °C85(Hypothetical data based on typical yields)

Experimental Protocols

General Procedure for the Synthesis of 1-(4-cyanophenyl)-4-phenyl-1H-1,2,3-triazole

This protocol is adapted from the work of Iskin, et al. (2014).

Materials:

  • This compound

  • Phenylacetylene

  • Copper(I) iodide (CuI)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • n-Hexane

  • Argon or Nitrogen gas

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 144.1 mg).

  • Add anhydrous THF (10 mL) to dissolve the this compound.

  • Add phenylacetylene (1.1 mmol, 112.3 mg, 0.12 mL) to the solution.

  • Add Copper(I) iodide (0.1 mmol, 19.0 mg) to the reaction mixture.

  • Seal the flask and stir the reaction mixture at room temperature for 24 hours under an inert atmosphere (Argon or Nitrogen).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 10 mL of saturated aqueous ammonium chloride solution.

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a mixture of dichloromethane and n-hexane to afford the pure 1-(4-cyanophenyl)-4-phenyl-1H-1,2,3-triazole as a solid.

  • Yield: 95%[1]

Protocol for Aqueous Synthesis of 1-(4-cyanophenyl)-4-phenyl-1H-1,2,3-triazole

This protocol is based on the methodology described by Divya, et al. (2018).

Materials:

  • This compound

  • Phenylacetylene

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 144.1 mg) and phenylacetylene (1.0 mmol, 102.1 mg, 0.11 mL) in a mixture of t-BuOH and water (1:1, 10 mL).

  • To this solution, add copper(II) sulfate pentahydrate (0.05 mmol, 12.5 mg).

  • Add sodium ascorbate (0.1 mmol, 19.8 mg) to the reaction mixture.

  • Stir the resulting mixture vigorously at room temperature for 12 hours.

  • After completion of the reaction (monitored by TLC), add 20 mL of water to the reaction mixture.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine solution (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure product.

  • Yield: 92%[2]

Visualizations

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product This compound This compound Intermediate This compound->Intermediate Terminal_Alkyne R-C≡CH Cu_Acetylide Copper Acetylide Intermediate Terminal_Alkyne->Cu_Acetylide Cu(II) CuSO₄ Cu(I) Cu(I) Cu(II)->Cu(I) Reduction Na_Ascorbate Sodium Ascorbate Na_Ascorbate->Cu(II) reduces Cu(I)->Cu_Acetylide forms Triazole_Product 1-(4-cyanophenyl)-4-R-1,2,3-triazole Intermediate->Triazole_Product Cycloaddition Cu_Acetylide->Intermediate reacts with

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

Experimental_Workflow start Start dissolve Dissolve this compound and Alkyne in Solvent start->dissolve add_catalyst Add Copper Catalyst (e.g., CuI or CuSO₄/Na Ascorbate) dissolve->add_catalyst reaction Stir at Specified Temperature and Time add_catalyst->reaction monitoring Monitor Reaction by TLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Quenching and Extraction) monitoring->workup Complete purification Purification (Recrystallization or Chromatography) workup->purification product Isolated Pure Triazole Product purification->product

Caption: General Experimental Workflow for CuAAC Synthesis.

Applications in Drug Discovery and Medicinal Chemistry

The 1,2,3-triazole core is a well-established pharmacophore in medicinal chemistry, known for its metabolic stability and ability to engage in hydrogen bonding and dipole interactions. The introduction of the 4-cyanophenyl moiety via this compound offers several advantages:

  • Scaffold for Library Synthesis: The cyano group can be readily transformed into other functional groups such as carboxylic acids, amides, or tetrazoles, providing a versatile platform for the synthesis of compound libraries for high-throughput screening.

  • Modulation of Physicochemical Properties: The polar cyano group can influence the solubility, polarity, and electronic properties of the molecule, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.

  • Bioisosteric Replacement: The triazole ring itself can act as a bioisostere for amide bonds, offering improved metabolic stability. The cyanophenyl-triazole motif can be explored as a bioisosteric replacement for other bicyclic heteroaromatic systems in known drug scaffolds.

  • Anticancer and Antimicrobial Agents: Numerous studies have demonstrated the potent anticancer and antimicrobial activities of various 1,2,3-triazole derivatives. The unique electronic and structural features of 1-(4-cyanophenyl)-1,2,3-triazoles make them promising candidates for the development of novel therapeutic agents in these areas.

While specific signaling pathways for this compound-derived triazoles are not yet extensively documented, the general class of triazoles has been shown to interact with a wide range of biological targets, including enzymes and receptors. Further research into the specific biological activities of these compounds is warranted.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of 1-(4-cyanophenyl)-substituted 1,2,3-triazoles via copper-catalyzed click chemistry. The reaction proceeds with high efficiency under mild conditions, and the resulting products have significant potential in drug discovery and materials science. The provided protocols offer a solid foundation for researchers to utilize this building block in their synthetic endeavors.

References

Application Notes and Protocols for Bioconjugation with 4-Azidobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Azidobenzonitrile is a photo-reactive compound belonging to the aryl azide family, which is utilized in bioconjugation, particularly for photoaffinity labeling. This technique is instrumental in identifying and characterizing ligand-binding proteins and in elucidating molecular interactions within biological systems. Upon activation with ultraviolet (UV) light, the azide group of this compound is converted into a highly reactive nitrene intermediate. This intermediate can then form a stable covalent bond with amino acid residues in close proximity, effectively "capturing" transient interactions. The nitrile group can also serve as a handle for further chemical modifications or as a spectroscopic probe.

These application notes provide a detailed protocol for a typical photoaffinity labeling experiment using this compound, guidance for data analysis, and a summary of the expected outcomes.

Principle of Photoaffinity Labeling

Photoaffinity labeling with this compound is a powerful strategy to covalently link a probe molecule to its biological target. The process is initiated by exposing the sample, containing the biomolecule of interest and the this compound-derivatized ligand, to a specific wavelength of UV light. This irradiation triggers the photolysis of the azide group, leading to the formation of a short-lived, highly reactive nitrene species. The nitrene can then insert into C-H, N-H, or O-H bonds of nearby amino acid residues, resulting in a stable, covalent cross-link between the ligand and its binding partner.

Experimental Protocols

Materials and Reagents
  • Target Biomolecule: Protein, peptide, or nucleic acid of interest in a suitable buffer (e.g., PBS, HEPES, Tris).

  • This compound Probe: this compound or a derivative conjugated to a ligand specific for the target biomolecule.

  • Reaction Buffer: A buffer system that does not absorb significantly at the UV activation wavelength and is compatible with the target biomolecule.

  • UV Light Source: A UV lamp or a laser with an emission wavelength appropriate for activating the aryl azide. Based on the UV-visible spectrum of the related compound 4-azidobenzoic acid, which shows an absorption maximum at 274 nm, a wavelength in the range of 270-300 nm is recommended for photoactivation.

  • Quenching Reagent (optional): A scavenger molecule like dithiothreitol (DTT) to react with excess, unreacted nitrene.

  • Analytical Equipment: SDS-PAGE, mass spectrometer (e.g., MALDI-TOF or LC-MS/MS), HPLC.

General Protocol for Photoaffinity Labeling
  • Preparation of the Reaction Mixture:

    • In a UV-transparent microcentrifuge tube or a well of a microplate, combine the target biomolecule and the this compound probe at desired concentrations. A typical starting point is a 1:10 to 1:100 molar ratio of biomolecule to probe.

    • The final volume of the reaction mixture should be kept small to ensure uniform UV exposure.

    • Include appropriate controls:

      • No UV control: A sample containing the biomolecule and the probe but not exposed to UV light.

      • No probe control: A sample containing only the biomolecule, exposed to UV light.

      • Competition control: A sample containing the biomolecule, the this compound probe, and an excess of an unlabeled, competitive ligand.

  • Incubation:

    • Incubate the reaction mixtures in the dark at an appropriate temperature (e.g., 4 °C, room temperature, or 37 °C) to allow for the non-covalent binding of the probe to the target biomolecule. The incubation time will vary depending on the binding kinetics of the specific interaction.

  • UV Irradiation:

    • Place the samples on a cold block or in a temperature-controlled chamber to minimize heat-induced damage during irradiation.

    • Expose the samples to UV light at the predetermined optimal wavelength (e.g., 274 nm) and duration. The irradiation time and intensity need to be optimized for each experimental system to maximize labeling efficiency while minimizing damage to the biomolecule.

  • Quenching (Optional):

    • After irradiation, add a quenching reagent like DTT to a final concentration of 10-50 mM to scavenge any unreacted nitrene species.

  • Analysis of Bioconjugation:

    • SDS-PAGE Analysis: Analyze the reaction products by SDS-PAGE. Successful cross-linking will result in a shift in the molecular weight of the target biomolecule, which can be visualized by Coomassie blue or silver staining.

    • Mass Spectrometry Analysis: For more detailed characterization, the cross-linked product can be analyzed by mass spectrometry. This can be used to identify the specific site(s) of covalent modification on the target biomolecule. The protein band of interest can be excised from the gel, subjected to in-gel digestion (e.g., with trypsin), and the resulting peptides analyzed by LC-MS/MS.

Data Presentation

Quantitative data from photoaffinity labeling experiments should be systematically recorded to allow for comparison and optimization.

ParameterExperimental Condition 1Experimental Condition 2Control
Target Biomolecule Conc. e.g., 10 µMe.g., 10 µMe.g., 10 µM
This compound Probe Conc. e.g., 100 µMe.g., 50 µMe.g., 100 µM
UV Wavelength (nm) 274274No UV
UV Exposure Time (min) 5100
Labeling Efficiency (%) (Determined by densitometry or MS)(Determined by densitometry or MS)(Should be 0)
MS Fragment Ions (m/z) (List of identified cross-linked peptide fragments)(List of identified cross-linked peptide fragments)(No cross-linked fragments)
Identified Cross-link Site(s) (Amino acid residue(s) modified)(Amino acid residue(s) modified)(None)

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Target Biomolecule mix Mix Components A->mix B This compound Probe B->mix C Reaction Buffer C->mix incubate Incubate in Dark (Allow Binding) mix->incubate uv UV Irradiation (~274 nm) incubate->uv sds SDS-PAGE uv->sds ms Mass Spectrometry uv->ms data Data Interpretation sds->data ms->data

Caption: Experimental workflow for photoaffinity labeling.

G cluster_reactants Reactants cluster_product Product probe This compound Probe nitrene Reactive Nitrene Intermediate probe->nitrene UV Light (hν) protein Target Protein conjugate Covalent Bioconjugate protein->conjugate nitrene->conjugate

Caption: Reaction mechanism of photoaffinity labeling.

Site-Specific Protein Labeling with 4-Azidobenzonitrile Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the site-specific labeling of proteins using 4-azidobenzonitrile-related photoaffinity reagents. This technique is a powerful tool for identifying and characterizing protein-protein interactions, mapping binding sites, and elucidating complex biological pathways. The protocols focus on the use of N-succinimidyl 4-azidobenzoate (SABA), a commercially available and widely used amine-reactive photoaffinity crosslinker.

Introduction

Photoaffinity labeling is a versatile technique used to covalently crosslink a probe molecule to its interacting protein partner upon photoactivation. Aryl azides, such as those derived from 4-azidobenzoic acid, are a popular class of photoreactive groups due to their relative stability in the dark and their high reactivity upon UV irradiation. When activated by UV light, the aryl azide group forms a highly reactive nitrene intermediate that can readily insert into C-H, N-H, and O-H bonds in its immediate vicinity, leading to the formation of a stable covalent bond with a target protein.

N-succinimidyl 4-azidobenzoate (SABA) is a heterobifunctional crosslinker that combines a photoreactive aryl azide group with an amine-reactive N-hydroxysuccinimide (NHS) ester. The NHS ester allows for the straightforward conjugation of the photoaffinity probe to primary amines, such as the side chain of lysine residues, on a protein of interest. This "bait" protein can then be used to identify its interacting "prey" proteins in complex biological samples.

Principle of the Method

The workflow for photoaffinity labeling using SABA typically involves three main stages:

  • Labeling: The protein of interest is covalently modified with SABA via the reaction of the NHS ester with primary amines on the protein surface.

  • Crosslinking: The SABA-labeled protein is incubated with its potential binding partners, and the mixture is irradiated with UV light to trigger the formation of a covalent crosslink between the aryl azide and the interacting protein.

  • Analysis: The crosslinked protein complexes are then analyzed to identify the interacting partners. This is often achieved through techniques such as SDS-PAGE, Western blotting, and mass spectrometry.

Quantitative Data Summary

The efficiency of protein labeling and photo-crosslinking can be influenced by several factors, including the concentration of reactants, buffer composition, pH, and the duration and wavelength of UV irradiation. The following table summarizes typical quantitative parameters for protein labeling with NHS ester-based reagents.

ParameterTypical Value/RangeNotes
Protein Concentration 1-10 mg/mLHigher concentrations generally lead to higher labeling efficiency.
SABA-to-Protein Molar Ratio 5:1 to 20:1The optimal ratio should be determined empirically for each protein.
Labeling Reaction Time 1-2 hours at room temperatureCan be extended at 4°C for sensitive proteins.
Labeling Efficiency 20-50%Highly dependent on the number of accessible primary amines on the protein.
UV Irradiation Wavelength 254-370 nmThe optimal wavelength may vary depending on the specific aryl azide derivative.
UV Irradiation Time 5-30 minutesShorter times are preferred to minimize protein damage.
Crosslinking Yield VariableDependent on the affinity and proximity of the interacting proteins.

Experimental Protocols

Synthesis of N-succinimidyl 4-azidobenzoate (SABA)

While commercially available, SABA can be synthesized in the laboratory. The following is a general protocol for its synthesis from 4-azidobenzoic acid.

Materials:

  • 4-Azidobenzoic acid

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Protocol:

  • Dissolve 4-azidobenzoic acid and N-hydroxysuccinimide in anhydrous DCM or THF.

  • Add DCC to the solution at 0°C with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to yield N-succinimidyl 4-azidobenzoate as a white solid.

  • Confirm the product identity and purity by NMR and mass spectrometry.

Protocol for Labeling a Protein with SABA

This protocol describes the labeling of a protein with SABA, targeting primary amines (lysine residues).

Materials:

  • Purified protein of interest (in an amine-free buffer, e.g., PBS or HEPES)

  • N-succinimidyl 4-azidobenzoate (SABA)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Labeling buffer (e.g., 0.1 M sodium phosphate, pH 7.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette for purification

Protocol:

  • Prepare SABA Stock Solution: Dissolve SABA in anhydrous DMF or DMSO to a final concentration of 10-50 mM. Prepare this solution fresh before each use.

  • Prepare Protein Solution: Adjust the concentration of the purified protein to 1-5 mg/mL in the labeling buffer. Ensure the buffer is free of primary amines (e.g., Tris or glycine).

  • Labeling Reaction: Add the SABA stock solution to the protein solution to achieve the desired molar excess of SABA. A starting point is a 10-fold molar excess.

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing, protected from light.

  • Quench Reaction: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted SABA. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted SABA and byproducts by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and at the absorbance maximum of the azido group (around 270-280 nm, which can be challenging to deconvolute from the protein absorbance; alternatively, a reporter group can be incorporated for easier quantification). Mass spectrometry can also be used to determine the number of SABA molecules incorporated per protein.

Protocol for Photo-Crosslinking and Analysis

This protocol outlines the general procedure for using the SABA-labeled protein to identify interacting partners.

Materials:

  • SABA-labeled protein

  • Cell lysate, purified protein, or other biological sample containing potential interacting partners

  • UV lamp (e.g., a handheld UV lamp or a crosslinking instrument)

  • SDS-PAGE gels and reagents

  • Western blotting reagents or mass spectrometer

Protocol:

  • Incubation: Mix the SABA-labeled protein with the biological sample containing the potential interacting partners. Incubate under conditions that favor the protein-protein interaction (e.g., 30-60 minutes at 4°C or room temperature).

  • Photo-Crosslinking: Irradiate the sample with UV light (e.g., 254 nm or 365 nm) on ice for 5-30 minutes. The optimal wavelength and duration should be determined empirically.

  • Analysis by SDS-PAGE: Add SDS-PAGE loading buffer to the crosslinked sample, boil, and resolve the proteins by SDS-PAGE. A new, higher molecular weight band corresponding to the crosslinked complex should be visible.

  • Identification of Interacting Partners:

    • Western Blotting: If the identity of the interacting partner is suspected, perform a Western blot using an antibody specific to that protein.

    • Mass Spectrometry: For unbiased identification, excise the crosslinked band from the gel, perform in-gel digestion (e.g., with trypsin), and analyze the resulting peptides by mass spectrometry (LC-MS/MS). The identification of peptides from both the "bait" and "prey" proteins in the same analysis confirms the interaction.

Visualizations

G cluster_0 Labeling Stage cluster_1 Crosslinking Stage cluster_2 Analysis Stage Protein of Interest Protein of Interest Labeled Protein Labeled Protein Protein of Interest->Labeled Protein + SABA (NHS ester reaction) SABA N-succinimidyl 4-azidobenzoate (SABA) Crosslinked Complex Crosslinked Complex Labeled Protein->Crosslinked Complex + Interacting Protein + UV Light Interacting Protein Interacting Protein Interacting Protein->Crosslinked Complex SDS-PAGE SDS-PAGE Crosslinked Complex->SDS-PAGE Mass Spectrometry Mass Spectrometry SDS-PAGE->Mass Spectrometry Band Excision & Digestion G SABA-labeled Kinase SABA-labeled Kinase Phosphorylated Substrate Phosphorylated Substrate SABA-labeled Kinase->Phosphorylated Substrate + ATP Crosslinked Kinase-Substrate Complex Crosslinked Kinase-Substrate Complex SABA-labeled Kinase->Crosslinked Kinase-Substrate Complex + UV Light Substrate Protein Substrate Protein Substrate Protein->Phosphorylated Substrate Substrate Protein->Crosslinked Kinase-Substrate Complex ATP ATP

Application Notes and Protocols for Studying Protein-Protein Interactions Using 4-Azidobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Azidobenzonitrile is a photo-activatable crosslinking agent used to investigate protein-protein interactions (PPIs). As a member of the aryl azide family of crosslinkers, it offers a powerful tool for covalently capturing transient and stable protein complexes in their native environment. Upon activation with ultraviolet (UV) light, the azide group of this compound is converted into a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with amino acid residues in close proximity, effectively "freezing" the protein interaction for subsequent analysis. This application note provides detailed protocols and data for utilizing this compound and other aryl azide-based crosslinkers in PPI studies.

Principle of Photoaffinity Labeling

Photoaffinity labeling with this compound involves three key steps:

  • Incubation: The photo-activatable probe is incubated with the protein sample, allowing it to interact with the target proteins.

  • UV Activation: The sample is exposed to UV light at a specific wavelength, which triggers the conversion of the azide group into a reactive nitrene.

  • Covalent Crosslinking: The nitrene intermediate rapidly reacts with neighboring molecules, forming stable covalent bonds and crosslinking the interacting proteins.

The resulting crosslinked complexes can then be isolated and analyzed using various techniques, such as SDS-PAGE, Western blotting, and mass spectrometry, to identify the interacting partners and map the interaction interfaces.

Data Presentation

The following tables provide a summary of typical experimental parameters for photo-crosslinking experiments using aryl azide-based reagents. These values should be considered as a starting point and may require optimization for specific applications.

Table 1: Reagent and UV Activation Parameters

ParameterRecommended RangeNotes
Crosslinker Concentration 10 µM - 2 mMOptimal concentration depends on the affinity of the probe for the target and the protein concentration.
UV Activation Wavelength 254 - 370 nmShorter wavelengths can cause more protein damage. It is advisable to use a wavelength that is optimal for the specific aryl azide derivative.
UV Irradiation Time 1 - 30 minutesTime should be minimized to prevent protein degradation. Optimization is crucial.
Irradiation Distance 2 - 10 cmThe distance from the UV lamp to the sample will affect the light intensity and should be kept consistent.
Temperature 4°C - Room TemperatureLower temperatures can help to preserve protein integrity during the experiment.

Table 2: Sample Preparation and Analysis

ParameterRecommendationNotes
Protein Concentration 0.1 - 10 mg/mLHigher concentrations can favor intermolecular crosslinking.
Buffer Conditions pH 7.0 - 8.0Avoid buffers containing nucleophiles (e.g., Tris) that can react with the nitrene. HEPES or phosphate buffers are often preferred.
Quenching Agent 10 - 50 mM DTT or β-mercaptoethanolAdded after UV irradiation to quench any unreacted nitrene.
Analysis Method SDS-PAGE, Western Blot, Mass SpectrometryThe choice of analysis method depends on the experimental goals.

Experimental Protocols

Protocol 1: General Photo-Crosslinking of Protein Complexes

This protocol provides a general workflow for photo-crosslinking interacting proteins using an aryl azide crosslinker like this compound.

Materials:

  • Purified protein complex or cell lysate

  • This compound (or a suitable derivative) stock solution (e.g., 10-100 mM in DMSO)

  • Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)

  • Quenching Buffer (e.g., 1 M DTT)

  • UV lamp (with a specified wavelength output)

  • Ice bucket

  • Microcentrifuge tubes

Procedure:

  • Sample Preparation: Prepare the protein sample in the Reaction Buffer to the desired final concentration.

  • Addition of Crosslinker: Add the this compound stock solution to the protein sample to the desired final concentration. Incubate the mixture on ice for a predetermined time (e.g., 15-30 minutes) to allow the probe to diffuse and interact with the proteins.

  • UV Irradiation: Place the samples on ice, uncovered, under the UV lamp. Irradiate for the optimized time and at the optimized distance.

  • Quenching: After irradiation, add the Quenching Buffer to the sample to a final concentration of 10-50 mM DTT to quench any unreacted crosslinker.

  • Analysis: The crosslinked sample is now ready for analysis by SDS-PAGE, followed by Coomassie staining, silver staining, or Western blotting. For identification of crosslinked products, the sample can be processed for mass spectrometry analysis.

Protocol 2: Identification of Crosslinked Peptides by Mass Spectrometry

This protocol outlines the steps for identifying the crosslinked peptides from a photo-crosslinking experiment.

Materials:

  • Crosslinked protein sample (from Protocol 1)

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (or another suitable protease)

  • Formic Acid

  • C18 spin columns

  • Mass spectrometer (e.g., Orbitrap or Q-TOF)

Procedure:

  • Denaturation and Reduction: Add urea to the crosslinked sample to a final concentration of 8 M. Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.

  • Alkylation: Add IAA to a final concentration of 50 mM and incubate in the dark at room temperature for 30 minutes.

  • Digestion: Dilute the sample with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to less than 1 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup: Acidify the digest with formic acid and desalt the peptides using C18 spin columns according to the manufacturer's instructions.

  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software (e.g., pLink, MaxQuant) to identify the crosslinked peptides from the MS/MS data.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_crosslinking Crosslinking cluster_analysis Analysis ProteinSample Protein Sample Incubation Incubation ProteinSample->Incubation Crosslinker This compound Crosslinker->Incubation UVIrradiation UV Irradiation Incubation->UVIrradiation Quenching Quenching UVIrradiation->Quenching SDSPAGE SDS-PAGE / Western Blot Quenching->SDSPAGE MassSpec Mass Spectrometry Quenching->MassSpec

Caption: Experimental workflow for photo-crosslinking using this compound.

signaling_pathway_elucidation cluster_stimulus Cellular Stimulus cluster_crosslinking_step Crosslinking Step cluster_downstream_analysis Downstream Analysis Ligand Ligand Receptor Receptor Ligand->Receptor Probe This compound Probe Receptor->Probe Probe binds to Receptor Complex UV UV Activation Probe->UV CrosslinkedComplex Crosslinked Receptor Complex UV->CrosslinkedComplex Isolation Isolation of Complex CrosslinkedComplex->Isolation MS_ID MS-based Identification Isolation->MS_ID SignalingPartner Identification of Signaling Partner MS_ID->SignalingPartner

Caption: Logic diagram for elucidating a signaling pathway using this compound.

Application Notes and Protocols: Synthesis and Utility of 4-Azidobenzonitrile Derivatives for Advanced Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and application of 4-azidobenzonitrile and its derivatives. These compounds are valuable tools in chemical biology and drug discovery, primarily utilized as photoaffinity labeling probes and for bioorthogonal conjugation via click chemistry.

Synthesis of this compound

The primary synthetic route to this compound involves the diazotization of 4-aminobenzonitrile followed by the introduction of the azide functionality. This two-step, one-pot synthesis is a reliable method for producing the desired aryl azide.

Synthesis Workflow

The synthesis proceeds through the formation of a diazonium salt intermediate from 4-aminobenzonitrile, which is then converted to this compound upon reaction with sodium azide.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products Reactant1 4-Aminobenzonitrile Diazotization Diazotization (0-5 °C) Reactant1->Diazotization Reactant2 Sodium Nitrite (NaNO₂) Reactant2->Diazotization Reactant3 Hydrochloric Acid (HCl) Reactant3->Diazotization Reactant4 Sodium Azide (NaN₃) Azide_Substitution Azide Substitution Reactant4->Azide_Substitution Intermediate 4-Cyanobenzenediazonium Chloride (in situ) Diazotization->Intermediate Final_Product This compound Azide_Substitution->Final_Product Intermediate->Azide_Substitution

Figure 1: Synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Aminobenzonitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Azide (NaN₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Ice Bath

  • Magnetic Stirrer and Stir Bar

  • Standard Glassware (beaker, flask, separatory funnel)

Procedure:

  • Dissolution of Starting Material: In a 250 mL beaker, dissolve 4-aminobenzonitrile (e.g., 5.0 g, 42.3 mmol) in a mixture of concentrated hydrochloric acid (e.g., 15 mL) and deionized water (e.g., 25 mL).

  • Cooling: Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Diazotization: While maintaining the temperature between 0 and 5 °C, slowly add a pre-cooled aqueous solution of sodium nitrite (e.g., 3.2 g, 46.5 mmol in 10 mL of water) dropwise. Continue stirring for an additional 30 minutes at this temperature after the addition is complete. The formation of the diazonium salt is indicated by a slight color change.

  • Azide Substitution: In a separate flask, dissolve sodium azide (e.g., 3.0 g, 46.1 mmol) in deionized water (e.g., 20 mL) and cool the solution in an ice bath.

  • Reaction: Slowly add the cold diazonium salt solution to the sodium azide solution with continuous stirring. Vigorous nitrogen gas evolution will be observed. Allow the reaction mixture to stir and slowly warm to room temperature over 1-2 hours.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product. The crude this compound can be further purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.

Characterization Data

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Parameter Expected Value
¹H NMR (CDCl₃, 400 MHz) δ 7.60 (d, J = 8.0 Hz, 2H), 7.10 (d, J = 8.0 Hz, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ 144.0, 133.5, 120.0, 118.5, 108.0
IR (KBr, cm⁻¹) ~2230 (C≡N stretch), ~2120 (N₃ stretch)
Mass Spectrometry (EI) m/z 144 (M⁺)
Quantitative Data Summary
Parameter Value
Typical Yield 75-90%
Reaction Time 2-3 hours
Purity (post-purification) >98%

Application: Photoaffinity Labeling

This compound derivatives are excellent photoaffinity labeling probes. The aryl azide group is photochemically active and, upon irradiation with UV light, forms a highly reactive nitrene intermediate that can covalently crosslink with nearby molecules, such as proteins. This allows for the identification of binding partners and the mapping of binding sites.

Photoaffinity Labeling Workflow

The general workflow involves incubation of the photoaffinity probe with the biological sample, UV irradiation to induce crosslinking, and subsequent analysis to identify the labeled proteins.

PAL_Workflow Incubation Incubation of this compound Probe with Biological Sample (e.g., cell lysate, purified protein) UV_Irradiation UV Irradiation (e.g., 254-365 nm) Incubation->UV_Irradiation Crosslinking Covalent Crosslinking to Target Protein UV_Irradiation->Crosslinking Analysis Analysis of Labeled Proteins Crosslinking->Analysis SDS_PAGE SDS-PAGE and Autoradiography/Western Blot Analysis->SDS_PAGE Visualization Mass_Spec Mass Spectrometry for Protein Identification and Binding Site Mapping Analysis->Mass_Spec Identification

Figure 2: General workflow for a photoaffinity labeling experiment.
Experimental Protocol: Photoaffinity Labeling of a Target Protein

Materials:

  • This compound-containing probe (ligand of interest derivatized with this compound)

  • Target protein or cell lysate

  • Phosphate-buffered saline (PBS)

  • UV lamp (e.g., 365 nm)

  • SDS-PAGE reagents and equipment

  • Western blotting or mass spectrometry equipment

Procedure:

  • Incubation: Incubate the this compound probe with the purified protein or cell lysate in a suitable buffer (e.g., PBS) at a predetermined concentration (typically in the low micromolar to nanomolar range, depending on the binding affinity). The incubation is usually performed on ice or at 4 °C for 30-60 minutes to allow for binding equilibrium to be reached.

  • UV Irradiation: Place the samples on ice and irradiate with a UV lamp at a specific wavelength (typically 254 nm or 365 nm) for a set duration (e.g., 5-30 minutes). The optimal wavelength and irradiation time should be determined empirically.

  • Quenching (Optional): The reaction can be quenched by the addition of a scavenger molecule like dithiothreitol (DTT).

  • Analysis by SDS-PAGE: Add SDS-PAGE sample buffer to the irradiated samples, boil, and resolve the proteins by SDS-PAGE. The covalently labeled protein can be visualized by autoradiography (if a radiolabeled probe is used), Western blotting (if the probe contains an affinity tag like biotin), or by a shift in the molecular weight of the target protein.

  • Analysis by Mass Spectrometry: For identification of the labeled protein and the specific site of crosslinking, the labeled protein band can be excised from the gel, subjected to in-gel digestion (e.g., with trypsin), and the resulting peptides analyzed by mass spectrometry (MS).

Application: Click Chemistry

The azide group of this compound derivatives can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] This reaction allows for the efficient and specific conjugation of the this compound moiety to molecules containing a terminal alkyne, enabling the synthesis of more complex probes, bioconjugates, and materials.

Click Chemistry Workflow

The workflow involves the preparation of the azide and alkyne components, followed by the copper-catalyzed cycloaddition reaction.

Click_Chemistry_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product Azide This compound Derivative Cycloaddition Azide-Alkyne Cycloaddition Azide->Cycloaddition Alkyne Alkyne-containing Molecule Alkyne->Cycloaddition Catalyst Cu(I) Catalyst (e.g., CuSO₄ + Sodium Ascorbate) Catalyst->Cycloaddition Triazole 1,2,3-Triazole Adduct Cycloaddition->Triazole

Figure 3: Workflow for copper-catalyzed azide-alkyne cycloaddition (Click Chemistry).
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • This compound derivative

  • Alkyne-functionalized molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of water and a miscible organic solvent like t-butanol or DMSO)

  • Standard glassware and magnetic stirrer

Procedure:

  • Dissolution of Reactants: Dissolve the this compound derivative and the alkyne-containing molecule in a suitable solvent system (e.g., 1:1 t-butanol/water).

  • Preparation of Catalyst Solution: In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate and an aqueous solution of sodium ascorbate.

  • Reaction Initiation: To the stirred solution of the azide and alkyne, add the copper(II) sulfate solution followed by the sodium ascorbate solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.

  • Reaction Progress: Allow the reaction to stir at room temperature. The reaction is often complete within 1-4 hours and can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The resulting triazole product can be purified by column chromatography or recrystallization.

Quantitative Data for a Typical CuAAC Reaction
Parameter Value
Typical Yield >90%
Reaction Time 1-4 hours
Reaction Temperature Room Temperature
Catalyst Loading 1-5 mol% Cu(II) salt, 5-10 mol% Sodium Ascorbate

References

Application Notes and Protocols for the Photoactivation of 4-Azidobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup and protocols for the photoactivation of 4-azidobenzonitrile. This compound is a valuable tool in photocrosslinking and photoaffinity labeling studies due to its ability to form a highly reactive nitrene upon UV irradiation, which can then covalently bind to nearby molecules.

Overview of this compound Photoactivation

Upon absorption of ultraviolet (UV) light, this compound undergoes photolysis to extrude molecular nitrogen and generate a highly reactive intermediate, 4-cyanophenylnitrene. This nitrene can exist in either a singlet or triplet state, each with distinct reactivity. The singlet nitrene is highly reactive and can undergo a variety of reactions including insertion into C-H and N-H bonds, addition to double bonds, and reaction with nucleophiles. The triplet nitrene is generally less reactive and can abstract hydrogen atoms. The overall photochemical reaction pathway is depicted below.

cluster_ground_state Ground State cluster_excited_state Excited State cluster_intermediate Reactive Intermediate cluster_products Reaction Products This compound This compound Excited this compound Excited this compound This compound->Excited this compound UV Light (hν) 4-Cyanophenylnitrene (Singlet) 4-Cyanophenylnitrene (Singlet) Excited this compound->4-Cyanophenylnitrene (Singlet) - N₂ 4-Cyanophenylnitrene (Triplet) 4-Cyanophenylnitrene (Triplet) 4-Cyanophenylnitrene (Singlet)->4-Cyanophenylnitrene (Triplet) Intersystem Crossing Insertion Products Insertion Products 4-Cyanophenylnitrene (Singlet)->Insertion Products Addition Products Addition Products 4-Cyanophenylnitrene (Singlet)->Addition Products Rearrangement Products Rearrangement Products 4-Cyanophenylnitrene (Singlet)->Rearrangement Products cluster_prep Preparation cluster_photolysis Photolysis cluster_analysis Analysis A Prepare Solution of This compound B Transfer to Quartz Vessel A->B C Deoxygenate (optional) B->C D Cool and Stir C->D E Irradiate with UV Light D->E F Monitor Reaction Progress (UV-Vis, HPLC) E->F

4-Azidobenzonitrile: A Versatile Building Block in Organic Synthesis for Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

4-Azidobenzonitrile has emerged as a crucial and versatile building block in modern organic synthesis, offering chemists a powerful tool for the construction of a diverse array of heterocyclic compounds and for the development of sophisticated probes for chemical biology research. Its unique combination of a reactive azide group and a cyano moiety allows for participation in a variety of transformations, most notably in cycloaddition reactions and as a precursor for photoaffinity labeling probes. These applications have significant implications for drug discovery, particularly in the development of angiotensin II receptor antagonists, and for the identification of protein targets of bioactive molecules.

Key Applications and Protocols

This document provides detailed application notes and experimental protocols for the use of this compound in two key areas: the synthesis of 5-(4-cyanophenyl)-1H-tetrazole, a common scaffold in medicinal chemistry, and the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. Furthermore, it outlines the application of this compound in the design and utilization of photoaffinity probes for target identification.

Synthesis of 5-(4-cyanophenyl)-1H-tetrazole

The [3+2] cycloaddition of the nitrile group in this compound with an azide source, or more commonly, the reaction of 4-cyanobenzonitrile with sodium azide, provides a direct route to 5-(4-cyanophenyl)-1H-tetrazole. This tetrazole derivative is a key intermediate in the synthesis of various pharmaceuticals, including angiotensin II receptor blockers (ARBs) like Losartan. The tetrazole ring serves as a bioisostere for a carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.

Table 1: Synthesis of 5-(4-cyanophenyl)-1H-tetrazole [1][2]

ReagentsReaction ConditionsYield
This compound, Sodium Azide, Zinc ChlorideWater, Reflux, 24 h>90%
4-Cyanobenzonitrile, Sodium Azide, Silica Sulfuric AcidDimethylformamide (DMF), Reflux, 4-12 h72-95%
4-Cyanobenzonitrile, Sodium Azide, Natrolite ZeoliteDimethylformamide (DMF), 120 °C, 12 h>90%

Experimental Protocol: Synthesis of 5-(4-cyanophenyl)-1H-tetrazole using Zinc Chloride [1]

  • To a solution of this compound (1.0 mmol) in water (10 mL) is added sodium azide (1.5 mmol) and zinc chloride (0.5 mmol).

  • The reaction mixture is heated to reflux and stirred for 24 hours.

  • After cooling to room temperature, the pH of the mixture is adjusted to ~2 with 6N HCl.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 5-(4-cyanophenyl)-1H-tetrazole.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide functionality of this compound readily participates in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regiospecific synthesis of 1,4-disubstituted 1,2,3-triazoles, which are prevalent in medicinal chemistry and materials science.

Table 2: Copper-Catalyzed Cycloaddition of this compound with Phenylacetylene [3][4]

Catalyst SystemSolventTemperatureTimeYield
Copper(I) Iodide, Tris-(benzyltriazolylmethyl)amine (TBTA)Tetrahydrofuran (THF)Room Temperature2 h>90%
Copper(II) Sulfate, Sodium AscorbateDichloromethaneRoom Temperature18 h91%

Experimental Protocol: Copper-Catalyzed Cycloaddition of this compound and Phenylacetylene [3][4]

  • To a solution of this compound (1.0 mmol) and phenylacetylene (1.1 mmol) in tetrahydrofuran (10 mL) is added copper(I) iodide (0.05 mmol) and tris-(benzyltriazolylmethyl)amine (TBTA) (0.05 mmol).

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (ethyl acetate/hexanes) to yield 1-(4-cyanophenyl)-4-phenyl-1H-1,2,3-triazole.

Application in Photoaffinity Labeling for Target Identification

This compound serves as an excellent scaffold for the synthesis of photoaffinity labeling (PAL) probes. The aryl azide group is a photo-activatable crosslinker, while the cyano group can be further functionalized to introduce reporter tags (e.g., biotin) and handles for enrichment (e.g., an alkyne for subsequent click chemistry). These trifunctional probes are invaluable tools in chemical biology for identifying the protein targets of bioactive small molecules.

G cluster_probe Photoaffinity Probe Synthesis cluster_workflow Target Identification Workflow Start This compound Step1 Functionalization of Cyano Group Start->Step1 Step2 Introduction of Reporter Tag (e.g., Biotin) Step1->Step2 Step3 Introduction of Enrichment Handle (e.g., Alkyne) Step2->Step3 Probe Trifunctional Photoaffinity Probe Step3->Probe Incubate Incubate Probe with Cell Lysate or Live Cells Probe->Incubate UV UV Irradiation (e.g., 365 nm) Incubate->UV Crosslink Covalent Crosslinking to Target Protein UV->Crosslink Lyse Cell Lysis (if applicable) Crosslink->Lyse Enrich Enrichment of Biotinylated Proteins (Streptavidin Beads) Lyse->Enrich Digest On-Bead Tryptic Digestion Enrich->Digest LCMS LC-MS/MS Analysis Digest->LCMS Identify Protein Target Identification LCMS->Identify

Caption: Workflow for Photoaffinity Probe Synthesis and Target Identification.

Experimental Protocol: General Workflow for Target Identification using a this compound-Based Photoaffinity Probe

  • Probe Incubation: The synthesized photoaffinity probe is incubated with a biological sample (e.g., cell lysate, purified protein, or live cells) to allow for binding to its target protein(s).

  • UV Irradiation: The sample is irradiated with UV light (typically 365 nm) to activate the aryl azide, which then forms a highly reactive nitrene intermediate that covalently crosslinks to nearby amino acid residues of the target protein.

  • Enrichment: The crosslinked protein-probe complexes are enriched from the complex biological mixture using the biotin tag. Streptavidin-coated beads are commonly used for this purpose.

  • Proteomic Analysis: The enriched proteins are digested into peptides (e.g., with trypsin) and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the protein targets.

Relevance to Angiotensin II Signaling Pathway

The synthesis of tetrazole-containing compounds, often derived from nitrile precursors like this compound, is of significant interest due to their application as angiotensin II receptor blockers (ARBs). These drugs are crucial in the management of hypertension and other cardiovascular diseases. They act by blocking the action of angiotensin II, a key peptide hormone in the renin-angiotensin system, thereby preventing vasoconstriction and other downstream effects.

G Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI cleavage Renin Renin AngII Angiotensin II AngI->AngII conversion ACE ACE AT1R AT1 Receptor AngII->AT1R binds to Signaling Downstream Signaling Cascades (e.g., PLC, IP3, DAG, MAPK) AT1R->Signaling activates Effects Physiological Effects (Vasoconstriction, Aldosterone Release, etc.) Signaling->Effects leads to ARB Angiotensin II Receptor Blocker (e.g., Losartan derivative) ARB->AT1R blocks

Caption: Angiotensin II Signaling Pathway and the Site of Action for ARBs.[5][6][7][8][9]

The ability to synthesize tetrazole-containing ARBs, with this compound as a potential precursor for the key tetrazole moiety, highlights the importance of this building block in developing therapeutics that modulate this critical signaling pathway.

References

Application Notes and Protocols: 4-Azidobenzonitrile in Material Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-azidobenzonitrile and related aryl azide compounds in material science. The following sections detail their application in photo-crosslinking for tuning material properties and in surface functionalization for the immobilization of biomolecules. Detailed experimental protocols and quantitative data are provided to guide researchers in utilizing this versatile photo-activated crosslinking agent.

Photo-Crosslinking of Polymers for Advanced Adhesives

Aryl azides, upon exposure to ultraviolet (UV) light, form highly reactive nitrene intermediates that can readily react with C-H bonds in adjacent polymer chains, leading to covalent crosslinks. This process can be precisely controlled to modify the mechanical properties of polymers. One key application is in the formulation of pressure-sensitive adhesives (PSAs), where the degree of crosslinking directly impacts adhesion properties such as tack, peel strength, and shear resistance.

Quantitative Data: Influence of Azide Content on Adhesive Properties

The following table summarizes the effect of varying the molar content of a 4-azido-2,3,5,6-tetrafluorobenzyl acrylate monomer, a structural analog of this compound, within a poly(n-butyl acrylate) copolymer on its adhesive properties after UV-induced crosslinking.

Molar Content of Azide Monomer (%)Shear Resistance (min)Probe Tack Adhesion Energy (J/m²)180° Peel Adhesion Strength (N/25 mm)
0.11500.84.5
0.38001.25.8
0.5>10,0000.66.2
1.0>10,0000.23.1

Data adapted from a study on azide photochemistry in acrylic copolymers for ultraviolet cross-linkable pressure-sensitive adhesives.

Experimental Protocol: UV Crosslinking of Azide-Modified Acrylic Polymer Films

This protocol describes the procedure for the photo-crosslinking of thin films of an acrylic copolymer functionalized with pendant aryl azide groups.

Materials:

  • Azide-modified acrylic copolymer solution in a suitable solvent (e.g., toluene, ethyl acetate).

  • Film applicator (e.g., doctor blade).

  • Substrate for film casting (e.g., glass slides, PET film).

  • UV crosslinker chamber equipped with UV lamps (e.g., 302 nm or 365 nm).

  • Personal protective equipment (UV-blocking glasses, lab coat, gloves).

Procedure:

  • Film Preparation:

    • Prepare a solution of the azide-modified acrylic copolymer at a desired concentration (e.g., 20 wt% in toluene).

    • Cast a thin film of the polymer solution onto the substrate using a film applicator to a specified thickness (e.g., 50 µm).

    • Allow the solvent to evaporate completely in a well-ventilated fume hood at room temperature for 1 hour, followed by drying in a vacuum oven at 60°C for 24 hours to remove any residual solvent.

  • Photo-Crosslinking:

    • Place the polymer film sample inside the UV crosslinker chamber.

    • Irradiate the film with UV light at a specific wavelength (e.g., 302 nm or 365 nm) for a predetermined time. A typical irradiation time is 10 minutes with an energy density of 1 J/cm².[1]

    • The irradiation time can be varied to control the extent of crosslinking.

  • Post-Crosslinking Characterization:

    • After irradiation, the crosslinked polymer film can be characterized for its mechanical and adhesive properties using standard techniques such as tensile testing, probe tack tests, peel adhesion tests, and shear resistance measurements.

Experimental Workflow for Photo-Crosslinking

G cluster_prep Film Preparation cluster_crosslink UV Crosslinking cluster_char Characterization A Prepare Azide-Polymer Solution B Cast Thin Film on Substrate A->B C Solvent Evaporation B->C D Place Film in UV Chamber C->D E UV Irradiation (e.g., 365 nm, 1 J/cm²) D->E F Measure Adhesive Properties E->F G Analyze Mechanical Properties E->G

Caption: Workflow for the preparation and photo-crosslinking of azide-modified polymer films.

Surface Functionalization for Biomolecule Immobilization

The photoreactive nature of this compound makes it an excellent candidate for surface modification. Upon UV activation, the generated nitrene can form covalent bonds with a wide range of substrates, including those with traditionally unreactive C-H bonds. This allows for the introduction of the nitrile (-CN) functionality onto a surface, which can then be further modified or used directly for specific interactions. A key application is in the creation of bioactive surfaces for biosensors and drug delivery systems.

Experimental Protocol: Surface Modification of a Polymer Substrate with this compound

This protocol outlines a general procedure for the surface functionalization of a polymer substrate (e.g., polystyrene, polyethylene) with this compound to introduce nitrile groups.

Materials:

  • Polymer substrate.

  • This compound.

  • A suitable solvent that swells the polymer slightly without dissolving it (e.g., acetone for polystyrene).

  • UV lamp with emission at a wavelength that activates the azide (typically 254-300 nm).

  • Inert atmosphere chamber or glovebox (optional, to minimize side reactions with oxygen).

  • Washing solvents (e.g., acetone, ethanol, deionized water).

Procedure:

  • Substrate Preparation:

    • Clean the polymer substrate by sonicating in a sequence of solvents (e.g., acetone, ethanol, and deionized water) for 15 minutes each to remove any surface contaminants.

    • Dry the substrate under a stream of nitrogen or in a vacuum oven.

  • Coating with this compound:

    • Prepare a dilute solution of this compound (e.g., 1-10 mg/mL) in the chosen solvent.

    • Immerse the cleaned polymer substrate in the this compound solution for a defined period (e.g., 30 minutes) to allow for adsorption of the molecule to the surface.

    • Alternatively, spin-coat or dip-coat the substrate with the solution to create a thin layer of the azide compound.

  • Photochemical Reaction:

    • Remove the substrate from the solution and allow the excess solvent to evaporate.

    • Place the coated substrate under a UV lamp in a fume hood or an inert atmosphere.

    • Irradiate the surface with UV light for a specified time (e.g., 15-60 minutes). The optimal time will depend on the lamp intensity and the desired surface density of nitrile groups.

  • Washing and Characterization:

    • After irradiation, thoroughly wash the substrate with the solvent used for coating, followed by other solvents (e.g., ethanol, deionized water) to remove any non-covalently bound this compound.

    • Dry the functionalized substrate.

    • Characterize the modified surface using techniques such as X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of nitrogen and Fourier-Transform Infrared Spectroscopy (FTIR) to detect the nitrile group stretching vibration.

Logical Relationship for Surface Functionalization

G cluster_activation Photo-Activation cluster_reaction Surface Reaction cluster_application Downstream Application A This compound B Nitrene Intermediate A->B UV Light (hν) D Functionalized Surface (with -CN groups) B->D C Polymer Surface (with C-H bonds) C->D E Biomolecule Immobilization D->E

References

Application Notes and Protocols for Surface Functionalization using 4-Azidobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-azidobenzonitrile as a versatile reagent for the functionalization of various surfaces. The unique properties of this compound, combining a photoreactive azide group with a nitrile moiety, allow for covalent surface modification through two primary strategies: photo-induced nitrene insertion and copper-catalyzed or copper-free azide-alkyne cycloaddition ("click chemistry").

Introduction to this compound

This compound is an aromatic compound featuring a highly reactive azide (-N₃) group and a nitrile (-C≡N) group in a para-substituted arrangement. This bifunctional nature makes it a valuable tool in materials science and biotechnology for the stable, covalent modification of surfaces.

  • Photoreactive Functionalization: Upon exposure to ultraviolet (UV) light, the aryl azide group releases dinitrogen gas (N₂) to form a highly reactive nitrene intermediate. This nitrene can then insert into C-H, N-H, and O-H bonds on a substrate surface, forming a stable covalent linkage. This method is particularly useful for functionalizing surfaces that may lack specific reactive groups.[1][2][3]

  • Click Chemistry: The azide group can also participate in highly efficient and specific "click" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions allow for the precise attachment of this compound to surfaces that have been pre-functionalized with alkyne groups, forming a stable triazole linkage.

The nitrile group can be retained as a useful chemical handle for further downstream modifications or can be hydrolyzed to a carboxylic acid or reduced to an amine, offering additional versatility in surface engineering.

Applications

The ability to tailor surface properties using this compound opens up a wide range of applications in research and drug development:

  • Biosensor Development: Covalently immobilizing biorecognition elements such as antibodies, enzymes, or nucleic acids onto sensor surfaces (e.g., gold, silicon, or polymers) for the detection of specific analytes.

  • Biomaterial Engineering: Modifying the surfaces of implants and medical devices to improve biocompatibility, reduce biofouling, and promote specific cellular interactions.

  • Drug Delivery Systems: Functionalizing nanoparticles and other drug carriers to enhance targeting, improve stability, and control drug release.

  • Microarray Technology: Creating patterned surfaces for high-throughput screening of biomolecular interactions.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from surface functionalization experiments using aryl azides. While specific values for this compound may vary depending on the substrate and reaction conditions, these provide a useful reference.

ParameterTypical Value RangeCharacterization TechniqueReference
Layer Thickness 2 - 10 nmEllipsometry[4]
Water Contact Angle (Initial) 60° - 80° (on hydrophobic surfaces)Contact Angle Goniometry
Water Contact Angle (After Functionalization) 40° - 60° (increased hydrophilicity)Contact Angle Goniometry
Surface Coverage (Immobilized Protein) 0.2 - 1.0 ng/mm²Enzyme Activity Assay, XPS[5]
XPS Atomic % (Nitrogen) 1 - 5% increase after functionalizationX-ray Photoelectron Spectroscopy (XPS)[4][6]

Experimental Protocols

Protocol 1: Photochemical Immobilization of this compound on a Polymer Surface

This protocol describes the covalent attachment of this compound to a polymer surface, such as polystyrene, via UV-induced nitrene insertion.

Materials:

  • This compound

  • Polystyrene substrates (e.g., slides or microplates)

  • Anhydrous acetonitrile or dichloromethane

  • Nitrogen gas source

  • UV lamp (254 nm or 365 nm)

  • Sonicator

  • Orbital shaker

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the polystyrene substrates by sonicating in isopropanol for 15 minutes, followed by rinsing with deionized water and drying under a stream of nitrogen.

  • Preparation of this compound Solution:

    • Prepare a 1-5 mM solution of this compound in anhydrous acetonitrile. Handle the solution in a fume hood and protect from light.

  • Surface Coating:

    • Immerse the cleaned polystyrene substrates in the this compound solution. For microplates, add 100-200 µL of the solution to each well.

    • Incubate for 30-60 minutes at room temperature on an orbital shaker to allow for the formation of a uniform film.

  • Solvent Evaporation:

    • Carefully remove the substrates from the solution and allow the solvent to evaporate completely in a dark, nitrogen-purged environment. This leaves a thin film of this compound on the surface.

  • UV Irradiation:

    • Place the coated substrates in a nitrogen-purged chamber with a quartz window.

    • Irradiate the surface with a UV lamp at a distance of 5-10 cm for 15-45 minutes. The optimal wavelength and duration should be determined empirically.

  • Washing:

    • After irradiation, thoroughly wash the substrates to remove any non-covalently bound this compound.

    • Sonicate the substrates in acetonitrile for 10 minutes, followed by rinsing with fresh acetonitrile and drying under a stream of nitrogen.

  • Characterization:

    • The functionalized surface can be characterized by contact angle measurements (expecting a decrease in contact angle), and X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of nitrogen from the nitrile and azide/triazole groups.

Protocol 2: Click Chemistry Functionalization of an Alkyne-Terminated Surface

This protocol details the attachment of this compound to a surface previously functionalized with terminal alkyne groups using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • Alkyne-functionalized substrate (e.g., alkyne-silanized glass slide)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris-buffered saline (TBS), pH 7.4

  • Deionized water

  • Ethanol

Procedure:

  • Substrate Preparation:

    • Ensure the alkyne-functionalized surface is clean and dry.

  • Preparation of Click Chemistry Reaction Cocktail:

    • In a single tube, prepare the following reaction mixture (for a 1 mL reaction volume):

      • 800 µL of TBS buffer

      • 100 µL of a 10 mM solution of this compound in DMSO/water (1:1)

      • 50 µL of a 100 mM aqueous solution of sodium ascorbate (freshly prepared)

      • 50 µL of a 20 mM aqueous solution of CuSO₄

  • Surface Reaction:

    • Cover the alkyne-functionalized surface with the click chemistry reaction cocktail.

    • Incubate for 1-2 hours at room temperature with gentle agitation.

  • Washing:

    • After the incubation period, thoroughly rinse the surface with deionized water, followed by ethanol.

    • Dry the surface under a stream of nitrogen.

  • Characterization:

    • Successful functionalization can be confirmed by XPS, looking for an increase in the nitrogen signal, and by contact angle measurements.

Visualizations

Signaling Pathways and Experimental Workflows

photoreactive_functionalization cluster_workflow Photoreactive Functionalization Workflow cluster_mechanism Mechanism sub Substrate coat Coating sub->coat Immersion sol This compound Solution sol->coat uv UV Irradiation (254/365 nm) coat->uv wash Washing uv->wash func_surf Functionalized Surface wash->func_surf azide Aryl Azide (R-N3) nitrene Aryl Nitrene (R-N) + N2 azide->nitrene insertion C-H Insertion nitrene->insertion covalent Covalent Bond (R-N-C) insertion->covalent surface Substrate (C-H bond) surface->insertion

Caption: Photoreactive functionalization workflow and mechanism.

click_chemistry_workflow cluster_workflow Click Chemistry Functionalization Workflow cluster_mechanism CuAAC Mechanism alkyne_surf Alkyne-Functionalized Surface reaction Click Reaction alkyne_surf->reaction azido This compound azido->reaction cu Cu(I) Catalyst (from CuSO4 + Na Ascorbate) cu->reaction wash Washing reaction->wash 1-2 hours, RT func_surf Functionalized Surface wash->func_surf alkyne Surface-Alkyne triazole Stable Triazole Linkage alkyne->triazole alkyne->triazole azide_mol This compound azide_mol->triazole azide_mol->triazole

Caption: Click chemistry functionalization workflow and mechanism.

References

Troubleshooting & Optimization

Troubleshooting low yield in 4-Azidobenzonitrile click reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing low yields in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving 4-Azidobenzonitrile.

Troubleshooting Guide: Low Reaction Yield

Question: My click reaction with this compound is resulting in a low yield. What are the potential causes and how can I troubleshoot it?

Answer:

Low yields in click reactions with this compound can stem from several factors, ranging from reagent quality to reaction conditions. As an aryl azide with an electron-withdrawing nitrile group, its reactivity profile may differ from simpler alkyl azides. Below is a step-by-step guide to diagnose and resolve common issues.

1. Reagent Quality and Stability

  • This compound Purity: Impurities in the starting azide can inhibit the catalyst or participate in side reactions. Verify the purity of your this compound by NMR or LC-MS. If necessary, purify it by recrystallization or column chromatography.

  • Alkyne Purity: Similarly, ensure the alkyne coupling partner is pure and free of contaminants that could poison the copper catalyst.

  • Solvent Quality: Use high-purity, degassed solvents. Dissolved oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) state, thereby halting the reaction. It is recommended to sparge solvents with an inert gas (e.g., argon or nitrogen) before use.

2. Catalyst System Issues

  • Copper Source and Oxidation State: The active catalyst is Cu(I). If you are using a Cu(I) salt (e.g., CuI, CuBr), ensure it has not been oxidized. A pure Cu(I) salt is typically white; a green or blue tint indicates the presence of Cu(II). If using a Cu(II) salt (e.g., CuSO₄), a reducing agent like sodium ascorbate must be added to generate Cu(I) in situ.[1]

  • Inadequate Ligand Support: Ligands are crucial for stabilizing the Cu(I) catalyst, preventing its oxidation, and increasing its solubility. For reactions in organic solvents, TBTA (tris-(benzyltriazolylmethyl)amine) is a common choice. For aqueous or partially aqueous media, water-soluble ligands like THPTA (tris-(3-hydroxypropyltriazolylmethyl)amine) or BTTAA are recommended.[1] Ensure the ligand-to-copper ratio is appropriate; a slight excess of the ligand is often beneficial.

  • Catalyst Loading: Insufficient catalyst loading can lead to slow or incomplete conversion. Typically, 1-5 mol% of the copper catalyst is used. If you suspect catalyst deactivation, a higher loading might be necessary.

3. Reaction Conditions

  • Temperature: While many click reactions proceed readily at room temperature, aryl azides, particularly those with electron-withdrawing groups, can be less reactive than alkyl azides. Gently heating the reaction mixture (e.g., to 40-60 °C) can increase the reaction rate.[2] However, be aware that excessive heat can lead to the decomposition of the azide.

  • Reaction Time: Monitor the reaction progress by TLC or LC-MS. Some reactions may require longer times to reach completion.

  • Solvent Choice: The choice of solvent can significantly impact the reaction. A variety of solvents can be used for click reactions, including THF, t-BuOH/H₂O, and DMSO.[2] The ideal solvent should fully dissolve all reactants. For poorly soluble starting materials, a solvent system that promotes solubility should be chosen.

4. Potential Side Reactions

  • Alkyne Homocoupling (Glaser Coupling): This is a common side reaction, especially in the presence of oxygen, leading to the formation of a diacetylene byproduct. Using a slight excess of sodium ascorbate and ensuring an oxygen-free environment can minimize this.

  • Azide Decomposition: Aryl azides can be sensitive to heat and light. Store this compound in a cool, dark place and avoid excessive temperatures during the reaction.

Frequently Asked Questions (FAQs)

Q1: Is this compound stable? How should I store it?

A1: this compound is an organic azide and should be handled with care as azides can be energetic compounds.[3] It is generally stable under normal laboratory conditions but should be protected from heat, light, and strong acids. Store it in a tightly sealed container in a refrigerator.

Q2: The nitrile group on my this compound is electron-withdrawing. How does this affect the click reaction?

A2: Electron-withdrawing groups on an aryl azide can decrease its reactivity in 1,3-dipolar cycloaddition reactions by reducing the electron density on the azide moiety. This may necessitate slightly more forcing reaction conditions, such as gentle heating or longer reaction times, compared to click reactions with electron-rich or alkyl azides.

Q3: Can I use a copper(II) salt directly as a catalyst?

A3: No, the active catalytic species in the CuAAC reaction is Cu(I). If you use a copper(II) salt, such as copper(II) sulfate (CuSO₄), you must add a reducing agent to the reaction mixture to generate Cu(I) in situ. Sodium ascorbate is the most commonly used reducing agent for this purpose.[1][4]

Q4: My starting materials are not very soluble in common click reaction solvents. What can I do?

A4: If solubility is an issue, consider using a co-solvent system. Mixtures of solvents like THF/water, t-BuOH/water, or DMSO/water can improve the solubility of a wide range of reactants. Ensure that your chosen solvent system is compatible with all reaction components, including the catalyst and ligand.

Q5: How can I monitor the progress of my click reaction?

A5: The most common methods for monitoring the reaction are thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS). TLC is a quick and easy way to visualize the consumption of the starting materials and the formation of the triazole product. LC-MS provides more detailed information about the reaction components and can help identify any side products.

Quantitative Data Summary

The following table provides typical ranges for key reaction parameters. Optimal conditions should be determined empirically for each specific reaction.

ParameterRecommended RangeNotes
This compound:Alkyne Ratio 1:1 to 1:1.2A slight excess of the alkyne can sometimes drive the reaction to completion.
Copper Catalyst Loading 1 - 5 mol%Higher loading may be needed for less reactive substrates.
Ligand:Copper Ratio 1:1 to 5:1An excess of ligand helps to stabilize the Cu(I) catalyst.[5][6]
Reducing Agent (e.g., Na Ascorbate) 5 - 10 mol% (if starting with Cu(II))A slight excess relative to the copper catalyst is recommended.
Temperature Room Temperature to 60 °CGentle heating may be required for the less reactive this compound.[2]
Reaction Time 1 - 24 hoursMonitor by TLC or LC-MS to determine completion.

Experimental Protocols

Protocol 1: General Procedure for CuAAC Reaction with this compound using CuSO₄/Sodium Ascorbate
  • Reagent Preparation:

    • Prepare stock solutions of CuSO₄·5H₂O (e.g., 100 mM in deionized water), sodium ascorbate (e.g., 1 M in deionized water, freshly prepared), and a suitable ligand like THPTA (e.g., 100 mM in deionized water).

  • Reaction Setup:

    • In a reaction vessel, dissolve this compound (1 equivalent) and the alkyne (1-1.2 equivalents) in a suitable solvent or solvent mixture (e.g., t-BuOH/H₂O 1:1).

    • Add the ligand solution (e.g., 5 mol%).

    • Add the CuSO₄ solution (e.g., 1-5 mol%).

    • Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.

  • Initiation and Reaction:

    • Add the freshly prepared sodium ascorbate solution (e.g., 5-10 mol%) to the reaction mixture.

    • Stir the reaction at room temperature or heat gently (e.g., 40-60 °C).

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Prepare Reagents (Azide, Alkyne, Solvents) setup Reaction Setup (Dissolve & Degas) reagents->setup catalyst Prepare Catalyst System (Cu Source, Ligand, Reductant) catalyst->setup initiate Initiate Reaction (Add Catalyst/Reductant) setup->initiate monitor Monitor Progress (TLC / LC-MS) initiate->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify characterize Characterization (NMR, MS) purify->characterize

Caption: Experimental workflow for a typical CuAAC reaction.

troubleshooting_low_yield cluster_reagents Reagent Check cluster_catalyst Catalyst System Check cluster_conditions Reaction Conditions Check start Low Yield Observed check_purity Verify Purity of This compound & Alkyne start->check_purity check_solvents Use Degassed, High-Purity Solvents start->check_solvents check_cu Ensure Active Cu(I) Catalyst (Add Reductant for Cu(II)) start->check_cu check_ligand Use Appropriate Ligand (TBTA/THPTA) start->check_ligand optimize_loading Optimize Catalyst Loading (1-5 mol%) check_purity->optimize_loading optimize_temp Increase Temperature (40-60 °C) check_solvents->optimize_temp check_cu->optimize_loading check_ligand->optimize_loading optimize_loading->optimize_temp increase_time Increase Reaction Time optimize_temp->increase_time signaling_pathway cluster_reactants Reactants cluster_catalyst Catalytic Cycle azide This compound product 1,4-Disubstituted Triazole Product azide->product alkyne Alkyne alkyne->product cu_ii Cu(II) Source (e.g., CuSO4) cu_i Active Cu(I) Catalyst cu_ii->cu_i Reduction reductant Reducing Agent (e.g., Na Ascorbate) reductant->cu_i cu_i->product Catalysis ligand Ligand (e.g., THPTA) ligand->cu_i Stabilization

References

Preventing non-specific binding of 4-Azidobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the non-specific binding of 4-Azidobenzonitrile in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a chemical compound featuring both an azide (-N₃) and a nitrile (-CN) functional group on a benzene ring. Its primary application in research is as a photoaffinity labeling (PAL) probe.[1][2] The aryl azide group is photoreactive; upon exposure to UV light, it forms a highly reactive nitrene intermediate that can covalently bind to nearby molecules, including proteins.[1][3] This property allows researchers to "capture" and subsequently identify the binding partners of a molecule of interest to which the this compound moiety is attached.

Q2: What is non-specific binding and why is it a problem when using this compound?

Non-specific binding (NSB) refers to the interaction of a probe, such as this compound, with molecules that are not its intended biological target.[4] In the context of photoaffinity labeling, this leads to the covalent labeling of abundant or "sticky" proteins that are not physiologically relevant binding partners.[1] This creates a high background signal, making it difficult to distinguish between true targets and non-specific interactions, which can lead to false-positive results and misinterpretation of the biological function of the molecule being studied.

Q3: What are the main causes of non-specific binding with aryl azide probes like this compound?

Several factors can contribute to non-specific binding:

  • High Probe Concentration: Using an excessive concentration of the this compound probe increases the likelihood of random collisions and low-affinity interactions with non-target proteins.

  • Hydrophobic Interactions: The aromatic nature of the benzonitrile group can lead to non-specific hydrophobic interactions with proteins.

  • Excessive UV Irradiation: Prolonged exposure to UV light can increase the chances of the highly reactive nitrene intermediate reacting with abundant, nearby non-target molecules.[5]

  • Ionic Interactions: Charge-based interactions between the probe and proteins can also contribute to non-specific binding.

  • Insufficient Blocking: Failure to adequately block all unoccupied sites on surfaces (e.g., membranes, beads) or non-target proteins in a lysate can lead to high background.

Q4: How can I confirm that the binding I observe is specific to my target?

A competition assay is the most effective method to differentiate between specific and non-specific binding.[1][3] In this experiment, the system (e.g., cell lysate, purified protein) is pre-incubated with an excess of a non-photoreactive version of the ligand (a competitor) before adding the this compound probe. If the binding is specific, the competitor will occupy the target's binding site, preventing the probe from binding and leading to a significant reduction in the labeling signal.[1][3] Non-specific binding will remain largely unaffected by the competitor.

Troubleshooting Guide

This guide provides structured approaches to common issues encountered during photoaffinity labeling experiments with this compound.

Issue 1: High Background or Multiple Non-Specific Bands on Gel

High background is a common issue stemming from excessive non-specific binding. The following steps can help to mitigate this problem.

Workflow for Reducing High Background

start High Background Observed step1 Optimize Probe Concentration start->step1 step2 Introduce Blocking Agents step1->step2 If background persists step3 Adjust UV Irradiation Time step2->step3 If background persists step4 Modify Wash Buffers step3->step4 If background persists step5 Perform Competition Assay step4->step5 To confirm target end Reduced Background & Confirmed Specificity step5->end

Caption: A stepwise workflow for troubleshooting high background in photoaffinity labeling experiments.

1. Optimize Probe Concentration: The first step is to determine the lowest effective concentration of your this compound probe.

  • Methodology: Perform a titration experiment where you test a range of probe concentrations while keeping the protein concentration and UV irradiation time constant.

  • Expected Outcome: You should observe a concentration-dependent labeling of your target protein. Choose the lowest concentration that provides a robust signal for your target while minimizing background bands.

Table 1: Example of Probe Concentration Optimization

Probe ConcentrationTarget Signal Intensity (Arbitrary Units)Background Signal Intensity (Arbitrary Units)Signal-to-Noise Ratio
50 nM2501002.5
100 nM5502202.5
250 nM 1200 400 3.0
500 nM15009001.7
1000 nM160015001.1

In this example, 250 nM provides the best signal-to-noise ratio.

2. Use Appropriate Blocking Agents: Blocking agents are used to occupy potential non-specific binding sites on proteins and reaction surfaces.

  • Methodology: Incubate your cell lysate or protein sample with a blocking agent before adding the this compound probe.

  • Common Blocking Agents: Bovine Serum Albumin (BSA) and non-fat dry milk are common choices. For specific applications, other agents may be more suitable.

Table 2: Comparison of Common Blocking Agents

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 0.1% - 5%Highly purified, consistent blocking.Can be expensive; some antibodies may cross-react.
Non-fat Dry Milk 3% - 5%Cost-effective and widely available.Contains phosphoproteins and biotin, which can interfere with certain assays.
Fish Gelatin 0.1% - 1%Low cross-reactivity with mammalian antibodies.May not be as effective as BSA or milk in all situations.
Polyethylene Glycol (PEG) 0.1% - 1%Synthetic, useful for low-protein experiments.Can be more expensive and may require more optimization.

3. Optimize UV Irradiation Time: Finding the right balance for UV exposure is critical. Too little time will result in insufficient labeling of your target, while too much time will increase non-specific labeling.

  • Methodology: Test a range of irradiation times (e.g., 1 to 20 minutes) while keeping the probe and protein concentrations constant.

  • Expected Outcome: Identify the shortest exposure time that yields sufficient labeling of the target protein.

Table 3: Example of UV Irradiation Time Optimization

UV Irradiation Time (minutes)Target Signal Intensity (Arbitrary Units)Background Signal Intensity (Arbitrary Units)
1300150
3800350
5 1100 450
101200800
2012501400

In this example, 5 minutes offers a good balance of target labeling and minimal background increase.

4. Modify Wash Buffers: Increasing the stringency of your wash steps can help remove non-covalently bound and weakly interacting probes.

  • Methodology: Add detergents (e.g., Tween-20, Triton X-100) or increase the salt concentration (e.g., NaCl) in your wash buffers.

  • Recommendation: Start with a low concentration of detergent (e.g., 0.05% Tween-20) and increase it incrementally if background persists.

Issue 2: No or Weak Labeling of the Target Protein

If you are not observing a signal for your expected target, consider the following troubleshooting steps.

Logical Flow for Troubleshooting Weak Signal

start Weak or No Target Signal step1 Verify Probe Integrity & Activity start->step1 step2 Check UV Light Source step1->step2 If probe is active step3 Increase Probe Concentration step2->step3 If UV source is functional step4 Increase UV Irradiation Time step3->step4 If signal is still weak end Target Signal Detected step4->end

Caption: A decision-making diagram for addressing weak or absent target labeling.

  • Verify Probe Integrity: Ensure that your this compound probe has not degraded. Aryl azides can be sensitive to light and certain chemical conditions. Store the compound in the dark and prepare solutions fresh.

  • Check UV Light Source: Confirm that your UV lamp is emitting at the correct wavelength (typically around 254-365 nm for aryl azides) and has sufficient power.

  • Increase Probe Concentration: If you have already optimized for low background, you may need to cautiously increase the probe concentration to enhance the signal from a low-abundance target.

  • Increase UV Irradiation Time: Similarly, a longer exposure to UV light may be necessary to achieve detectable labeling of the target.

  • Confirm Target Presence: Ensure that your target protein is present in the sample at a sufficient concentration and is correctly folded.

Experimental Protocols

Protocol 1: General Photoaffinity Labeling with this compound Probe

This protocol provides a general workflow for labeling a target protein in a cell lysate.

  • Sample Preparation:

    • Prepare cell lysate in a suitable non-reducing lysis buffer.

    • Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA).

    • Aliquot the lysate into microcentrifuge tubes (e.g., 50-100 µg of total protein per reaction).

  • Blocking (Optional but Recommended):

    • Add a blocking agent (e.g., BSA to a final concentration of 1%) to the lysate.

    • Incubate for 30 minutes at 4°C with gentle rotation.

  • Probe Incubation:

    • Add the this compound-containing probe to the lysate at the predetermined optimal concentration.

    • For competition experiments, add a 50-100 fold excess of the competitor molecule 30 minutes before adding the photoreactive probe.

    • Incubate for 1 hour at 4°C in the dark with gentle rotation to allow for binding to the target.

  • UV Cross-linking:

    • Place the open tubes on ice in a UV cross-linker.

    • Irradiate with UV light (e.g., 365 nm) for the optimized duration (e.g., 5-15 minutes).

  • Downstream Analysis:

    • Add SDS-PAGE loading buffer to the samples.

    • Analyze the labeled proteins by SDS-PAGE followed by autoradiography (if using a radiolabeled probe) or western blotting/mass spectrometry (if using a probe with a reporter tag like biotin).

Protocol 2: Competition Assay to Validate Specific Binding

This protocol is essential for confirming that the observed labeling is target-specific.

  • Prepare Reactions: Set up at least three reaction tubes:

    • Negative Control: Lysate with no probe.

    • Total Binding: Lysate + this compound probe.

    • Competition: Lysate + excess competitor + this compound probe.

  • Competitor Incubation:

    • To the "Competition" tube, add the non-photoreactive competitor molecule (e.g., 100x the concentration of the probe).

    • Incubate for 30 minutes at 4°C.

  • Probe Incubation:

    • Add the this compound probe to the "Total Binding" and "Competition" tubes.

    • Incubate all tubes for 1 hour at 4°C in the dark.

  • UV Cross-linking and Analysis:

    • Proceed with UV cross-linking and downstream analysis as described in Protocol 1.

  • Interpretation:

    • A strong band should be visible in the "Total Binding" lane.

    • This band should be significantly reduced or absent in the "Competition" lane, confirming specific binding.

    • Any bands that appear in both the "Total Binding" and "Competition" lanes are likely the result of non-specific binding.

Signaling Pathway Visualization

While this compound is a tool and not part of a signaling pathway itself, it is used to identify proteins within such pathways. The following diagram illustrates a generic signaling cascade that could be elucidated using a photoaffinity probe.

Ligand Ligand (with this compound probe) Receptor Membrane Receptor (Target 1) Ligand->Receptor Specific Binding & Photo-crosslinking Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 phosphorylates TF Transcription Factor (Target 2) Kinase2->TF activates Gene Gene Expression TF->Gene regulates

Caption: A generic signaling pathway where photoaffinity labeling could identify protein targets.

References

Improving the stability and storage of 4-Azidobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Azidobenzonitrile. The information provided is intended to help improve the stability and storage of this compound during experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of this compound.

Issue Possible Cause Recommended Action
Unexpected reaction or discoloration upon storage. Thermal Decomposition: Exposure to elevated temperatures can initiate the decomposition of the azide group, potentially forming highly reactive nitrene intermediates. This can lead to the formation of colored byproducts such as azo compounds or polymers.Store this compound at or below the recommended temperature of -18°C. Avoid repeated freeze-thaw cycles. For ongoing reactions at elevated temperatures, consider performing a small-scale trial to assess stability over the required timeframe.
Photochemical Decomposition: Exposure to light, particularly UV light, can induce the decomposition of the aryl azide.Always store this compound in amber vials or containers that protect it from light. When handling, minimize exposure to direct light.
Loss of purity or appearance of new peaks in HPLC analysis. Hydrolysis: Although the benzonitrile group is generally stable, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, can lead to hydrolysis to 4-azidobenzamide or 4-azidobenzoic acid.Maintain neutral pH conditions whenever possible. If acidic or basic conditions are necessary, use the mildest conditions and shortest reaction times feasible. Analyze samples promptly after preparation.
Incompatibility with Lab Materials: Contact with certain metals (e.g., copper, lead, zinc) can form sensitive and potentially explosive metal azides. Strong oxidizing agents can also lead to vigorous reactions.Use glass or inert plastic (e.g., PTFE) labware. Avoid using metal spatulas for transferring the solid. Ensure the compound is not stored in proximity to strong oxidizing agents.
Inconsistent experimental results. Degradation of Stock Solutions: this compound in solution may have limited stability, especially at room temperature and when exposed to light.Prepare fresh solutions for each experiment whenever possible. If a stock solution must be stored, keep it at a low temperature (e.g., -18°C), protected from light, and for a limited duration. It is advisable to re-analyze the purity of the stock solution if stored for an extended period.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure maximum stability, this compound should be stored at or below -18°C in a tightly sealed, light-protected container (e.g., an amber vial). It should be stored away from heat, light, moisture, strong acids, strong bases, and heavy metals.

Q2: How can I assess the stability of my this compound sample?

A2: The stability of your sample can be assessed by monitoring its purity over time using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method would be able to separate the intact this compound from its potential degradation products.

Q3: What are the primary degradation pathways for this compound?

A3: The two primary degradation pathways for aryl azides like this compound are thermal and photochemical decomposition. Both pathways can lead to the formation of a highly reactive nitrene intermediate, which can then react further to form various products, including the corresponding amine (4-aminobenzonitrile), azo compounds, and polymers. Hydrolysis of the nitrile group to a carboxylic acid or amide can also occur under certain conditions.

Q4: Are there any known stabilizers for this compound?

A4: The scientific literature does not extensively report on specific stabilizers for this compound. The most effective approach to ensure stability is to adhere to proper storage and handling procedures, which include low temperatures and protection from light.

Q5: What safety precautions should be taken when handling this compound?

A5: this compound is an organic azide and should be handled with caution due to its potential for explosive decomposition under conditions of heat, shock, or friction. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Handle the compound in a well-ventilated area, preferably a fume hood. Avoid contact with heavy metals and strong acids.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and establishing the intrinsic stability of this compound. This information is crucial for developing a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at a temperature below its melting point (e.g., 80°C) for 48 hours. Also, reflux a solution of the compound.

    • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period.

  • Sample Analysis: At specified time points, withdraw aliquots of the stressed samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Column Selection: Start with a common reverse-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase Selection:

    • Begin with a simple mobile phase, such as a mixture of acetonitrile and water or methanol and water.

    • If co-elution of peaks is observed, introduce a buffer (e.g., phosphate buffer) to control the pH and improve separation.

    • A gradient elution program may be necessary to achieve optimal separation of all components.

  • Detection: Use a UV detector set at a wavelength where this compound and its expected degradation products have significant absorbance (a photodiode array detector is ideal for method development).

  • Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 should be used to demonstrate the specificity of the method.

Data Presentation

Table 1: General Stability Profile of Aryl Azides
Condition Potential for Degradation Primary Degradation Products Preventative Measures
Elevated Temperature HighAryl amines, Azo compounds, PolymersStore at ≤ -18°C.
UV/Visible Light HighAryl amines, Azo compounds, PolymersStore in light-resistant containers.
Strong Acids Moderate to HighHydrolysis products (amides, carboxylic acids), Hydrazoic acid (toxic/explosive)Avoid acidic conditions; handle with care in a fume hood.
Strong Bases Moderate to HighHydrolysis products (amides, carboxylic acids)Avoid basic conditions.
Oxidizing Agents ModerateVarious oxidation productsStore away from oxidizing agents.
Heavy Metals HighShock-sensitive metal azidesUse non-metallic equipment.

Visualizations

cluster_storage Recommended Storage cluster_handling Handling Precautions Store_at_neg18C Store at ≤ -18°C Protect_from_Light Protect from Light Inert_Atmosphere Store under Inert Gas (e.g., Argon, Nitrogen) Avoid_Heat Avoid Heat & Shock Avoid_Metals Avoid Heavy Metals Avoid_Acids Avoid Strong Acids 4_Azidobenzonitrile This compound (Stable Form) 4_Azidobenzonitrile->Store_at_neg18C 4_Azidobenzonitrile->Protect_from_Light 4_Azidobenzonitrile->Inert_Atmosphere

Caption: Recommended storage and handling decision tree for this compound.

Start Stability Issue Encountered (e.g., discoloration, new HPLC peak) Check_Storage Review Storage Conditions: - Temperature? - Light Exposure? Start->Check_Storage Check_Handling Review Handling Procedures: - Exposure to heat/shock? - Contact with metals/acids? Start->Check_Handling Check_Solution_Age Review Solution Preparation: - Age of stock solution? - Solvent purity? Start->Check_Solution_Age Temp_Issue Potential Thermal Degradation Check_Storage->Temp_Issue Temp > -18°C? Light_Issue Potential Photodegradation Check_Storage->Light_Issue Exposed to light? Handling_Issue Potential Incompatibility Check_Handling->Handling_Issue Yes Solution_Issue Potential Solution Degradation Check_Solution_Age->Solution_Issue Old solution? Action_Temp Action: - Store at ≤ -18°C - Minimize time at RT Temp_Issue->Action_Temp Action_Light Action: - Use amber vials - Work in low light Light_Issue->Action_Light Action_Handling Action: - Use non-metallic tools - Avoid incompatible reagents Handling_Issue->Action_Handling Action_Solution Action: - Prepare fresh solutions - Store solutions cold & dark Solution_Issue->Action_Solution cluster_decomp Degradation Pathways 4ABN This compound Heat Heat (Δ) 4ABN->Heat Light Light (hν) 4ABN->Light Hydrolysis H₂O / H⁺ or OH⁻ 4ABN->Hydrolysis Nitrene 4-Cyanophenylnitrene (Reactive Intermediate) Heat->Nitrene Light->Nitrene Hydrolysis_Products Hydrolysis Products: - 4-Azidobenzamide - 4-Azidobenzoic acid Hydrolysis->Hydrolysis_Products Products Degradation Products: - 4-Aminobenzonitrile - Azo compounds - Polymers Nitrene->Products

Technical Support Center: 4-Azidobenzonitrile in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-Azidobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this compound in bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in bioconjugation?

A1: this compound is primarily used as a chemical handle for bioconjugation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry." These reactions form a stable triazole linkage between the this compound-modified molecule and an alkyne-functionalized biomolecule.

Q2: What are the most common side reactions observed with this compound during bioconjugation?

A2: The most prevalent side reaction is the reduction of the azide group to an amine (4-aminobenzonitrile). This can be caused by reducing agents present in the reaction mixture, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), which are often used to maintain antibodies in a reduced state or to prevent the oxidation of the Cu(I) catalyst in CuAAC reactions.[1][2][3] Another potential side reaction, though less common in typical bioconjugation conditions, is the formation of a diazo compound in the presence of specific types of phosphine reagents.[4][5]

Q3: Can the cyano group of this compound participate in side reactions?

A3: Under the mild conditions of most bioconjugation reactions, the cyano group is generally stable and does not participate in side reactions. However, it is a strongly electron-withdrawing group, which can influence the reactivity of the azide.

Q4: How can I minimize the reduction of the azide group?

A4: To minimize the reduction of the azide, consider the following:

  • Use the minimum effective concentration of reducing agents.

  • If possible, use a copper-free click chemistry approach like SPAAC.

  • For CuAAC, consider using a ligand that stabilizes the Cu(I) oxidation state, potentially reducing the need for a strong reducing agent.

  • Perform the reaction under anaerobic conditions to minimize the oxidation of Cu(I) and thus reduce the requirement for a reducing agent.

Q5: What are the optimal reaction conditions for a CuAAC reaction using this compound?

A5: Optimal conditions can vary depending on the specific biomolecule and alkyne partner. However, a general starting point is:

  • Solvent: A variety of solvents can be used, including water and mixtures of water with organic solvents like DMSO or t-butanol. Avoid using acetonitrile as it can coordinate with the copper catalyst.[6]

  • Copper Source: Copper(II) sulfate (CuSO4) with a reducing agent like sodium ascorbate is a common choice.

  • Ligand: A copper-coordinating ligand such as TBTA or THPTA is often used to stabilize the Cu(I) catalyst and improve reaction efficiency.

  • pH: The reaction is typically performed in a pH range of 4-12.[7]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low Conjugation Yield 1. Reduction of Azide: The azide group on this compound may have been reduced to an amine.- Analyze the starting material by mass spectrometry to check for the presence of 4-aminobenzonitrile.- Minimize the concentration of reducing agents (e.g., DTT, TCEP).- Consider using a copper-free click chemistry method.
2. Oxidation of Cu(I) Catalyst: The active Cu(I) catalyst may have been oxidized to inactive Cu(II).- Degas all solutions thoroughly.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Ensure a sufficient amount of reducing agent (e.g., sodium ascorbate) is present.
3. Poor Solubility: One or more of the reaction components may not be fully soluble in the reaction buffer.- Add a co-solvent such as DMSO or DMF (up to 10-20% v/v).- Gently warm the reaction mixture if the biomolecule is stable at higher temperatures.
4. Steric Hindrance: The azide or alkyne may be in a sterically hindered environment, preventing efficient reaction.- If possible, redesign the linker to increase the distance between the functional group and the biomolecule.- Increase the reaction time or temperature.
Formation of Unwanted Byproducts 1. Homodimerization of Alkyne: In CuAAC, oxidative coupling of the terminal alkyne can occur.- This is often a result of Cu(I) oxidation in the presence of oxygen.- Ensure the reaction is performed under anaerobic conditions and with an adequate amount of reducing agent.[8]
2. Formation of 5-iodotriazole: If using cuprous iodide (CuI) as the copper source.- Avoid using CuI as a catalyst source.[8]
3. Staudinger Ligation Product: If a phosphine-based reagent is present and an electrophilic trap is available.- Avoid the use of phosphine reagents if Staudinger ligation is not the intended reaction.
Inconsistent Results 1. Variability in Reagent Quality: The quality of this compound, the alkyne, or the copper catalyst may vary between batches.- Use high-purity reagents from a reliable supplier.- Characterize new batches of reagents before use.
2. Inconsistent pH: The pH of the reaction mixture can affect the reaction rate and the stability of the biomolecule.- Prepare fresh buffers for each experiment and verify the pH.

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Reagent Preparation:

    • Prepare a stock solution of your this compound-modified molecule in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of your alkyne-functionalized biomolecule in an appropriate buffer.

    • Prepare a stock solution of copper(II) sulfate (CuSO4) in water.

    • Prepare a stock solution of sodium ascorbate in water. This solution should be made fresh for each experiment.

    • Prepare a stock solution of a Cu(I)-stabilizing ligand (e.g., TBTA) in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-functionalized biomolecule and the this compound-modified molecule.

    • Add the copper-stabilizing ligand to the reaction mixture.

    • Add the CuSO4 solution to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction Conditions:

    • Incubate the reaction at room temperature or 37°C for 1-4 hours. The optimal time may need to be determined empirically.

    • Protect the reaction from light if any of the components are light-sensitive.

  • Purification:

    • Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography, affinity chromatography, or dialysis, to remove unreacted starting materials and the copper catalyst.

Visualizing Reaction Pathways

Staudinger_Reduction Azidobenzonitrile This compound (R-N3) AzaYlide Aza-ylide Intermediate (R-N=P(R')3) Azidobenzonitrile->AzaYlide + Phosphine - N2 Phosphine Phosphine (e.g., TCEP) Amine 4-Aminobenzonitrile (R-NH2) AzaYlide->Amine + H2O PhosphineOxide Phosphine Oxide (O=P(R')3) AzaYlide->PhosphineOxide + H2O Water H2O

Caption: Staudinger reduction of this compound to 4-Aminobenzonitrile.

CuAAC_Reaction cluster_reactants Reactants cluster_catalyst Catalytic Cycle Azidobenzonitrile This compound Triazole 1,4-Disubstituted Triazole (Bioconjugate) Azidobenzonitrile->Triazole Alkyne Alkyne-Biomolecule Alkyne->Triazole Cu_II Cu(II)SO4 Cu_I Cu(I) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Cu_I->Triazole Catalysis

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow.

References

Overcoming solubility issues of 4-Azidobenzonitrile in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 4-Azidobenzonitrile in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in my aqueous buffer?

A1: this compound is a hydrophobic molecule, which means it does not readily dissolve in water-based solutions like aqueous buffers. Its chemical structure leads to a predicted XLogP3 value of 2.7, indicating a strong preference for non-polar environments over polar environments like water.[1] This inherent hydrophobicity is the primary reason for its poor aqueous solubility.

Q2: What is the maximum concentration of this compound I can expect to dissolve in an aqueous buffer alone?

Q3: Can I heat the aqueous buffer to improve the solubility of this compound?

A3: Gentle heating (e.g., to 37°C) can increase the rate of dissolution and may slightly increase the solubility of some compounds. However, for highly hydrophobic compounds like this compound, the effect in a purely aqueous buffer is likely to be minimal. Furthermore, prolonged heating could potentially degrade the compound.

Q4: Are there any biocompatible additives that can help solubilize this compound?

A4: Yes, certain biocompatible additives can be used to enhance the solubility of hydrophobic compounds. These include cyclodextrins, which can encapsulate the hydrophobic molecule, and non-ionic surfactants at concentrations below their critical micelle concentration. However, the effectiveness of these additives can be compound-specific and may require empirical testing.

Troubleshooting Guide

Issue: Precipitate forms when I add my this compound stock solution to the aqueous buffer.

This is a common issue when a concentrated stock solution in an organic solvent is diluted into an aqueous buffer. The precipitate is the this compound crashing out of the solution due to the sudden increase in polarity.

Solution Workflow:

G start Precipitate Observed check_stock_conc Is the stock solution concentration too high? start->check_stock_conc check_solvent_pct Is the final percentage of organic solvent too low? check_stock_conc->check_solvent_pct No end_precipitate Precipitate remains check_stock_conc->end_precipitate Yes, remake stock at lower conc. vortex Vortex/mix thoroughly during addition? check_solvent_pct->vortex No check_solvent_pct->end_precipitate Yes, increase final solvent % if experiment allows add_slowly Add stock solution dropwise to buffer? vortex->add_slowly Yes vortex->end_precipitate No, try vortexing during addition add_slowly->end_precipitate No, try slower addition no_precipitate Solution is clear add_slowly->no_precipitate Yes

Caption: Troubleshooting precipitate formation.

Issue: I need to work with a higher concentration of this compound in my experiment than I can currently achieve.

If your experimental protocol requires a concentration of this compound that is not achievable with your current method, you may need to explore alternative solubilization strategies.

TechniqueDescriptionApplicability for this compound
Co-solvency A water-miscible organic solvent in which the compound is soluble is added to the aqueous buffer.Highly Recommended. This is the most common and effective method for compounds like this compound.
pH Adjustment For ionizable compounds, adjusting the pH of the buffer can increase solubility by converting the compound to its more soluble salt form.Not Applicable. this compound does not have readily ionizable groups.
Use of Surfactants Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.Potentially Applicable. May require screening of different surfactants and could interfere with some biological assays.
Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.Potentially Applicable. The suitability and effectiveness would need to be determined experimentally.

Experimental Protocols

Protocol: Preparation of a this compound Stock Solution and Dilution into Aqueous Buffer

This protocol describes the recommended method of using a co-solvent to prepare a working solution of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Your desired aqueous buffer (e.g., PBS, Tris-HCl)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution.

  • Dilute the Stock Solution into Aqueous Buffer:

    • Bring your aqueous buffer to the desired final temperature.

    • While vortexing the aqueous buffer, add the this compound stock solution dropwise to achieve the final desired concentration.

    • Crucially , ensure the final concentration of DMSO in your working solution is as low as possible (ideally ≤1%) to avoid solvent effects in your experiment.

Example Calculation:

To prepare a 100 µM working solution of this compound in 1 mL of PBS with a final DMSO concentration of 0.5%:

  • Prepare a 20 mM stock solution of this compound in DMSO.

  • Add 5 µL of the 20 mM stock solution to 995 µL of PBS.

Hypothetical Experimental Workflow

The following diagram illustrates a hypothetical photo-affinity labeling experiment where the solubility of this compound is a critical step.

G cluster_prep Preparation cluster_exp Experiment prep_stock Prepare this compound Stock in DMSO prep_working Dilute Stock into Aqueous Buffer prep_stock->prep_working Solubility Critical incubation Incubate with Biological Sample prep_working->incubation uv_crosslink UV Irradiation (Cross-linking) incubation->uv_crosslink analysis Analysis (e.g., Western Blot) uv_crosslink->analysis

Caption: Photo-affinity labeling workflow.

References

Minimizing photoreduction of the azide group in 4-Azidobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-Azidobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the photoreduction of the azide group during experimental procedures. Here you will find troubleshooting guides and frequently asked questions to ensure the successful use of this photoaffinity labeling reagent.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound, focusing on the unwanted photoreduction of the azide moiety to an amine.

Question: I am observing significant formation of 4-Aminobenzonitrile in my reaction mixture. What are the primary causes and how can I minimize this side reaction?

Answer:

The formation of 4-aminobenzonitrile is a common side reaction resulting from the photoreduction of the azide group. This can occur through various pathways, including hydrogen abstraction by the intermediate nitrene from the solvent or other molecules in the reaction mixture. The extent of this photoreduction is highly dependent on the experimental conditions.

Key Factors Influencing Photoreduction:

  • Wavelength of UV Irradiation: The choice of wavelength is critical. Shorter wavelengths can provide higher energy that may favor side reactions.

  • Solvent Composition: Solvents capable of donating hydrogen atoms (e.g., alcohols, ethers with labile hydrogens) can increase the rate of photoreduction.

  • Presence of Reducing Agents: Contaminants or buffer components with reducing properties can lead to the chemical reduction of the azide group.

  • Temperature: Higher temperatures can potentially increase the rate of side reactions.

Strategies to Minimize Photoreduction:

  • Solvent Selection: Whenever possible, use aprotic solvents that are poor hydrogen donors. Acetonitrile is a common choice. If your experimental system requires a protic solvent, consider using solvents with stronger C-H bonds.

  • Buffer and Reagent Compatibility:

    • Avoid Primary Amines: Buffers containing primary amines, such as Tris or glycine, can react with the photoactivated azide and quench the desired cross-linking reaction.

    • Avoid Thiol-Containing Reagents: Reducing agents like dithiothreitol (DTT) or 2-mercaptoethanol will reduce the azide group to an amine, completely preventing photoactivation. Ensure these are removed from your sample before irradiation.

  • Temperature Control: Perform the irradiation step at a low temperature. Placing the sample on ice or using a cooled chamber during UV exposure is a common practice to minimize side reactions.

  • Subdued Lighting: Handle this compound and prepare your reaction mixtures under subdued light to prevent premature photoactivation and degradation.

Question: My photo-crosslinking yield is low, and I suspect photoreduction is the culprit. How can I confirm this and improve my yield?

Answer:

Low cross-linking efficiency is often linked to the consumption of the azide through side reactions like photoreduction.

Confirmation of Photoreduction:

  • Mass Spectrometry (MS): Analyze your reaction mixture using LC-MS. Look for a peak corresponding to the mass of 4-aminobenzonitrile.

  • High-Performance Liquid Chromatography (HPLC): Compare the chromatogram of your irradiated sample with a standard of 4-aminobenzonitrile.

Improving Cross-linking Yield:

  • Increase Probe Concentration: A higher concentration of this compound can increase the probability of the desired cross-linking reaction relative to photoreduction. However, be mindful that this may also increase non-specific labeling.

  • Optimize Irradiation Time: Both insufficient and excessive irradiation can lead to low yields. Insufficient time may not activate enough azide, while prolonged exposure can lead to photodegradation of the probe and the target molecule. An irradiation time course experiment is recommended.

  • Decrease Distance to UV Source: Reducing the distance between your sample and the UV lamp will increase the light intensity and may improve the efficiency of photoactivation.

Frequently Asked Questions (FAQs)

Q1: What is the general photochemical pathway of this compound?

Upon UV irradiation, this compound primarily forms a highly reactive singlet nitrene intermediate with the liberation of nitrogen gas. This singlet nitrene can then undergo several reactions:

  • Intersystem Crossing (ISC): It can convert to a more stable triplet nitrene.

  • Desired Cross-linking: The nitrene can insert into C-H or N-H bonds or add to double bonds of the target molecule.

  • Unwanted Rearrangement: The nitrene can undergo ring expansion.

  • Photoreduction: The nitrene can abstract hydrogen atoms to form 4-aminobenzonitrile.

cluster_main Photochemical Pathway of this compound Azide This compound SingletNitrene Singlet Nitrene (Highly Reactive) Azide->SingletNitrene UV Light (hν) - N₂ TripletNitrene Triplet Nitrene SingletNitrene->TripletNitrene ISC Crosslink Desired Cross-linking (e.g., C-H Insertion) SingletNitrene->Crosslink Target Molecule Reduction Photoreduction Product (4-Aminobenzonitrile) SingletNitrene->Reduction H-Atom Donor Rearrangement Rearrangement Products SingletNitrene->Rearrangement TripletNitrene->Reduction H-Atom Donor

Caption: Photochemical pathways of this compound upon UV activation.

Q2: What are the key experimental parameters to control to minimize photoreduction?

The following diagram illustrates the logical relationship between experimental parameters and minimizing the undesired photoreduction pathway.

cluster_workflow Troubleshooting Workflow for Photoreduction Parameters Experimental Parameters Wavelength Wavelength Parameters->Wavelength Solvent Solvent Choice Parameters->Solvent Additives Additives/Buffers Parameters->Additives Temperature Temperature Parameters->Temperature Outcome Minimize Photoreduction Wavelength->Outcome Optimize (e.g., longer λ) Solvent->Outcome Use Aprotic/Poor H-donors Additives->Outcome Avoid Thiols & Primary Amines Temperature->Outcome Keep Sample Cool (e.g., on ice)

Caption: Key experimental parameters to control for minimizing photoreduction.

Experimental Protocols

Protocol 1: General Procedure for Photoaffinity Labeling with this compound

This protocol provides a general workflow. Optimal conditions (probe concentration, irradiation time, and wavelength) should be determined empirically for each specific application.

  • Sample Preparation:

    • Prepare your target molecule (e.g., protein) in a suitable, amine-free buffer (e.g., HEPES, phosphate buffer).

    • Ensure the sample is free from thiol-containing reducing agents. If necessary, perform a buffer exchange or dialysis.

    • Add this compound to the final desired concentration. The probe is typically dissolved in a minimal amount of an organic solvent like DMSO or DMF before being added to the aqueous buffer. Keep the final concentration of the organic solvent low (e.g., <5%).

    • All preparation steps should be carried out in the dark or under a safelight to prevent premature photoactivation.

  • Incubation:

    • Incubate the mixture of the target molecule and this compound for a sufficient time to allow for binding. This step is typically performed on ice or at 4°C.

  • UV Irradiation:

    • Place the sample in a suitable UV-transparent vessel (e.g., quartz cuvette).

    • Position the sample on ice or in a cooled apparatus.

    • Irradiate the sample with a UV lamp. A common starting point is to use a lamp with an output around 254 nm or 350 nm. The optimal wavelength should be determined experimentally.

    • The duration of irradiation can range from a few minutes to over an hour. It is highly recommended to perform a time-course experiment to find the optimal irradiation time that maximizes cross-linking while minimizing sample damage and photoreduction.

  • Post-Irradiation Analysis:

    • After irradiation, the sample can be analyzed by various techniques such as SDS-PAGE, mass spectrometry, or HPLC to identify cross-linked products and assess the extent of photoreduction.

Data Presentation

While specific quantum yield data for the photoreduction of this compound is not widely published, the following table summarizes the qualitative effects of various experimental parameters on this side reaction. This information is based on the known photochemistry of aryl azides.

ParameterConditionEffect on Photoreduction of this compoundRationale
Irradiation Wavelength Shorter Wavelength (e.g., 254 nm) vs. Longer Wavelength (e.g., 350 nm)May increase photoreductionHigher energy photons can promote side reactions. The effect is system-dependent.
Solvent Aprotic (e.g., Acetonitrile)MinimizedLack of readily available hydrogen atoms for abstraction.
Protic (e.g., Methanol, Isopropanol)IncreasedAvailability of labile hydrogen atoms.
Additives Thiol-containing (e.g., DTT)Significant Increase (Chemical Reduction)Direct chemical reduction of the azide to an amine.
Primary Amines (e.g., Tris)Quenching of Desired ReactionReacts with the nitrene intermediate, competing with cross-linking.
Temperature High TemperaturePotentially IncreasedMay increase the rate of side reactions.
Low Temperature (e.g., on ice)MinimizedReduces the rate of competing thermal side reactions.

Technical Support Center: Scalable Synthesis of 4-Azidobenzonitrile for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scalable laboratory synthesis of 4-azidobenzonitrile. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure a safe and successful synthesis.

Experimental Protocol: Synthesis of this compound

This protocol details a reliable and scalable method for the synthesis of this compound from 4-aminobenzonitrile via a two-step, one-pot diazotization and azidation reaction.

Materials and Equipment:

  • 4-aminobenzonitrile

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Sodium azide (NaN₃)

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Magnetic stirrer with cooling capabilities (ice bath)

  • Standard laboratory glassware (beakers, flasks, dropping funnel, separatory funnel)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Preparation of the Amine Salt: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminobenzonitrile in concentrated hydrochloric acid and water at 0-5 °C. Stir until a clear solution is obtained.

  • Diazotization: While maintaining the temperature at 0-5 °C, slowly add a solution of sodium nitrite in water dropwise to the amine salt solution. The addition should be controlled to keep the temperature from rising. After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature. The formation of the diazonium salt is indicated by a slight color change.

  • Azidation: In a separate beaker, dissolve sodium azide in water. Cool this solution in an ice bath. Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas.

  • Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Extraction: Once the reaction is complete, extract the aqueous mixture with dichloromethane or ethyl acetate. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Data Presentation

Table 1: Reagent Quantities for Scalable Synthesis

ReagentMolar EquivalenceQuantity for 10g 4-aminobenzonitrile
4-aminobenzonitrile1.010.0 g
Conc. Hydrochloric Acid3.0~21 mL
Sodium Nitrite1.16.5 g
Sodium Azide1.26.6 g
Water (for NaNO₂)-~20 mL
Water (for NaN₃)-~30 mL
Dichloromethane-3 x 50 mL

Table 2: Typical Reaction Parameters and Yields

ParameterValue
Reaction Temperature0-5 °C (Diazotization), Room Temp (Azidation)
Reaction Time2-3 hours
Typical Yield85-95%

Troubleshooting Guide

Issue Possible Cause(s) Solution(s)
Low or no product yield 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Insufficient sodium azide.1. Ensure complete dissolution of 4-aminobenzonitrile in acid. Test for excess nitrous acid using starch-iodide paper. 2. Maintain the temperature strictly between 0-5 °C during diazotization. 3. Use a slight excess of sodium azide (1.1-1.2 equivalents).
Formation of a dark-colored, tarry substance 1. Reaction temperature too high. 2. Diazonium salt coupling with itself or other aromatic species.1. Carefully control the temperature during the addition of sodium nitrite and the diazonium salt solution. 2. Ensure efficient stirring and slow, controlled addition of reagents.
Product is impure after work-up (visible by TLC) 1. Incomplete reaction. 2. Formation of phenolic byproducts.1. Allow the reaction to stir for a sufficient amount of time at room temperature. 2. Wash the organic layer thoroughly with a base (e.g., sodium bicarbonate solution) to remove acidic impurities. Purify by column chromatography.
Excessive frothing/gas evolution during azidation Rapid addition of the diazonium salt to the azide solution.Add the diazonium salt solution slowly and in a controlled manner to the sodium azide solution with vigorous stirring.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this synthesis?

A1: Both sodium azide and this compound are potentially explosive and toxic. Always handle these compounds with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood. Avoid contact with acids and heavy metals, which can form highly explosive azides.[1] Do not use metal spatulas to handle sodium azide.

Q2: How can I confirm the formation of the diazonium salt?

A2: A simple qualitative test is to add a small drop of the reaction mixture to a solution of a coupling agent like 2-naphthol in a basic solution. The formation of a brightly colored azo dye indicates the presence of the diazonium salt.

Q3: My final product is an oil, but it is reported to be a solid. What should I do?

A3: this compound is a low-melting solid. If it appears as an oil, it may be impure. Try purifying it by column chromatography. If it is pure, you can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

Q4: Can this synthesis be scaled up to larger quantities?

A4: Yes, this protocol is scalable. However, when scaling up, it is crucial to ensure efficient cooling and stirring to manage the exothermic nature of the diazotization and azidation steps. The rate of addition of reagents should be adjusted accordingly to maintain temperature control.

Q5: What are common side products and how can they be removed?

A5: A common side product is 4-hydroxybenzonitrile, formed from the reaction of the diazonium salt with water. This can be removed by washing the organic extract with a basic solution, such as aqueous sodium bicarbonate, during the work-up. Other impurities can arise from incomplete reactions, which can be removed by column chromatography.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_diazotization Diazotization cluster_azidation Azidation cluster_workup Work-up & Purification start Start: 4-Aminobenzonitrile dissolve Dissolve in HCl/H₂O (0-5 °C) start->dissolve add_nitrite Slowly add NaNO₂ solution (0-5 °C) dissolve->add_nitrite stir_diazonium Stir for 30 min (0-5 °C) add_nitrite->stir_diazonium add_diazonium Slowly add diazonium salt to NaN₃ solution stir_diazonium->add_diazonium prep_azide Prepare NaN₃ solution (0-5 °C) prep_azide->add_diazonium stir_azidation Stir at RT for 1-2h add_diazonium->stir_azidation extract Extract with CH₂Cl₂ stir_azidation->extract wash Wash with NaHCO₃ & Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography (if needed) concentrate->purify end_product Final Product: This compound concentrate->end_product If pure purify->end_product

Caption: Experimental workflow for the synthesis of this compound.

References

Validation & Comparative

A Head-to-Head Comparison of In Vivo Photo-Crosslinkers: 4-Azidobenzonitrile vs. p-azido-L-phenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of in vivo protein-protein interaction studies, the choice of a photo-crosslinker is a critical decision. This guide provides an objective comparison of two prominent aryl azide-based photo-crosslinkers: the small molecule 4-Azidobenzonitrile and the genetically encoded unnatural amino acid p-azido-L-phenylalanine (pAzF). By examining their mechanisms, performance, and experimental considerations, this document aims to equip researchers with the knowledge to select the optimal tool for their specific biological questions.

The fundamental goal of in vivo crosslinking is to capture transient and stable protein-protein interactions (PPIs) within the native cellular environment. Both this compound and p-azido-L-phenylalanine utilize a photo-activatable aryl azide group. Upon exposure to UV light, this group forms a highly reactive nitrene intermediate that can covalently bond with proximal amino acid residues, thus "trapping" interacting proteins. However, the method of delivery and the specificity of these two crosslinkers differ significantly, leading to distinct advantages and disadvantages.

Performance and Characteristics: A Comparative Overview

The decision between a small molecule crosslinker like this compound and a genetically encoded one such as p-azido-L-phenylalanine hinges on the desired level of specificity and the nature of the biological system under investigation.

FeatureThis compound (Small Molecule Probe)p-azido-L-phenylalanine (Genetically Encoded UAA)
Specificity Lower intrinsic specificity. Relies on conjugation to a specific ligand or antibody for targeted delivery, or non-specific labeling of hydrophobic pockets.High specificity. Can be incorporated at a precise amino acid position within a protein of interest.[1]
Delivery Method Requires cell permeability or specific transport mechanisms. Can be challenging to deliver to the target site in vivo.Genetically encoded via amber stop codon suppression, allowing for site-specific incorporation into the protein of interest.[2]
Potential for Off-Target Effects Higher potential for off-target labeling due to non-specific distribution and reactivity in hydrophobic environments.Lower potential for off-target labeling as the crosslinker is localized to a specific site on the target protein.
Crosslinking Efficiency Highly variable and dependent on cellular uptake, local concentration, and the specific microenvironment.Generally good, but can be influenced by the efficiency of unnatural amino acid incorporation and the accessibility of the incorporated site.[2]
Toxicity Potential for cytotoxicity, which needs to be empirically determined for each cell type and concentration.Generally low toxicity associated with the amino acid itself, but overexpression of the synthetase/tRNA pair can impact cell health.
Versatility Can be synthetically modified to include reporter tags (e.g., biotin, fluorophores) for downstream analysis.The protein of interest can be engineered to include other tags. The azide group on pAzF can also be used for "click" chemistry.

Experimental Methodologies

The experimental workflows for utilizing this compound and p-azido-L-phenylalanine are fundamentally different, reflecting their distinct nature.

Experimental Protocol: In Vivo Crosslinking with p-azido-L-phenylalanine (pAzF)

This protocol outlines a general procedure for the site-specific incorporation of pAzF into a target protein in mammalian cells for in vivo photo-crosslinking.

1. Plasmid Construction and Transfection:

  • The gene for the protein of interest (POI) is cloned into an expression vector with an in-frame amber stop codon (TAG) at the desired incorporation site.
  • A second plasmid encoding the engineered aminoacyl-tRNA synthetase/tRNA pair specific for pAzF is required.
  • Co-transfect mammalian cells with both plasmids using a suitable transfection reagent.

2. Cell Culture and pAzF Supplementation:

  • Culture the transfected cells in media supplemented with p-azido-L-phenylalanine (typically 1-2 mM). The optimal concentration should be determined empirically.
  • Allow cells to grow for 24-48 hours to allow for expression of the POI containing pAzF.

3. In Vivo Photo-Crosslinking:

  • Wash the cells with phosphate-buffered saline (PBS) to remove media components.
  • Expose the cells to UV light (typically 365 nm) on ice for a predetermined amount of time (e.g., 15-30 minutes).[3] The optimal exposure time and light intensity should be optimized to maximize crosslinking and minimize cell damage.

4. Cell Lysis and Analysis:

  • Lyse the cells in a suitable lysis buffer containing protease inhibitors.
  • The crosslinked protein complexes can then be analyzed by various methods, including:
  • SDS-PAGE and Western Blotting: To visualize the formation of higher molecular weight crosslinked species.
  • Immunoprecipitation (IP): To enrich for the POI and its crosslinked partners.
  • Mass Spectrometry (MS): To identify the crosslinked proteins and map the interaction sites.

Conceptual Protocol: In Vivo Crosslinking with this compound

1. Probe Delivery:

  • Synthesize a derivative of this compound conjugated to a ligand that specifically binds to the protein of interest, or use the unconjugated molecule to probe for non-specific interactions in hydrophobic pockets.
  • Incubate the cells with the this compound probe. The concentration and incubation time must be optimized to ensure sufficient cellular uptake and target engagement while minimizing cytotoxicity.

2. Removal of Unbound Probe:

  • Wash the cells thoroughly with PBS to remove any unbound probe, reducing the likelihood of non-specific crosslinking upon photoactivation.

3. In Vivo Photo-Crosslinking:

  • Irradiate the cells with UV light (typically 254-300 nm for simple phenyl azides) on ice.[4] The wavelength and duration of UV exposure will need to be carefully optimized.

4. Analysis:

  • Lyse the cells and analyze the crosslinked products using similar techniques as for pAzF (SDS-PAGE, Western Blotting, IP, MS). If the probe includes a reporter tag, this can be used for enrichment of crosslinked species.

Visualizing the Workflow and Concepts

To further clarify the experimental processes and the underlying principles, the following diagrams are provided.

experimental_workflow cluster_pAzF p-azido-L-phenylalanine (pAzF) Workflow cluster_4ABN This compound Workflow (Conceptual) pAzF_1 Co-transfection of Plasmids (POI-TAG + Synthetase/tRNA) pAzF_2 Cell Culture with pAzF pAzF_1->pAzF_2 Expression pAzF_3 UV Irradiation (365 nm) pAzF_2->pAzF_3 Crosslinking pAzF_4 Cell Lysis pAzF_3->pAzF_4 pAzF_5 Analysis (IP, MS) pAzF_4->pAzF_5 ABN_1 Incubate Cells with Probe ABN_2 Wash to Remove Unbound Probe ABN_1->ABN_2 ABN_3 UV Irradiation (~254-300 nm) ABN_2->ABN_3 Crosslinking ABN_4 Cell Lysis ABN_3->ABN_4 ABN_5 Analysis (Enrichment, MS) ABN_4->ABN_5

Caption: Comparative experimental workflows for in vivo crosslinking.

signaling_pathway_concept cluster_pAzF_interaction pAzF-mediated Crosslinking cluster_4ABN_interaction This compound-mediated Crosslinking POI Protein of Interest (with pAzF) Partner Interacting Protein POI->Partner Non-covalent Interaction Complex Covalent Complex POI->Complex Partner->Complex UV UV Light (365 nm) UV->POI Activation Receptor Target Protein Complex_ABN Covalent Complex Receptor->Complex_ABN Ligand_4ABN Ligand-4ABN Probe Ligand_4ABN->Receptor Binding Ligand_4ABN->Complex_ABN Partner_ABN Proximal Protein Partner_ABN->Complex_ABN Proximity Capture UV_ABN UV Light UV_ABN->Ligand_4ABN Activation

Caption: Conceptual depiction of targeted vs. probe-based crosslinking.

Conclusion and Future Outlook

The choice between this compound and p-azido-L-phenylalanine for in vivo crosslinking is a choice between a classical photoaffinity labeling approach and a modern, genetically encoded method. For studies requiring high precision and minimal off-target effects, the site-specific incorporation of p-azido-L-phenylalanine is the superior choice. Its ability to be placed at a specific residue within a protein of interest provides unparalleled control for mapping direct interaction interfaces.

On the other hand, This compound , as a representative small molecule aryl azide, offers a more traditional and potentially more accessible method, provided that challenges of targeted delivery and potential non-specificity can be addressed. Its utility may lie in applications where genetic manipulation is not feasible or in initial screening experiments when conjugated to a known ligand.

The field of in vivo crosslinking continues to evolve, with the development of new photo-activatable groups and improved methods for their delivery and activation. As researchers continue to push the boundaries of understanding complex biological systems, the strategic selection of the right chemical tool will remain a cornerstone of successful investigation.

References

The Enhanced Efficacy of 4-Azidobenzonitrile in Click Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioconjugation and materials science, click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), stands as a cornerstone for its efficiency and reliability. For researchers, scientists, and drug development professionals, the choice of reagents is paramount to the success of their synthetic endeavors. This guide provides an objective comparison of the efficacy of 4-azidobenzonitrile against other commonly employed azides in click chemistry, supported by established chemical principles and providing detailed experimental protocols for validation.

Superior Reactivity of this compound Driven by Electronic Effects

The reactivity of an azide in a CuAAC reaction is significantly influenced by the electronic properties of its substituents. Azides bearing electron-withdrawing groups exhibit enhanced reactivity. This is attributed to the substituent's ability to lower the energy of the azide's highest occupied molecular orbital (HOMO), facilitating the [3+2] cycloaddition with the alkyne.

The nitrile group (-CN) in this compound is a potent electron-withdrawing group. This electronic feature makes the terminal nitrogen of the azide more electrophilic and, consequently, more susceptible to nucleophilic attack by the copper acetylide intermediate in the CuAAC catalytic cycle. In contrast, azides with electron-donating groups or simple alkyl or aryl groups, such as benzyl azide and phenyl azide, are generally less reactive. For instance, studies have shown that ethyl 2-azidoacetate, which possesses an electron-withdrawing ester group, participates in cycloaddition reactions more rapidly than both benzyl azide and phenyl azide[1]. This principle strongly suggests a higher reaction rate for this compound under similar conditions.

Quantitative Comparison of Azide Performance

While direct, side-by-side kinetic data for this compound against a wide array of other azides under identical conditions is not extensively documented in a single comparative study, the established principles of physical organic chemistry allow for a clear prediction of its superior performance. The key metrics for comparison in click chemistry are the reaction rate constant (k) and the reaction yield. It is anticipated that this compound will exhibit a higher rate constant and achieve high yields in shorter reaction times compared to less activated azides.

To facilitate direct comparison, the following table outlines the expected relative performance based on the electronic effects of the substituents.

AzideSubstituent on Phenyl RingElectronic Effect of SubstituentExpected Relative Reactivity
This compound -CNStrong Electron-WithdrawingHigh
4-Nitrophenyl Azide-NO₂Strong Electron-WithdrawingHigh
4-Azidobenzoic Acid-COOHElectron-WithdrawingModerate to High
Phenyl Azide-HNeutralModerate
Benzyl Azide-CH₂-Weak Electron-Donating (inductive)Moderate
4-Methoxyphenyl Azide-OCH₃Electron-DonatingLow

Experimental Protocol for Comparative Efficacy Analysis

To empower researchers to validate the enhanced efficacy of this compound in their own laboratories, a detailed experimental protocol for a comparative kinetic analysis of different azides in a CuAAC reaction is provided below. This protocol is designed to be a starting point and can be optimized for specific applications.

Objective: To compare the reaction rates of this compound and a control azide (e.g., benzyl azide) in a CuAAC reaction with a model alkyne (e.g., phenylacetylene).

Materials:

  • This compound

  • Benzyl Azide (or other comparative azide)

  • Phenylacetylene (or other terminal alkyne)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., a mixture of water and a suitable organic solvent like DMSO or t-butanol)

  • Internal standard for NMR or HPLC analysis (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes or HPLC vials

  • Reaction vials

Procedure:

  • Stock Solution Preparation:

    • Prepare 100 mM stock solutions of this compound, benzyl azide, and phenylacetylene in the chosen organic solvent.

    • Prepare a 100 mM stock solution of CuSO₄·5H₂O in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water. This solution should be prepared fresh.

    • Prepare a 100 mM stock solution of THPTA in water.

    • Prepare a 50 mM stock solution of the internal standard in the organic solvent.

  • Reaction Setup (for each azide to be tested):

    • In a reaction vial, combine the following in the specified order:

      • 450 µL of the solvent mixture (e.g., 1:1 water:DMSO).

      • 10 µL of the 100 mM alkyne stock solution (final concentration: 2 mM).

      • 10 µL of the 100 mM azide stock solution (final concentration: 2 mM).

      • 10 µL of the 50 mM internal standard stock solution (final concentration: 1 mM).

      • 10 µL of the 100 mM THPTA stock solution (final concentration: 2 mM).

      • 10 µL of the 100 mM CuSO₄·5H₂O stock solution (final concentration: 2 mM).

    • Initiate the reaction by adding 10 µL of the 500 mM sodium ascorbate stock solution (final concentration: 10 mM).

  • Reaction Monitoring:

    • Immediately after the addition of sodium ascorbate, vortex the reaction mixture and transfer an aliquot to an NMR tube or HPLC vial.

    • Acquire data at regular time intervals (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes).

    • For NMR analysis, monitor the disappearance of the azide or alkyne proton signals and the appearance of the triazole proton signal relative to the internal standard.

    • For HPLC analysis, monitor the decrease in the peak area of the reactants and the increase in the peak area of the product relative to the internal standard.

  • Data Analysis:

    • Calculate the concentration of the product at each time point.

    • Plot the concentration of the product versus time for each azide.

    • Determine the initial reaction rate for each azide from the slope of the initial linear portion of the curve.

    • For a more detailed analysis, fit the data to the appropriate rate law to determine the rate constant (k).

Visualizing the Click Chemistry Workflow

To further clarify the experimental process, the following diagrams illustrate the key steps and relationships.

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_reaction Reaction Setup cluster_analysis Analysis Azide Azide Stock Mix Combine Reagents (Azide, Alkyne, Std, THPTA, CuSO4) Azide->Mix Alkyne Alkyne Stock Alkyne->Mix CuSO4 CuSO4 Stock CuSO4->Mix Ascorbate Ascorbate Stock Initiate Initiate with Sodium Ascorbate Ascorbate->Initiate THPTA THPTA Stock THPTA->Mix Standard Internal Std. Stock Standard->Mix Mix->Initiate Monitor Monitor Reaction (NMR/HPLC) Initiate->Monitor Analyze Data Analysis (Rate Determination) Monitor->Analyze

A flowchart of the experimental workflow for comparing azide reactivity.

Catalytic_Cycle CuI Cu(I) CuAcetylide Cu(I)-C≡C-R' CuI->CuAcetylide + Alkyne Alkyne R'-C≡CH Alkyne->CuAcetylide Intermediate Six-membered Cu(III) Intermediate CuAcetylide->Intermediate + Azide Azide R-N3 Azide->Intermediate CuTriazolide Cu(I)-Triazolide Intermediate->CuTriazolide Reductive Elimination CuTriazolide->CuI Releases Product Triazole Product CuTriazolide->Product + H+ Proton H+ Proton->Product

The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Conclusion

The selection of an appropriate azide is a critical factor in the successful application of click chemistry. This compound, with its electron-withdrawing nitrile group, is poised to offer superior performance in terms of reaction kinetics compared to many commonly used azides. The provided experimental protocol offers a robust framework for researchers to quantify this enhanced efficacy and make informed decisions for their specific research needs. By understanding the underlying principles of reactivity and employing systematic experimental validation, the full potential of click chemistry can be harnessed in diverse scientific and developmental applications.

References

A Researcher's Guide to Photo-Crosslinking Mass Spectrometry: Comparing 4-Azidobenzonitrile with Modern Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-azidobenzonitrile as a photo-crosslinking reagent for mass spectrometry-based protein analysis. We will delve into its performance characteristics and objectively compare it with alternative photoactivatable crosslinkers, supported by general experimental principles and data analysis strategies.

Introduction to Photo-Crosslinking Mass Spectrometry (XL-MS)

Photo-crosslinking coupled with mass spectrometry (XL-MS) is a powerful technique to study protein-protein interactions and elucidate the three-dimensional structure of protein complexes. The method involves the use of photoactivatable reagents that, upon irradiation with UV light, form covalent bonds between interacting proteins or within a single protein, thus capturing transient and weak interactions in their native state. Subsequent enzymatic digestion and mass spectrometry analysis allow for the identification of the crosslinked peptides, providing distance constraints that can be used to model protein structures and interaction interfaces.

The Classic Reagent: this compound

This compound is a simple, commercially available, and cost-effective photoactivatable crosslinking reagent. It belongs to the aryl azide class of photo-crosslinkers.

Reaction Mechanism: Upon UV irradiation (typically around 254-270 nm), the aryl azide group of this compound is converted into a highly reactive nitrene intermediate. This nitrene can then insert into various chemical bonds, including C-H and N-H bonds of amino acid side chains, forming a stable covalent crosslink.

cluster_azide Aryl Azide (e.g., this compound) Aryl-N3 Aryl Azide Aryl-N Nitrene Intermediate Aryl-N3->Aryl-N UV light (254-270 nm) Crosslinked_Peptide_A Crosslinked Peptide Aryl-N->Crosslinked_Peptide_A Insertion into C-H, N-H bonds

Figure 1. Reaction mechanism of an aryl azide photo-crosslinker.

Advantages:

  • Cost-effective and readily available: Making it an accessible option for many labs.

  • Small size: Minimizes perturbation of the protein structure.

Disadvantages:

  • Non-specific reactivity: The nitrene intermediate can react with a wide range of amino acids and even the surrounding solvent, leading to a complex mixture of products and potential side reactions.

  • Longer-lived intermediate: The nitrene intermediate is relatively long-lived compared to other photo-reactive species, which can lead to crosslinking of non-proximal partners.

  • Non-cleavable: The resulting crosslink is stable, which complicates data analysis as the MS/MS spectra contain fragment ions from both crosslinked peptides. This "n-squared" problem significantly increases the search space for peptide identification.

Modern Alternatives: A Comparative Look

The limitations of simple aryl azides have led to the development of more sophisticated photo-crosslinkers. A prominent class of these are the diazirine-based reagents.

Diazirine-Based Crosslinkers (e.g., SDA, SDASO):

Diazirines are another class of photoactivatable groups that, upon UV irradiation (typically at a longer wavelength of ~350 nm, which is less damaging to biomolecules), form a highly reactive carbene intermediate. This carbene is shorter-lived and more specific in its reactions compared to the nitrene from aryl azides, primarily inserting into C-H and N-H bonds.

cluster_diazirine Diazirine Diazirine Diazirine Carbene Carbene Intermediate Diazirine->Carbene UV light (~350 nm) Crosslinked_Peptide_D Crosslinked Peptide Carbene->Crosslinked_Peptide_D Insertion into C-H, N-H bonds

Figure 2. Reaction mechanism of a diazirine photo-crosslinker.

Many modern photo-crosslinkers incorporate additional functionalities to simplify the analysis workflow. A significant advancement is the introduction of MS-cleavable spacers . For instance, reagents like SDASO (Succinimidyl diazirine sulfoxide) contain a sulfoxide bond that can be selectively cleaved in the gas phase during tandem mass spectrometry (MS/MS). This cleavage separates the two crosslinked peptides, allowing for their individual sequencing by subsequent fragmentation (MS³), which greatly simplifies data analysis.

Comparison Table: this compound vs. Diazirine-based Crosslinkers

FeatureThis compound (Aryl Azide)Diazirine-based (e.g., SDA, SDASO)
Photoactivatable Group Aryl AzideDiazirine
Reactive Intermediate NitreneCarbene
Activation Wavelength ~254-270 nm~350 nm
Reactivity Highly reactive, but less specific. Can react with solvent.Highly reactive and more specific for C-H and N-H bonds.
Intermediate Lifetime Relatively longShort
MS-Cleavability No (non-cleavable)Can be incorporated (e.g., SDASO)
Data Analysis Complexity High (n-squared problem)Simplified with MS-cleavable versions
Potential for Side Reactions HigherLower

Experimental Protocols

While a specific, optimized protocol for this compound in a proteomics workflow is not readily found in recent literature, a general procedure for photo-crosslinking experiments can be outlined.

A. General In-Solution Photo-Crosslinking Protocol

  • Protein Preparation: Purify the protein of interest to high homogeneity. Ensure the buffer is compatible with the crosslinking reaction (e.g., avoid primary amines if using an NHS-ester containing heterobifunctional crosslinker).

  • Crosslinker Addition: Add the photo-crosslinking reagent to the protein solution at a specific molar excess. The optimal concentration needs to be determined empirically. For a reagent like this compound, which is not water-soluble, it should first be dissolved in an organic solvent like DMSO.

  • Incubation: Incubate the protein and crosslinker mixture in the dark to allow for diffusion and non-covalent binding of the reagent to the protein.

  • UV Irradiation: Expose the sample to UV light of the appropriate wavelength for a defined period on ice to activate the crosslinker and induce covalent bond formation. The duration and intensity of UV exposure are critical parameters that need to be optimized to maximize crosslinking efficiency while minimizing protein damage.

  • Quenching: Quench the reaction by adding a scavenger molecule (e.g., dithiothreitol for some reagents) to consume any unreacted crosslinker.

  • Sample Preparation for MS:

    • Denaturation, Reduction, and Alkylation: Denature the crosslinked proteins (e.g., with urea or SDS), reduce disulfide bonds (with DTT or TCEP), and alkylate free cysteines (with iodoacetamide).

    • Enzymatic Digestion: Digest the proteins into peptides using a protease such as trypsin. The presence of crosslinks can sometimes hinder protease activity, so digestion conditions may need to be optimized.

  • Enrichment of Crosslinked Peptides: Crosslinked peptides are often present in low abundance. Enrichment is therefore crucial. Common methods include:

    • Size Exclusion Chromatography (SEC): Crosslinked peptides are larger than their linear counterparts and can be separated based on size.

    • Strong Cation Exchange (SCX) Chromatography: Crosslinked peptides often have a higher charge state and can be enriched using SCX.

    • Affinity Purification: If the crosslinker contains an affinity tag (e.g., biotin), the crosslinked peptides can be enriched using affinity chromatography.

B. LC-MS/MS Analysis

The enriched peptide fraction is then analyzed by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). High-resolution mass spectrometers are essential for the analysis of complex crosslinked peptide mixtures.

Data Analysis Workflow

The analysis of XL-MS data is a challenging task, especially for non-cleavable crosslinkers like this compound.

cluster_workflow General Photo-Crosslinking Mass Spectrometry Workflow Protein_Sample Purified Protein Sample Add_Crosslinker Add Photo-Crosslinker Protein_Sample->Add_Crosslinker UV_Irradiation UV Irradiation Add_Crosslinker->UV_Irradiation Digestion Enzymatic Digestion UV_Irradiation->Digestion Enrichment Enrichment of Crosslinked Peptides (SEC, SCX, or Affinity) Digestion->Enrichment LC_MSMS LC-MS/MS Analysis Enrichment->LC_MSMS Data_Analysis Data Analysis (e.g., pLink, MaxQuant) LC_MSMS->Data_Analysis Structural_Modeling Structural Modeling Data_Analysis->Structural_Modeling

Figure 3. A general experimental workflow for photo-crosslinking mass spectrometry.

Specialized software is required to identify the crosslinked peptides from the complex MS/MS spectra.

  • pLink: A popular software for identifying crosslinked peptides. It can handle various types of crosslinkers, including non-cleavable ones. The search algorithm considers all possible pairs of peptides from the protein sequences and matches the theoretical fragmentation patterns to the experimental MS/MS spectra.

  • MaxQuant: While primarily known for quantitative proteomics, recent developments have incorporated functionalities for the analysis of crosslinked peptides. It offers a user-friendly interface and can be used for both identification and quantification of crosslinks.

Challenges with Non-Cleavable Crosslinkers:

The primary challenge in analyzing data from non-cleavable crosslinkers like this compound is the complexity of the MS/MS spectra. Since the precursor ion contains two covalently linked peptides, the resulting fragment spectrum is a mixture of ions from both. This significantly complicates the database search and reduces the confidence of peptide identification.

Conclusion: Is this compound Still a Viable Option?

This compound represents a first-generation photo-crosslinker. While its simplicity and low cost are attractive, its utility in modern, high-throughput XL-MS studies is limited by its non-specific reactivity and, most importantly, its non-cleavable nature, which leads to significant challenges in data analysis.

For researchers embarking on new XL-MS projects, particularly those involving complex protein mixtures, the use of more advanced, MS-cleavable photo-crosslinkers, such as diazirine-based reagents with cleavable spacers, is highly recommended. These modern reagents offer a more streamlined workflow, from sample preparation to data analysis, and ultimately provide more reliable and higher-confidence identification of crosslinked peptides.

While this compound may still have niche applications in specific, well-defined systems where its small size is a critical advantage, for most protein interaction studies, the investment in more sophisticated crosslinking chemistry will yield more robust and informative results.

Comparative study of 4-Azidobenzonitrile and NHS-esters for bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic fields of chemical biology, drug development, and diagnostics, the precise and stable covalent linkage of molecules to biomolecules—a process known as bioconjugation—is of paramount importance. The choice of conjugation chemistry is critical and depends on the specific application, the nature of the biomolecule, and the desired properties of the final conjugate. This guide provides a detailed comparison of two distinct bioconjugation reagents: the photo-activatable 4-Azidobenzonitrile and the amine-reactive N-Hydroxysuccinimide (NHS) esters.

This comparison will delve into their respective reaction mechanisms, specificity, stability, and typical efficiencies, supported by experimental data and protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to make an informed decision on the most suitable bioconjugation strategy for their research needs.

General Bioconjugation Workflow

Bioconjugation fundamentally involves the reaction of a functional group on a molecule of interest with a compatible functional group on a biomolecule, resulting in a stable covalent bond. The general workflow, regardless of the specific chemistry, can be visualized as a three-step process: activation of the labeling reagent, reaction with the biomolecule, and subsequent purification of the conjugate.

Bioconjugation_Workflow Reagent Labeling Reagent (e.g., this compound, NHS-ester) Activation Activation Step (e.g., UV light, appropriate buffer) Reagent->Activation Initiation Reaction Conjugation Reaction Activation->Reaction Biomolecule Biomolecule (Protein, Antibody, etc.) Biomolecule->Reaction Purification Purification (e.g., Chromatography, Dialysis) Reaction->Purification Crude Conjugate Conjugate Purified Bioconjugate Purification->Conjugate

A generalized workflow for a typical bioconjugation experiment.

This compound: Photo-Activated Conjugation

This compound belongs to the family of aryl azides, which are photo-reactive crosslinkers. Unlike direct chemical reactions, aryl azides remain inert until activated by ultraviolet (UV) light. This temporal control is a key advantage of this method.

Reaction Mechanism

Upon irradiation with UV light (typically around 260-365 nm), the aryl azide group in this compound undergoes photolysis, releasing nitrogen gas (N₂) and generating a highly reactive nitrene intermediate. This nitrene is electron-deficient and can undergo a variety of reactions, including insertion into C-H and N-H bonds, as well as addition to C=C double bonds, to form stable covalent linkages with the target biomolecule.

Azidobenzonitrile_Mechanism cluster_reagent This compound cluster_activation UV Activation cluster_target Biomolecule Reagent Ar-N₃ Nitrene Ar-N (Nitrene) + N₂ Reagent->Nitrene hν (UV Light) Conjugate Ar-NH-R (Covalent Bond) Nitrene->Conjugate Insertion Target R-H Target->Conjugate

Photo-activation and reaction of this compound.
Specificity and Applications

The high reactivity of the nitrene intermediate means that it can react with a wide range of amino acid side chains and the peptide backbone, making it a relatively non-specific labeling agent. This lack of specificity can be advantageous for applications like photoaffinity labeling, where the goal is to identify binding partners or map interaction surfaces without prior knowledge of the available reactive groups. The temporal control afforded by UV activation allows for precise initiation of the crosslinking reaction after a ligand has bound to its target.

NHS-Esters: Amine-Reactive Conjugation

N-Hydroxysuccinimide (NHS) esters are one of the most widely used classes of reagents for bioconjugation. They are highly reactive towards primary amines, which are readily available on most proteins and other biomolecules.

Reaction Mechanism

NHS-esters react with primary amines (such as the ε-amino group of lysine residues and the N-terminus of proteins) via a nucleophilic acyl substitution reaction. This reaction proceeds efficiently under mild, slightly alkaline conditions (pH 7.2-8.5) and results in the formation of a stable and irreversible amide bond. The N-hydroxysuccinimide is released as a byproduct.

NHS_Ester_Mechanism cluster_reagent NHS-Ester cluster_target Biomolecule Reagent R-CO-NHS Conjugate R-CO-NH-R' (Amide Bond) Reagent->Conjugate Byproduct NHS Reagent->Byproduct Leaving Group Target R'-NH₂ Target->Conjugate

A Researcher's Guide to Validating Protein-Protein Interactions Using 4-Azidobenzonitrile and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate validation of protein-protein interactions (PPIs) is a critical step in elucidating biological pathways and identifying potential therapeutic targets. This guide provides a comprehensive comparison of 4-Azidobenzonitrile, a photo-reactive cross-linking agent, with other established methods for PPI validation. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate technique for your research needs.

Introduction to Photo-Cross-Linking with this compound

This compound belongs to the family of aryl azide photo-reactive cross-linkers. These compounds are powerful tools for capturing transient and weak protein-protein interactions in their native environment. The underlying principle involves the activation of a chemically inert azide group by ultraviolet (UV) light. Upon photoactivation, the aryl azide forms a highly reactive nitrene intermediate, which can then covalently bond with nearby amino acid residues of an interacting protein, effectively "trapping" the interaction.

This method offers the advantage of temporal control; the cross-linking reaction is initiated only upon UV irradiation, allowing for precise timing in experimental setups. The benzonitrile group provides a stable chemical handle, and derivatives of 4-azidobenzoic acid, such as N-hydroxysuccinimide (NHS) esters, allow for the specific conjugation of the photo-reactive moiety to a "bait" protein of interest.

Comparative Analysis of PPI Validation Methods

The choice of a PPI validation method depends on various factors, including the nature of the interaction, the experimental system, and the desired level of quantitative detail. Below is a comparison of this compound-based photo-cross-linking with other commonly used techniques.

Method Principle Interaction Type Throughput Quantitative In Vivo/In Vitro Strengths Limitations
This compound (Photo-Cross-Linking) Covalent cross-linking of interacting proteins upon UV activation of an aryl azide group.Direct, transient, weak to strongLow to MediumSemi-quantitativeBothCaptures transient interactions; temporal control.UV irradiation can damage proteins; non-specific cross-linking can occur; requires specialized equipment.
Co-Immunoprecipitation (Co-IP) A specific antibody is used to pull down a target protein ("bait") and its binding partners ("prey") from a cell lysate.Direct and indirectLowSemi-quantitativeIn vitro (from lysate)Validates interactions in a near-native context.Can miss transient or weak interactions; antibody quality is critical; may pull down indirect interactors.
Yeast Two-Hybrid (Y2H) Interaction between two proteins activates a reporter gene in yeast.DirectHighQualitativeIn vivo (in yeast)High-throughput screening of libraries.High rate of false positives and negatives; interactions occur in a non-native (yeast nucleus) environment.
Surface Plasmon Resonance (SPR) Measures the binding of an analyte to a ligand immobilized on a sensor chip in real-time.DirectLowYesIn vitroProvides kinetic and affinity data (k_on, k_off, K_D).Requires purified proteins; immobilization can affect protein conformation.
Fluorescence Resonance Energy Transfer (FRET) Measures the transfer of energy between two fluorescently labeled proteins when in close proximity.DirectLow to MediumYesIn vivo and in vitroCan be used to study interactions in living cells.Requires genetically fused fluorescent proteins; distance-dependent (1-10 nm).

Experimental Protocol: Validating PPIs using a this compound Derivative

Objective: To covalently cross-link a bait protein to its interacting partner(s) using NHS-ASA and detect the complex by SDS-PAGE and Western blotting.

Materials:

  • Purified bait protein

  • Cell lysate or purified prey protein

  • NHS-ASA (or other N-hydroxysuccinimidyl-4-azidobenzoyl derivative)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • UV lamp (365 nm)

  • SDS-PAGE gels and Western blotting reagents

  • Antibodies against the bait and prey proteins

Protocol:

  • Conjugation of NHS-ASA to the Bait Protein: a. Prepare a stock solution of NHS-ASA in a dry, amine-free organic solvent (e.g., DMSO or DMF). b. Dilute the purified bait protein in an amine-free buffer (e.g., PBS, pH 7.4). c. Add a 10- to 50-fold molar excess of NHS-ASA to the bait protein solution. The optimal ratio should be determined empirically. d. Incubate the reaction for 1-2 hours at room temperature in the dark to allow the NHS ester to react with primary amines (lysine residues and the N-terminus) on the bait protein. e. Remove excess, unreacted NHS-ASA by dialysis or using a desalting column equilibrated with the reaction buffer.

  • Formation of the Protein-Protein Complex: a. Mix the NHS-ASA-conjugated bait protein with the cell lysate or purified prey protein. b. Incubate the mixture for a sufficient time (e.g., 1-2 hours) at 4°C or room temperature to allow the protein-protein interaction to occur.

  • Photo-Cross-Linking: a. Place the sample in a UV-transparent cuvette or on a parafilm droplet on a cold block. b. Irradiate the sample with a UV lamp at 365 nm for 15-60 minutes. The optimal irradiation time and distance from the lamp should be determined empirically.[1]

  • Quenching and Analysis: a. Quench any unreacted nitrene intermediates by adding a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. b. Analyze the cross-linked products by SDS-PAGE. A new, higher molecular weight band corresponding to the bait-prey complex should be visible. c. Confirm the identity of the cross-linked complex by Western blotting using antibodies specific for the bait and prey proteins.

Visualizing the Workflow and Concepts

To better illustrate the experimental process and the underlying principles, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_step1 Step 1: Conjugation cluster_step2 Step 2: Interaction cluster_step3 Step 3: Cross-Linking cluster_step4 Step 4: Analysis Bait Bait Protein Bait_ASA ASA-Bait Conjugate Bait->Bait_ASA React with NHS-ASA NHS_ASA NHS-ASA NHS_ASA->Bait_ASA Complex Bait-Prey Complex Bait_ASA->Complex Incubate Prey Prey Protein Prey->Complex Crosslinked_Complex Covalently Cross-linked Complex Complex->Crosslinked_Complex UV UV Light (365 nm) UV->Crosslinked_Complex Activate Azide SDS_PAGE SDS-PAGE Crosslinked_Complex->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Transfer

Caption: Experimental workflow for PPI validation using an NHS-ester derivative of 4-azidobenzoic acid.

mechanism ArylAzide Aryl Azide (R-N3) Nitrene Nitrene (R-N) ArylAzide->Nitrene UV UV Light UV->Nitrene CovalentBond Covalent Bond (R-N-P') Nitrene->CovalentBond Insertion InteractingProtein Interacting Protein (P') InteractingProtein->CovalentBond comparison_logic PPI_Validation Protein-Protein Interaction Validation Methods Covalent Covalent Capture PPI_Validation->Covalent NonCovalent Non-Covalent Detection PPI_Validation->NonCovalent Photo Photo-Cross-Linking (this compound) Covalent->Photo Chemical Chemical Cross-Linking (e.g., DSS) Covalent->Chemical Affinity Affinity-Based NonCovalent->Affinity Reporter Reporter-Based NonCovalent->Reporter Biophysical Biophysical NonCovalent->Biophysical Captures transient interactions Captures transient interactions Photo->Captures transient interactions Less temporal control Less temporal control Chemical->Less temporal control Co-IP Co-IP Affinity->Co-IP Y2H Y2H Reporter->Y2H SPR, FRET SPR, FRET Biophysical->SPR, FRET

References

Assessing the Biocompatibility of 4-Azidobenzonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of bioconjugation relies on a diverse toolkit of chemical reporters and linkers to label, track, and modify biomolecules. Among these, 4-Azidobenzonitrile and its derivatives have emerged as versatile photo-crosslinkers and bioorthogonal reporters. However, the introduction of any exogenous molecule into a biological system necessitates a thorough evaluation of its biocompatibility. This guide provides a comparative assessment of the biocompatibility of this compound derivatives against common alternative bioconjugation reagents, supported by available experimental data and detailed methodologies.

Executive Summary

While specific quantitative cytotoxicity data for this compound remains limited in publicly accessible literature, an analysis of its constituent functional groups—the aryl azide and the benzonitrile—provides insights into its potential biocompatibility profile. This guide synthesizes available data for structurally related compounds to offer a comparative perspective against widely used N-hydroxysuccinimide (NHS) esters and maleimides. The inherent reactivity of these alternatives, crucial for their bioconjugation function, also underpins their potential for off-target effects and cytotoxicity.

Comparative Analysis of Biocompatibility

A direct comparison of the biocompatibility of this compound derivatives with that of NHS esters and maleimides is hampered by the scarcity of head-to-head studies. However, by examining data from analogous compounds, a general assessment can be made.

Data Presentation: Cytotoxicity of Benzonitrile Derivatives and Related Compounds

The following table summarizes the available in vitro cytotoxicity data for various benzonitrile-containing compounds on different cell lines. It is important to note that these are not direct analogues of this compound, but they provide a baseline for understanding the potential cytotoxicity of the benzonitrile moiety.

CompoundCell LineAssay TypeIC50 ValueReference
BromoxynilHep G2Not Spe.~10 µM[1]
IoxynilHep G2Not Spe.~10 µM[1]
ChloroxynilHep G2Not Spe.~15 µM[1]
DichlobenilHep G2Not Spe.> 100 µM[1]
2-phenylacrylonitrile der.HCT116MTT5.9 nM (for compound 1g2a)[2]
2-phenylacrylonitrile der.BEL-7402MTT7.8 nM (for compound 1g2a)[2]
Substituted pyrazole der.HEK293Not Spe.8 and 23.5 µg/mL (for compounds 4 & 6)[3]

Analysis of Functional Group Biocompatibility:

  • Aryl Azides: Aryl azides are generally considered to be relatively biocompatible in the absence of UV light, a property that makes them suitable for in vivo click chemistry.[4] However, upon photoactivation, they form highly reactive nitrenes, which are indiscriminately reactive and can lead to off-target modifications and cellular damage. The biocompatibility of the resulting triazole formed after a click reaction is generally considered to be high.[5]

  • Benzonitrile: The benzonitrile group's contribution to cytotoxicity can be inferred from studies on related compounds. For instance, some benzonitrile-containing pesticides have demonstrated significant cytotoxicity.[1] Conversely, other substituted benzonitriles have shown a wide range of activities, with some exhibiting potent anticancer effects at nanomolar concentrations.[2] The overall toxicity is highly dependent on the complete molecular structure. The GHS classification for this compound includes "Toxic if swallowed," indicating inherent toxicity.

  • Maleimides: Maleimides are highly reactive towards sulfhydryl groups and are commonly used to target cysteine residues. This high reactivity, however, is also a source of potential cytotoxicity. Off-target reactions with other biological thiols, such as glutathione, can disrupt cellular redox balance. Furthermore, the stability of the resulting thioether bond can be a concern, with some maleimide-based conjugates showing a tendency for retro-Michael addition, leading to the release of the conjugated payload and potential off-target toxicity.

Experimental Protocols for Biocompatibility Assessment

To ensure the safe use of this compound derivatives and other bioconjugation reagents, a thorough assessment of their potential cytotoxicity is essential. The following are detailed protocols for two standard in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Workflow:

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours to allow attachment A->B C Treat cells with varying concentrations of the test compound B->C D Incubate for a defined period (e.g., 24, 48, or 72 hours) C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours to allow formazan formation E->F G Solubilize formazan crystals with a solubilizing agent (e.g., DMSO) F->G H Measure absorbance at ~570 nm using a microplate reader G->H I Calculate cell viability and IC50 value H->I

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Methodology:

  • Cell Seeding: Seed cells (e.g., HeLa, HEK293, or a cell line relevant to the intended application) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Cell Adhesion: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach to the bottom of the wells.

  • Compound Treatment: Prepare a series of dilutions of the this compound derivative or other test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilizing solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon membrane damage.

Experimental Workflow:

LDH_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours to allow attachment A->B C Treat cells with varying concentrations of the test compound B->C D Incubate for a defined period (e.g., 24, 48, or 72 hours) C->D E Collect the cell culture supernatant D->E F Add the LDH reaction mixture to the supernatant E->F G Incubate at room temperature, protected from light F->G H Measure absorbance at ~490 nm using a microplate reader G->H I Calculate cytotoxicity and IC50 value H->I

Caption: Workflow for the LDH cytotoxicity assay.

Detailed Methodology:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol. It is crucial to include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer) and a background control (medium without cells).

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a catalyst and a dye solution. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for a specified time (usually 10-30 minutes), protected from light. During this incubation, the released LDH will catalyze the conversion of a substrate, leading to a color change.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration by comparing the LDH activity in the treated wells to the maximum LDH release control. Plot the percentage of cytotoxicity against the compound concentration to determine the IC50 value.

Signaling Pathways and Logical Relationships

The assessment of biocompatibility involves understanding the potential interactions of a compound with cellular pathways. While specific pathways affected by this compound are not well-documented, a general understanding of how reactive molecules can induce cytotoxicity is crucial.

Logical Relationship in Biocompatibility Assessment:

Caption: Logical flow of biocompatibility assessment.

Conclusion

The biocompatibility of this compound derivatives is a critical parameter for their application in biological research and drug development. While direct, quantitative cytotoxicity data remains to be extensively published, a comparative analysis based on its functional moieties suggests a potential for cytotoxicity that warrants careful experimental evaluation. The benzonitrile group, present in some cytotoxic compounds, and the photo-activated azide group are key areas of concern.

In comparison, established bioconjugation reagents like NHS esters and maleimides, while widely used, also possess inherent reactivity that can lead to off-target effects and cytotoxicity. The choice of a bioconjugation reagent should, therefore, be guided by a thorough understanding of its chemical properties and a rigorous experimental assessment of its biocompatibility in the specific biological context of its intended use. The provided experimental protocols for MTT and LDH assays offer a standardized approach for researchers to conduct these crucial evaluations. Further studies are needed to generate specific IC50 values for this compound and its derivatives to allow for a more direct and quantitative comparison with existing bioconjugation technologies.

References

A Comparative Guide to 4-Azidobenzonitrile Conjugation Efficiency for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficiency of bioconjugation is a critical parameter in the development of targeted therapeutics, diagnostics, and research tools. This guide provides a quantitative analysis of the conjugation efficiency of 4-Azidobenzonitrile, a versatile reagent for strain-promoted azide-alkyne cycloaddition (SPAAC), and compares its performance with alternative bioconjugation methods. Detailed experimental protocols and data are presented to support an objective evaluation.

Introduction to this compound in Bioconjugation

This compound belongs to the class of aryl azides, which are widely used in bioorthogonal chemistry. The presence of the electron-withdrawing nitrile group is known to enhance the reactivity of the azide moiety in certain cycloaddition reactions.[1] In the context of bioconjugation, this compound serves as a valuable chemical handle for the attachment of various molecules, such as drugs, probes, or imaging agents, to biomolecules like proteins and peptides. The primary reaction mechanism employed is the strain-promoted azide-alkyne cycloaddition (SPAAC), a type of "click chemistry" that proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst.[2][3]

Quantitative Analysis of Conjugation Efficiency

The efficiency of a bioconjugation reaction is typically assessed by its reaction kinetics (second-order rate constant) and the final conjugation yield. While specific kinetic data for this compound is not abundantly available in the literature, we can infer its reactivity based on studies of similar aryl azides.

Reaction Kinetics

The reaction rate of an azide with a strained alkyne, such as bicyclo[6.1.0]nonyne (BCN) or dibenzocyclooctyne (DBCO), is a key indicator of its efficiency, especially when working with low concentrations of biomolecules or when rapid conjugation is required.

Studies on phenyl azide, the parent compound of this compound, have shown that its reactivity is dependent on the specific cyclooctyne used. For instance, the reaction of phenyl azide with BCN has a second-order rate constant of 0.2 M⁻¹s⁻¹, while the reaction with DBCO is slower, with a rate constant of 0.033 M⁻¹s⁻¹.[4] It is generally observed that aryl azides substituted with electron-withdrawing groups exhibit enhanced reactivity in enamine/enolate-mediated conjugation reactions.[1] This suggests that this compound, with its electron-withdrawing nitrile group, is expected to have a faster reaction rate than phenyl azide in SPAAC reactions.

Reactants Second-Order Rate Constant (k₂) Solvent
Phenyl Azide + BCN0.2 M⁻¹s⁻¹CH₃CN:H₂O (3:1)
Phenyl Azide + DBCO0.033 M⁻¹s⁻¹CH₃CN:H₂O (3:1)
Benzyl Azide + BCN0.07 M⁻¹s⁻¹Not Specified
Benzyl Azide + DBCO0.24 M⁻¹s⁻¹Not Specified

Table 1: Second-order rate constants for the SPAAC reaction of representative azides with BCN and DBCO.[4] Data for this compound is not explicitly available but is expected to be higher than that of phenyl azide due to the electron-withdrawing nitrile group.

Conjugation Yield

The conjugation yield represents the percentage of the target biomolecule that has been successfully modified with the desired molecule. This is a critical parameter for ensuring the homogeneity and efficacy of the final bioconjugate. The yield of a this compound conjugation reaction can be influenced by several factors, including the concentration of reactants, reaction time, temperature, and the properties of the biomolecule itself. Quantitative analysis of conjugation yield is typically performed using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), or UV-Vis spectroscopy.

Comparison with Alternative Conjugation Chemistries

To provide a comprehensive evaluation, the performance of this compound in SPAAC is compared with other commonly used bioconjugation methods, namely N-hydroxysuccinimide (NHS) ester and maleimide chemistry.

Parameter This compound (SPAAC) NHS Esters Maleimides
Target Residue Azide (introduced via unnatural amino acid or chemical modification)Primary amines (e.g., Lysine)Thiols (e.g., Cysteine)
Reaction Type Strain-promoted azide-alkyne cycloadditionAcylationMichael addition
Selectivity High (bioorthogonal)Moderate (can react with other nucleophiles)High for thiols
Stability of Linkage High (stable triazole)Amide bond (stable)Thioether bond (generally stable, but can undergo retro-Michael addition)
Reaction Conditions Physiological pH, aqueous bufferMildly basic pH (7.5-8.5)Near-neutral pH (6.5-7.5)
Need for Catalyst No (strain-promoted)NoNo
Potential Side Reactions MinimalHydrolysis of the NHS esterHydrolysis of the maleimide, reaction with other nucleophiles at higher pH

Table 2: Comparison of this compound (SPAAC) with NHS Ester and Maleimide Chemistries.

N-aryl maleimides have been shown to react approximately 2.5 times faster with thiols compared to N-alkyl maleimides, highlighting the influence of aromatic substituents on reactivity, a principle that also applies to aryl azides like this compound.[5]

Experimental Protocols

Accurate quantification of conjugation efficiency is paramount. The following sections provide detailed methodologies for key experiments.

Quantification of Conjugation Yield by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for separating and quantifying the conjugated and unconjugated forms of a biomolecule.

Protocol:

  • Reaction Setup:

    • Dissolve the azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Add the alkyne-functionalized molecule (e.g., a DBCO- or BCN-containing dye) to the protein solution at a defined molar excess.

    • Incubate the reaction mixture at room temperature or 37°C for a specified time.

  • Sample Preparation:

    • Quench the reaction by adding an excess of a small molecule azide (e.g., sodium azide) if necessary.

    • Prepare a calibration curve using known concentrations of the unconjugated and purified conjugated protein.

  • HPLC Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Detection: UV absorbance at 280 nm (for protein) and a wavelength appropriate for the conjugated molecule (e.g., the dye's maximum absorbance).

  • Data Analysis:

    • Integrate the peak areas of the unconjugated and conjugated protein.

    • Calculate the conjugation yield using the following formula: Yield (%) = [Area of Conjugated Protein / (Area of Unconjugated Protein + Area of Conjugated Protein)] x 100

Determination of Conjugation Efficiency by Mass Spectrometry (MS)

Mass spectrometry provides a highly accurate method to determine the extent of conjugation by measuring the mass difference between the unconjugated and conjugated biomolecule.

Protocol:

  • Reaction and Quenching:

    • Perform the conjugation reaction as described for the HPLC protocol.

    • Quench the reaction if necessary.

  • Sample Desalting:

    • Remove excess reagents and buffer salts using a desalting column (e.g., a C4 ZipTip) or buffer exchange.

  • Intact Mass Analysis:

    • Instrument: Electrospray ionization time-of-flight (ESI-TOF) or Orbitrap mass spectrometer.

    • Analysis: Infuse the desalted sample into the mass spectrometer.

    • Data Processing: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the protein species.

  • Data Interpretation:

    • Identify the mass peaks corresponding to the unconjugated protein and the protein conjugated with one or more molecules.

    • Calculate the average drug-to-antibody ratio (DAR) or the percentage of conjugation by comparing the relative intensities of the different species.

Monitoring Reaction Kinetics with UV-Vis Spectroscopy

For conjugation reactions involving a chromophore, UV-Vis spectroscopy can be used to monitor the reaction progress in real-time.

Protocol:

  • Spectra Acquisition:

    • Measure the UV-Vis absorbance spectrum of the alkyne-functionalized chromophore at a known concentration.

    • Initiate the conjugation reaction by adding the azide-modified protein.

  • Kinetic Measurement:

    • Monitor the change in absorbance at the maximum wavelength of the chromophore over time. The formation of the triazole ring during the click reaction can lead to a shift in the absorbance spectrum.

  • Data Analysis:

    • Plot the change in absorbance versus time.

    • Fit the data to a pseudo-first-order or second-order rate equation to determine the rate constant of the reaction.

Signaling Pathways and Experimental Workflows

Visualizing the experimental process can aid in understanding the logical flow and key steps involved in assessing conjugation efficiency.

experimental_workflow cluster_conjugation Bioconjugation Reaction cluster_analysis Quantitative Analysis cluster_results Data Interpretation azide_protein Azide-Modified Protein (e.g., with this compound) reaction SPAAC Reaction (Physiological Conditions) azide_protein->reaction alkyne_molecule Alkyne-Functionalized Molecule (e.g., DBCO-Dye) alkyne_molecule->reaction conjugate Protein Conjugate reaction->conjugate uv_vis UV-Vis Spectroscopy (Kinetics) reaction->uv_vis Real-time Monitoring hplc RP-HPLC Analysis conjugate->hplc Separation & Quantification ms Mass Spectrometry (Intact Mass) conjugate->ms Mass Determination yield Conjugation Yield (%) hplc->yield dar Drug-to-Antibody Ratio ms->dar rate_constant Rate Constant (k₂) uv_vis->rate_constant

Experimental workflow for quantitative analysis of conjugation efficiency.

The diagram above illustrates the overall process, from the initial bioconjugation reaction using an azide-modified protein and an alkyne-functionalized molecule to the various analytical techniques employed for quantitative assessment and the final data interpretation.

reaction_pathway cluster_reactants Reactants azidobenzonitrile This compound Moiety (on Protein) transition_state Transition State (Dipolar Cycloaddition) azidobenzonitrile->transition_state bcn Bicyclo[6.1.0]nonyne (BCN) (on Labeling Reagent) bcn->transition_state product Stable Triazole Linkage (Bioconjugate) transition_state->product [3+2] Cycloaddition

Strain-promoted azide-alkyne cycloaddition (SPAAC) pathway.

This diagram depicts the fundamental chemical transformation in the SPAAC reaction between the this compound moiety and a strained alkyne like BCN, leading to the formation of a stable triazole linkage in the final bioconjugate.

Conclusion

This compound is a valuable reagent for bioconjugation via strain-promoted azide-alkyne cycloaddition. Its electron-withdrawing nitrile group is anticipated to confer a higher reaction rate compared to unsubstituted aryl azides, leading to efficient conjugation under mild, physiological conditions. The choice of conjugation chemistry ultimately depends on the specific application, the nature of the biomolecule, and the desired properties of the final conjugate. The experimental protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions and to quantitatively assess the efficiency of their bioconjugation strategies. The use of orthogonal techniques such as RP-HPLC and mass spectrometry is recommended for a comprehensive and accurate determination of conjugation efficiency.

References

Benchmarking 4-Azidobenzonitrile: A Comparative Guide to Commercial Photoreactive Crosslinkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 4-azidobenzonitrile and commercially available photoreactive crosslinkers. Due to a lack of direct comparative studies in the available literature, this document focuses on presenting the known characteristics of different crosslinker types to enable researchers to design and execute their own benchmarking studies. We will delve into the properties and experimental protocols for aryl azide-based crosslinkers, exemplified by this compound, and the widely used diazirine-based commercial crosslinkers, such as the succinimidyl-diazirine (SDA) reagents.

Introduction to Photoreactive Crosslinkers

Photoreactive crosslinkers are invaluable tools in chemical biology and proteomics for elucidating protein-protein interactions, mapping binding sites, and providing structural insights into protein complexes. These reagents contain a photoactivatable group that, upon exposure to UV light, forms a highly reactive species capable of forming covalent bonds with nearby molecules.[1][2] This allows for the capture of transient or weak interactions in their native environment.[2] Two common classes of photoreactive moieties are aryl azides and diazirines.

Aryl Azides (e.g., this compound): Upon UV irradiation, aryl azides form highly reactive nitrene intermediates. While effective, simple phenyl azides typically require shorter wavelength UV light (around 265-275 nm) for activation, which can potentially damage biological molecules.[3] Nitrophenyl azides can be activated with longer wavelength UV light (300-460 nm), reducing the risk of photodamage.[3]

Diazirines (e.g., SDA Crosslinkers): Diazirines represent a newer class of photo-activatable groups that are more stable than aryl azides and are efficiently activated by long-wave UV light (330-370 nm).[3] Photoactivation of diazirines generates reactive carbene intermediates that can readily insert into C-H, N-H, and O-H bonds.

Comparative Data of Crosslinker Properties

FeatureThis compound (Aryl Azide)Commercial NHS-Ester Diazirines (e.g., SDA, Sulfo-SDA)
Photoreactive Group Aryl AzideDiazirine
Reactive Intermediate NitreneCarbene
Typical Activation Wavelength Shorter UV (e.g., <300 nm for simple phenyl azides)Longer UV (330-370 nm)[3]
Photostability Generally lower than diazirinesGenerally higher than aryl azides
Reactivity of Intermediate Highly reactive, can insert into various bondsHighly reactive, efficient insertion into C-H bonds
Commercial Availability As a chemical reagentReadily available as bifunctional crosslinkers (e.g., with NHS-ester)
Water Solubility Low (would likely require organic solvent for stock solution)Varies; Sulfo-SDA is water-soluble, while SDA is membrane-permeable

Experimental Protocols

Detailed experimental protocols are crucial for reproducible crosslinking studies. Below are generalized protocols for aryl azide and NHS-ester diazirine crosslinkers.

General Protocol for Photo-Crosslinking with an Aryl Azide (e.g., this compound)

Disclaimer: This is a generalized protocol and requires optimization for the specific application and protein system.

  • Sample Preparation: Prepare the protein sample in a non-amine-containing buffer (e.g., PBS, HEPES) at a suitable concentration.

  • Crosslinker Addition: Prepare a stock solution of this compound in an organic solvent (e.g., DMSO). Add the crosslinker to the protein solution to the desired final concentration (typically in the low millimolar range). Incubate the reaction mixture in the dark to allow for binding.

  • UV Irradiation: Expose the sample to UV light at the optimal wavelength for activating the aryl azide. The duration and intensity of UV exposure will need to be optimized to achieve efficient crosslinking without causing significant photodamage.

  • Quenching: Quench the reaction by adding a scavenger molecule, such as dithiothreitol (DTT), to consume any unreacted nitrene intermediates.

  • Analysis: Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry.

Protocol for Crosslinking with NHS-Ester Diazirines (e.g., SDA, Sulfo-SDA)

This protocol is adapted from manufacturer's instructions for commercially available NHS-ester diazirine crosslinkers.

  • Reagent Preparation: Equilibrate the NHS-ester diazirine reagent to room temperature before opening. Prepare a stock solution immediately before use in an appropriate solvent (DMSO for SDA, aqueous buffer for Sulfo-SDA).

  • Reaction with Primary Amines: Add the crosslinker to the protein sample in a non-amine-containing buffer (pH 7-9) to a final concentration of 0.25-5 mM. Incubate for 30-60 minutes at room temperature or on ice to allow the NHS-ester to react with primary amines on the protein surface.

  • Quenching of NHS-Ester Reaction: Add a quenching buffer (e.g., Tris or glycine) to a final concentration of 10-100 mM to stop the NHS-ester reaction. Incubate for 15 minutes at room temperature.

  • Removal of Excess Crosslinker (Optional but Recommended): Remove non-reacted and hydrolyzed crosslinker by dialysis or desalting column.

  • Photoactivation: Irradiate the sample with UV light at 330-370 nm for 5-15 minutes.

  • Analysis: Proceed with analysis of the crosslinked products using SDS-PAGE, Western blotting, or mass spectrometry.

Analysis of Crosslinked Products by Mass Spectrometry

Mass spectrometry is a powerful technique for identifying crosslinked peptides and mapping interaction interfaces at the amino acid level.

General Workflow for Mass Spectrometry Analysis of Crosslinked Samples
  • Protein Digestion: After the crosslinking reaction, the protein sample is typically denatured, reduced, alkylated, and then digested with a protease (e.g., trypsin).

  • Enrichment of Crosslinked Peptides (Optional): Crosslinked peptides are often present in low abundance. Enrichment methods such as size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography can be used to increase their relative concentration.

  • LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

  • Data Analysis: Specialized software (e.g., pLink, MeroX, Kojak) is used to identify the crosslinked peptides from the complex MS/MS data.

Visualizing Crosslinking Concepts

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

cluster_aryl_azide Aryl Azide Activation cluster_diazirine Diazirine Activation Aryl-N3 Aryl-N3 Nitrene Nitrene Aryl-N3->Nitrene UV Light (<300nm) Crosslinked Product Crosslinked Product Nitrene->Crosslinked Product Insertion Diazirine Diazirine Carbene Carbene Diazirine->Carbene UV Light (330-370nm) Carbene->Crosslinked Product Insertion

Caption: Photoreactive crosslinker activation mechanisms.

Protein Sample Protein Sample Crosslinking Reaction Crosslinking Reaction Protein Sample->Crosslinking Reaction Proteolytic Digestion Proteolytic Digestion Crosslinking Reaction->Proteolytic Digestion Enrichment (Optional) Enrichment (Optional) Proteolytic Digestion->Enrichment (Optional) LC-MS/MS Analysis LC-MS/MS Analysis Enrichment (Optional)->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Identified Crosslinks Identified Crosslinks Data Analysis->Identified Crosslinks

Caption: Mass spectrometry workflow for crosslinking analysis.

Conclusion

While this compound represents a simple and fundamental aryl azide photoreactive group, its performance in protein crosslinking applications requires empirical validation against well-established commercial alternatives like the SDA series of crosslinkers. The information and protocols provided in this guide serve as a starting point for researchers to design and conduct their own benchmarking experiments. Key parameters to evaluate would include crosslinking efficiency (yield of crosslinked products), specificity of labeling, and the potential for inducing photodamage to the biological sample. Through systematic comparison, the suitability of this compound for specific research applications can be objectively determined.

References

Safety Operating Guide

Proper Disposal Procedures for 4-Azidobenzonitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Key Disposal Actions

This document provides essential safety and logistical information for the proper disposal of 4-Azidobenzonitrile. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure a safe laboratory environment and compliance with waste management regulations. This guide outlines operational and disposal plans, offering step-by-step instructions for the handling and treatment of this hazardous chemical.

Immediate Safety and Hazard Profile

This compound (C₇H₄N₄) is a potentially hazardous compound that requires careful handling and disposal. It is classified as toxic if swallowed and causes skin and eye irritation[1]. Like many organic azides, it should be treated as potentially explosive, especially when heated or subjected to shock.

Quantitative Hazard Data

Due to the limited availability of specific quantitative hazard data for this compound, data for structurally similar compounds are provided below for risk assessment and procedural planning. It is crucial to handle this compound with the assumption that its hazard profile is comparable to these analogs.

Hazard ParameterValueCompoundSource
Acute Toxicity (Oral LD50) 310 mg/kg (rat)4-Aminobenzonitrile[2]
Acute Toxicity (Dermal LD50) >2000 mg/kg (rat)4-Aminobenzonitrile[2]
GHS Classification Toxic if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.This compound[1]
Thermal Decomposition May explode on heating above melting point.General for metal azides[3]
Shock Sensitivity Potentially shock-sensitive.General for organic azides

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Azidobenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory personnel, drug development professionals, and researchers, the safe handling of reactive chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the use of 4-Azidobenzonitrile, a compound requiring careful management due to its potential hazards.

This guide outlines the necessary personal protective equipment (PPE), operational procedures for safe handling, and a clear disposal plan to ensure the well-being of laboratory staff and the integrity of research.

Hazard Identification and Personal Protective Equipment

This compound is classified as an acute toxicant, a skin and eye irritant, and a potential respiratory irritant.[1] Furthermore, as an organic azide, it should be treated as potentially explosive, with a risk of decomposition upon heating or shock.[2] Adherence to strict safety protocols is mandatory.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and wash hands thoroughly after handling.
Eye and Face Protection Safety goggles and face shieldUse chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles, especially during mixing, loading, or transfer operations.[3][4]
Skin and Body Protection Laboratory coat and protective clothingA flame-resistant lab coat should be worn over long-sleeved clothing and long pants. For tasks with a higher risk of splashing, chemical-resistant coveralls are advised.[4]
Respiratory Protection RespiratorIn case of inadequate ventilation or the potential for aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5][6]
Foot Protection Closed-toe shoesChemical-resistant boots or sturdy, closed-toe shoes are required in the laboratory.[5]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize risk. The following workflow should be followed:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal prep_area Designate a specific work area in a chemical fume hood. gather_ppe Assemble and inspect all necessary PPE. prep_area->gather_ppe gather_materials Gather all required equipment and reagents. gather_ppe->gather_materials weigh_transfer Carefully weigh and transfer the compound, avoiding dust generation. gather_materials->weigh_transfer Proceed to handling in_solution Work with the compound in solution whenever possible to reduce shock sensitivity. weigh_transfer->in_solution avoid_heat Avoid heat, sparks, open flames, and friction. in_solution->avoid_heat decontaminate Decontaminate all surfaces and equipment. avoid_heat->decontaminate Proceed to cleanup remove_ppe Remove PPE in the correct order to prevent cross-contamination. decontaminate->remove_ppe wash_hands Wash hands thoroughly with soap and water. remove_ppe->wash_hands waste_container Dispose of contaminated materials in a designated, labeled hazardous waste container. wash_hands->waste_container Proceed to disposal consult_ehs Consult with the institution's Environmental Health and Safety (EHS) department for final disposal procedures. waste_container->consult_ehs

Safe Handling Workflow for this compound

Experimental Protocol: Step-by-Step Guidance

  • Preparation:

    • Designate a specific area for handling this compound within a certified chemical fume hood.

    • Ensure a safety shower and eyewash station are readily accessible.

    • Assemble all necessary PPE and inspect for any damage.

    • Gather all required laboratory equipment (e.g., spatulas, glassware, stir bars) and reagents.

  • Handling:

    • When weighing and transferring the solid material, do so with care to avoid creating dust.

    • Whenever feasible, work with this compound in a dilute solution to mitigate its explosive potential.

    • Strictly avoid exposure to heat, sparks, open flames, and sources of friction.[2]

  • Post-Handling & Cleanup:

    • Thoroughly decontaminate all work surfaces and equipment that have come into contact with the compound.

    • Remove PPE in the following order to prevent cross-contamination: gloves, face shield, goggles, lab coat.

    • Wash hands and forearms thoroughly with soap and water after removing PPE.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to ensure safety and environmental compliance.

Waste Disposal Procedures

Waste TypeDisposal ContainerDisposal Protocol
Solid this compound Labeled, sealed hazardous waste containerCollect in a dedicated, clearly labeled container for organic azides. Do not mix with other waste streams.
Contaminated Labware (e.g., pipette tips, weighing paper) Labeled, sealed hazardous waste containerPlace all disposables that have come into contact with the compound into the designated solid waste container.
Contaminated Solvents Labeled, sealed hazardous waste container for flammable liquidsCollect any solvents used to dissolve or rinse glassware that contained this compound in a separate, labeled container.

All waste must be disposed of in accordance with institutional, local, and national regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of reactive and potentially explosive compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.